Phenethyl methanesulfonate
Description
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Properties
IUPAC Name |
2-phenylethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S/c1-13(10,11)12-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLPKLKVZDQOFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173844 | |
| Record name | Methanesulfonic acid, 2-phenylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20020-27-3 | |
| Record name | Methanesulfonic acid, 2-phenylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20020-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanesulfonic acid, 2-phenylethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020020273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanesulfonic acid, 2-phenylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Phenethyl methanesulfonate chemical properties and structure
An In-depth Technical Guide to Phenethyl Methanesulfonate: Properties, Synthesis, and Application
Executive Summary: this compound (phenethyl mesylate) is a crucial intermediate in modern organic synthesis, particularly within the pharmaceutical industry. As an alkylating agent, its utility is defined by the exceptional leaving group ability of the methanesulfonate (mesylate) moiety, which facilitates efficient nucleophilic substitution reactions. This guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic signature, a robust synthesis protocol with mechanistic insights, and its application in drug development. Furthermore, it outlines the critical safety and handling procedures required for this class of compounds.
The Role of Mesylates in Modern Synthesis
In the landscape of drug development and fine chemical synthesis, the efficient transformation of functional groups is paramount. Alcohols, while abundant and versatile precursors, are often challenging substrates for direct nucleophilic substitution due to the poor leaving group nature of the hydroxide ion (HO⁻), a strong base.[1] The conversion of an alcohol to a sulfonate ester, such as a methanesulfonate (mesylate), is a foundational strategy to "activate" the hydroxyl group.[2]
The resulting mesylate is an excellent leaving group because its conjugate acid, methanesulfonic acid, is a strong acid, meaning the mesylate anion is a very weak and stable base.[1] This stability is conferred by the delocalization of the negative charge across the three oxygen atoms via resonance.[1] this compound thus serves as a potent electrophile, enabling the facile introduction of the valuable phenethyl moiety into a wide range of molecular scaffolds.[3]
Core Chemical and Physical Properties
Chemical Identity
This compound is an organic compound featuring a phenethyl group bonded to the oxygen of a methanesulfonate functional group.[3]
| Identifier | Value |
| IUPAC Name | 2-phenylethyl methanesulfonate[3] |
| Common Synonyms | Phenethyl mesylate, Methanesulfonic acid 2-phenylethyl ester[3] |
| CAS Number | 20020-27-3[4] |
| Molecular Formula | C₉H₁₂O₃S[3] |
| Molecular Weight | 200.26 g/mol [3] |
| SMILES | CS(=O)(=O)OCCC1=CC=CC=C1[3] |
| InChIKey | NCLPKLKVZDQOFW-UHFFFAOYSA-N[3] |
Physicochemical Properties
The compound is a clear liquid under standard conditions, a property that influences its handling and reaction setup.[3] Predicted and known properties are summarized below.
| Property | Value | Reference |
| Physical State | Clear Liquid (at 20°C) | [3] |
| Boiling Point | 358.1 ± 21.0 °C (Predicted) | [4] |
| Density | 1.205 ± 0.06 g/cm³ (Predicted) | [4] |
| Storage Temp. | 2-7°C (Refrigerated) | [3] |
Molecular Structure and Spectroscopic Signature
Structural Elucidation
The structure of this compound is straightforward, consisting of the phenethyl group (C₆H₅CH₂CH₂–), an ester linkage (–O–), and the methanesulfonyl group (CH₃SO₂–).
Caption: Chemical structure of 2-phenylethyl methanesulfonate.
Spectroscopic Analysis
Spectroscopic analysis is critical for confirming the identity and purity of this compound post-synthesis.
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show four distinct signals.
-
A singlet for the methyl protons of the mesylate group (–SO₂CH ₃) at approximately δ 2.9-3.1 ppm (3H).[5]
-
A triplet for the methylene protons attached to the phenyl ring (–CH ₂Ph) at approximately δ 2.9-3.0 ppm (2H).
-
A triplet for the methylene protons attached to the sulfonate oxygen (–OCH ₂–) at approximately δ 4.3-4.5 ppm .[5]
-
A multiplet for the aromatic protons of the phenyl group (–C₆H ₅) at approximately δ 7.2-7.4 ppm (5H).
-
-
¹³C NMR (Carbon NMR): The carbon spectrum will display characteristic shifts.
-
The methyl carbon of the mesylate group (–SO₂C H₃) around δ 37-39 ppm .
-
The methylene carbon attached to the phenyl ring (–C H₂Ph) around δ 35-37 ppm .
-
The methylene carbon attached to the oxygen (–OC H₂–) around δ 69-71 ppm .
-
Aromatic carbons (C ₆H₅) between δ 126-138 ppm .
-
-
IR (Infrared) Spectroscopy: The IR spectrum provides definitive evidence of the sulfonate ester functional group.
-
Strong, characteristic absorption bands for the asymmetric and symmetric S=O stretching, appearing at approximately 1350-1365 cm⁻¹ and 1170-1180 cm⁻¹ , respectively.[5][6]
-
C-O stretching will be observed around 1000 cm⁻¹ .
-
C-H stretching from the aromatic and aliphatic portions will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹ , respectively.
-
-
MS (Mass Spectrometry): Electron impact mass spectrometry will result in characteristic fragmentation patterns.
-
The molecular ion peak (M⁺) at m/z = 200 .
-
A prominent peak at m/z = 105 corresponding to the phenethyl cation [C₆H₅CH₂CH₂]⁺.
-
A base peak at m/z = 91 due to the highly stable tropylium cation, formed by rearrangement of the benzyl fragment [C₆H₅CH₂]⁺.[7]
-
A fragment at m/z = 121 , corresponding to the loss of the methanesulfonyl radical [M - •SO₂CH₃].
-
Chemical Reactivity and Mechanism of Action
The Mesylate as a Superior Leaving Group
The synthetic power of this compound stems from its reactivity in nucleophilic substitution reactions, typically proceeding via an Sₙ2 mechanism. The driving force is the conversion of the C-O bond into a C-Nu bond (where Nu is the nucleophile) by displacing the weakly basic and resonance-stabilized methanesulfonate anion.[1]
Mechanism of Alkylation
The Sₙ2 reaction involves a backside attack by the nucleophile on the carbon atom bonded to the mesylate group. This concerted mechanism results in the inversion of stereochemistry at the electrophilic carbon, a critical consideration in the synthesis of chiral molecules.[2]
Caption: Generalized Sₙ2 mechanism for this compound.
Synthesis and Purification Protocol
The synthesis of this compound is reliably achieved by reacting 2-phenylethanol with methanesulfonyl chloride in the presence of a non-nucleophilic base.[5]
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol with Rationale
-
Reagent Setup: To a solution of 2-phenylethanol (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add methanesulfonyl chloride (1.1 eq).
-
Rationale: DCM is an inert solvent that dissolves the reactants well. A nitrogen atmosphere prevents side reactions with atmospheric moisture. A slight excess of the sulfonyl chloride ensures complete consumption of the starting alcohol.
-
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Rationale: The reaction is exothermic. Cooling controls the reaction rate, prevents the formation of undesired byproducts, and improves safety.
-
-
Base Addition: Slowly add triethylamine (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
Rationale: Triethylamine is a non-nucleophilic base that scavenges the HCl generated during the reaction. HCl must be neutralized to prevent it from protonating the starting alcohol or causing decomposition. Dropwise addition is crucial to manage the exotherm.[5]
-
-
Reaction Progression: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 3-7 hours. Monitor the reaction by TLC or HPLC.
-
Rationale: The initial low temperature ensures controlled esterification. Allowing the reaction to warm to room temperature drives it to completion.
-
-
Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl, water, saturated NaHCO₃ solution, and finally, saturated brine.
-
Rationale: The HCl wash removes excess triethylamine. The NaHCO₃ wash removes any remaining acidic impurities. The brine wash helps to remove water from the organic layer, initiating the drying process.[5]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Rationale: Complete removal of water is essential before removing the solvent. Rotary evaporation efficiently removes the volatile DCM.
-
-
Purification: Purify the crude oil via silica gel column chromatography, typically using a hexane/ethyl acetate gradient.
-
Rationale: Chromatography separates the desired product from any unreacted starting material and nonpolar byproducts, yielding the pure this compound.[8]
-
Applications in Drug Development and Research
This compound is not typically a final active pharmaceutical ingredient (API) but rather a high-value intermediate. Its primary role is to serve as a precursor for introducing the phenethyl group, which is a common structural motif in many biologically active compounds.
A key application is in the synthesis of complex chiral amines. For example, it is used as an intermediate in the synthesis of tert-butyl (1R)-2-cyano-1-phenylethylcarbamate, where a cyanide nucleophile displaces the mesylate group.[3][8] This reaction is a critical step in building molecules with precise stereochemistry, which is often essential for pharmacological activity.
Safety, Handling, and Toxicology
Hazard Identification
This compound belongs to the family of alkylating agents. Compounds in this class, such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), are known to be potent mutagens and are considered suspected carcinogens.[9] They can alkylate nucleophilic sites on DNA, leading to genetic damage.[9] The compound should be handled as a hazardous substance.
Safe Handling and Storage Protocols
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, preferably in a refrigerator at 2-7°C.[3]
Decontamination and Disposal
Spills should be absorbed with an inert material (e.g., vermiculite) and placed in a sealed container for hazardous waste disposal. All waste materials contaminated with this compound must be disposed of according to institutional and local environmental regulations for hazardous chemical waste.
Conclusion
This compound is an indispensable tool in the arsenal of the modern synthetic chemist. Its value lies in the predictable and efficient reactivity conferred by the mesylate group, transforming the chemically inert hydroxyl group of phenylethanol into an excellent leaving group. This activation enables a broad range of nucleophilic substitution reactions crucial for the construction of complex molecules, particularly in the field of drug discovery. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective utilization in research and development.
References
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PrepChem.com. Synthesis of 2-(2-phenylethoxy)ethyl methanesulfonate. Available from: [Link]
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Periodic Chemistry. (2019, February 25). Sulfonate Esters. Available from: [Link]
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The Royal Society of Chemistry. (2015). Supplemental Figure 1. NMR structures of the synthesized phenamil methanesulfonate. Available from: [Link]
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Organic Syntheses. tert-butyl (1r)-2-cyano-1-phenylethylcarbamate. Available from: [Link]
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Bunton, C. A., et al. SN2 reactions of a sulfonate ester in mixed cationic/nonionic micelles. ACS Publications. Available from: [Link]
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Phenethyl Methanesulfonate: A Technical Guide to its Mechanism of Action as a DNA Alkylating Agent
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Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Phenethyl methanesulfonate (PMS) is a monofunctional alkylating agent belonging to the class of sulfonic acid esters. While not as extensively studied as canonical agents like methyl methanesulfonate (MMS) or ethyl methanesulfonate (EMS), its chemical structure—comprising a reactive methanesulfonate (mesylate) leaving group and a phenethyl moiety—dictates a potent capacity for covalent modification of biological nucleophiles. This guide provides an in-depth analysis of the chemical principles governing its action, the molecular mechanism of DNA alkylation, the resultant biological consequences, and the established methodologies for its study. By synthesizing principles from well-characterized analogues, this document offers a predictive and technically grounded framework for understanding PMS within the broader context of cancer chemotherapy and genetic toxicology.
Introduction: The Chemical Rationale of Alkylating Agents
Alkylating agents represent a cornerstone of cancer chemotherapy and a fundamental tool in genetic research.[1] Their therapeutic and mutagenic effects are rooted in their ability to covalently attach alkyl groups to nucleophilic sites on biomolecules, with deoxyribonucleic acid (DNA) being the principal target.[2][3] This covalent modification, or alkylation, disrupts the structure and function of DNA, leading to outcomes such as the inhibition of DNA replication, induction of mutations, and ultimately, cell death (apoptosis).[4][5]
Monofunctional agents, such as this compound, possess a single reactive site and primarily induce base modifications that can lead to mispairing during replication or create sites that are chemically unstable.[2] PMS is structurally defined by a phenethyl group attached to a methanesulfonate ester. The methanesulfonate (mesylate) group is an excellent leaving group, making the adjacent ethyl carbon of the phenethyl group highly electrophilic and susceptible to nucleophilic attack.[6] This inherent reactivity is the basis of its action as a DNA alkylating agent.
Core Mechanism of Action: Nucleophilic Substitution
The primary mechanism by which this compound alkylates DNA is through a nucleophilic substitution reaction. The specific pathway, either unimolecular (SN1) or bimolecular (SN2), is dictated by the structure of the alkylating agent, the nature of the nucleophile, and the solvent environment.[7][8]
2.1. The SN1 vs. SN2 Dichotomy
-
SN2 Mechanism: In a bimolecular (SN2) reaction, the nucleophile (e.g., a nitrogen atom on a DNA base) directly attacks the electrophilic carbon, displacing the leaving group in a single, concerted step.[7] This pathway is favored by primary alkyl halides and methanesulfonates, which have low steric hindrance.[9]
-
SN1 Mechanism: A unimolecular (SN1) reaction proceeds in two steps: first, the leaving group departs to form a carbocation intermediate, which is then rapidly attacked by the nucleophile.[10] This pathway is favored by tertiary substrates that can form stable carbocations.[11]
For this compound, a primary methanesulfonate, the reaction mechanism is expected to have significant SN2 character. However, the presence of the adjacent phenyl ring can stabilize a developing positive charge on the benzylic carbon through resonance, potentially introducing some SN1 character.[12] This dual potential suggests that PMS may be a particularly reactive agent. A study on various methanesulfonates showed that phenylethyl methanesulfonate has a relatively high mutagenicity, which can be explained by an increased SN1-reactivity.[12]
2.2. The Alkylation of DNA
DNA is rich in nucleophilic centers, making it a prime target for electrophiles like PMS.[13] The most reactive sites are the nitrogen and oxygen atoms of the purine and pyrimidine bases.[13][14] The primary targets for simple alkylating agents like methanesulfonates are:
-
N7-position of Guanine (N7-G): This is the most nucleophilic site in DNA and the most frequent site of alkylation for agents like MMS and EMS.[5][15]
-
N3-position of Adenine (N3-A): Another common site of alkylation.[16]
-
O6-position of Guanine (O6-G): While alkylated less frequently, this lesion is highly mutagenic because O6-alkylguanine can mispair with thymine instead of cytosine during DNA replication.[17]
The reaction with the N7 position of guanine is chemically favored and leads to the formation of N7-phenethylguanine. This adduct can destabilize the glycosidic bond, leading to depurination and the creation of an abasic (AP) site, which is itself a form of DNA damage.[18]
Caption: SN2 mechanism of DNA alkylation by this compound.
Biological Consequences and Cellular Responses
The formation of DNA adducts by this compound triggers a complex cascade of cellular events. These consequences range from error-free repair to mutagenesis and programmed cell death.[14]
3.1. Cytotoxicity and Mutagenicity
DNA alkylation can physically obstruct the machinery of replication and transcription, leading to stalled replication forks and single-strand breaks.[14] Lesions like N3-phenethyladenine are particularly cytotoxic because they block DNA polymerases.[18]
The mutagenic potential arises primarily from miscoding lesions like O6-phenethylguanine. During replication, DNA polymerase may incorrectly insert a thymine opposite the alkylated guanine, resulting in a G:C to A:T transition mutation after the next round of replication.[17]
3.2. DNA Repair Pathways
Cells have evolved sophisticated DNA repair mechanisms to counteract alkylation damage.[18][19] The primary pathways involved are:
-
Base Excision Repair (BER): This is the main pathway for repairing base lesions like N7-alkylguanine and N3-alkyladenine.[18][20] The process is initiated by a DNA glycosylase (e.g., AAG) that recognizes and excises the damaged base, creating an abasic site that is subsequently processed by other enzymes.[21]
-
Direct Reversal: The O6-methylguanine-DNA methyltransferase (MGMT) enzyme directly removes alkyl groups from the O6 position of guanine, transferring them to one of its own cysteine residues in a suicide mechanism.[22] While highly effective for methyl groups, its efficiency for larger adducts like the phenethyl group may be reduced.
-
Oxidative Demethylases: The AlkB family of proteins can repair certain N-alkylation adducts through an oxidative dealkylation process.[13][20]
If these repair pathways are overwhelmed or deficient, the cell may activate downstream signaling pathways leading to cell cycle arrest or apoptosis to prevent the propagation of damaged DNA.[22]
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What is the CAS number for 2-phenylethyl methanesulfonate
An In-depth Technical Guide to 2-Phenylethyl Methanesulfonate for Researchers, Scientists, and Drug Development Professionals
CAS Number: 20020-27-3
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 2-phenylethyl methanesulfonate, also known as phenethyl mesylate. Designed for professionals in research and drug development, this document delves into its chemical identity, synthesis, reactivity, applications, and the critical context of its role as a potential genotoxic impurity.
Compound Identification and Physicochemical Properties
2-Phenylethyl methanesulfonate is an organic compound featuring a phenethyl group attached to a methanesulfonate ester. This structure dictates its chemical behavior, particularly its utility as an alkylating agent in organic synthesis.[1]
Chemical Identifiers
A consistent and accurate identification is paramount in scientific research and regulatory documentation. The primary identifiers for 2-phenylethyl methanesulfonate are summarized below.
| Identifier Type | Value |
| CAS Number | 20020-27-3[1][2] |
| IUPAC Name | 2-phenylethyl methanesulfonate[1] |
| Common Synonyms | Phenethyl mesylate, Methanesulfonic acid 2-phenylethyl ester[1][2] |
| Molecular Formula | C₉H₁₂O₃S[1][2] |
| Molecular Weight | 200.26 g/mol [1] |
| InChIKey | NCLPKLKVZDQOFW-UHFFFAOYSA-N[1] |
| SMILES | CS(=O)(=O)OCCC1=CC=CC=C1[1] |
Physical and Chemical Properties
The physical state and stability of a compound are critical for its handling, storage, and application in chemical processes.
| Property | Value | Source |
| Physical State | Clear Liquid (at 20°C) | [1] |
| Boiling Point | 358.1 ± 21.0 °C (Predicted) | [2] |
| Density | 1.205 ± 0.06 g/cm³ (Predicted) | [2] |
| Storage Temperature | 2-7°C (Refrigerated), Sealed in dry conditions | [1][2] |
Synthesis and Reactivity
General Synthesis Pathway
The most common laboratory-scale synthesis of 2-phenylethyl methanesulfonate involves the reaction of 2-phenylethanol with methanesulfonyl chloride.[2] This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction.
The causality behind this choice is rooted in the high reactivity of the acid chloride. The base prevents the protonation of the starting alcohol and facilitates the nucleophilic attack of the alcohol's oxygen atom on the sulfonyl chloride.
Caption: General workflow for the synthesis of 2-phenylethyl methanesulfonate.
Reactivity as an Alkylating Agent
The core utility of 2-phenylethyl methanesulfonate in organic synthesis stems from its function as a potent alkylating agent.[1] The methanesulfonate ("mesylate") group is an excellent leaving group because its negative charge is stabilized through resonance across the three oxygen atoms after it departs. This high degree of stabilization significantly lowers the activation energy for nucleophilic substitution reactions (Sₙ2).
This reactivity makes it a valuable intermediate for forming new carbon-carbon and carbon-heteroatom bonds, which is a fundamental activity in the construction of complex molecules for pharmaceuticals and other advanced materials.[1]
Caption: Sₙ2 nucleophilic substitution mechanism using 2-phenylethyl methanesulfonate.
Applications in Drug Development and Research
The 2-phenethylamine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[3] Consequently, 2-phenylethyl methanesulfonate serves as a key building block for introducing this motif.
Intermediate in Pharmaceutical Synthesis
It is used in the synthesis of complex chiral molecules and various bioactive compounds.[1] Its ability to cleanly introduce the phenethyl group via nucleophilic displacement is highly valued. For example, it can be used in the synthesis of precursors for ligands targeting adrenoceptors, dopamine receptors, and other critical biological targets.[3]
Critical Consideration: Genotoxic Impurities
In the context of drug development, methanesulfonate esters are a class of compounds that receive intense scrutiny from regulatory bodies. This is because they are alkylating agents, which can react with DNA, leading to mutations and potentially causing cancer.[4][5] Such compounds are classified as potential genotoxic impurities (PGIs).
The issue gained prominence after the withdrawal of the drug Viracept (Nelfinavir mesilate) from European markets in 2007 due to contamination with ethyl methanesulfonate (EMS).[6] This event led to stringent regulatory requirements for assessing and controlling PGIs in all active pharmaceutical ingredients (APIs). Therefore, if 2-phenylethyl methanesulfonate is used in a synthesis, it is imperative to demonstrate its removal to levels below the Threshold of Toxicological Concern (TTC).
Experimental Protocols
The following protocols are provided as illustrative examples. All laboratory work should be conducted with appropriate personal protective equipment (PPE) and in a well-ventilated fume hood.
Protocol: Synthesis of 2-Phenylethyl Methanesulfonate
This protocol is adapted from standard mesylation procedures.
Materials:
-
2-Phenylethanol (1.0 eq)
-
Methanesulfonyl chloride (1.2 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-phenylethanol in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Base Addition: Add triethylamine to the stirred solution.
-
Mesyl Chloride Addition: Add methanesulfonyl chloride dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature remains below 5°C. The formation of a white precipitate (triethylammonium hydrochloride) will be observed.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying & Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The resulting oil can be purified by flash column chromatography on silica gel if necessary.
Protocol: Analytical Detection by HPLC-UV
Controlling residual 2-phenylethyl methanesulfonate is critical. This HPLC method is based on principles for detecting similar sulfonate esters.[7][8] Direct detection is possible due to the UV-active phenyl group.
Instrumentation & Conditions:
-
HPLC System: Standard HPLC with a UV detector (e.g., Waters e2695 with a 2998 PDA Detector).[8]
-
Column: C18 reversed-phase column (e.g., SunFire C18, 250 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase A: 5 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high aqueous percentage (e.g., 80% A) and ramp to a high organic percentage (e.g., 90% B) over 20 minutes to elute the relatively nonpolar analyte.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 215 nm or 254 nm.
-
Injection Volume: 10 µL.
Workflow:
Caption: Experimental workflow for the quantification of 2-phenylethyl methanesulfonate.
Safety and Handling
As an alkylating agent, 2-phenylethyl methanesulfonate should be handled with caution. Information is derived from safety data for structurally similar compounds.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[9]
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[9]
-
Inhalation: Move person to fresh air. If breathing is difficult, give oxygen.[9]
-
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow product to enter drains.[9]
References
-
Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]
-
Cleanchem Laboratories LLP. (n.d.). Material Safety Data Sheets 2-[(METHANESULFONYL)AMINO]-2-PHENYLETHYL METHANESULFONATE. Retrieved from [Link]
-
Drugs.com. (2023). List of Alkylating agents. Retrieved from [Link]
-
Eldridge, P. A., et al. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 99(10), 4135-4147. Retrieved from [Link]
-
Li, Q., et al. (2017). Determination of methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid by derivatization followed by high-performance liquid chromatography with ultraviolet detection. Journal of Separation Science, 40(16), 3244-3251. Retrieved from [Link]
-
MDPI. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Molecules, 27(6), 1885. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-(2-phenylethoxy)ethyl methanesulfonate. Retrieved from [Link]
-
Rodríguez-Lozano, M. C., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 14(3), 249. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Methanesulfonamide, N-(2-phenylethyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
SyntheticPage. (2013). BOC deprotection of an aminophenylethyl methanesulfonate using hydrochloric acid. Retrieved from [Link]
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- 9. aksci.com [aksci.com]
Physical state and appearance of Phenethyl mesylate
An In-depth Technical Guide to the Physical State and Appearance of Phenethyl Mesylate
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical characteristics of Phenethyl mesylate (2-phenylethyl methanesulfonate), with a focus on its physical state and appearance. The information herein is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction and Chemical Identity
Phenethyl mesylate, also known as 2-phenylethyl methanesulfonate, is a crucial intermediate in organic synthesis. Its utility primarily stems from the methanesulfonate (mesylate) group, which is an excellent leaving group in nucleophilic substitution reactions, making it a valuable alkylating agent.[1] Understanding its physical properties is paramount for its safe handling, storage, and effective application in synthetic protocols.
The key identifiers for Phenethyl mesylate are summarized below:
| Identifier | Value |
| IUPAC Name | 2-phenylethyl methanesulfonate |
| Common Synonyms | Phenethyl mesylate, Methanesulfonic acid 2-phenylethyl ester |
| CAS Number | 20020-27-3 |
| Molecular Formula | C₉H₁₂O₃S |
| Molecular Weight | 200.26 g/mol [1] |
| SMILES | CS(=O)(=O)OCCC1=CC=CC=C1 |
| InChIKey | NCLPKLKVZDQOFW-UHFFFAOYSA-N |
Physical State and Appearance
At standard ambient temperature and pressure (SATP), Phenethyl mesylate exists as a clear liquid .[1] Its appearance is typically described as colorless to very pale yellow. This liquid state is a key distinguishing feature from structurally similar compounds, such as phenyl methanesulfonate, which is a solid at room temperature.[1] The liquid nature of Phenethyl mesylate has direct implications for its handling, requiring appropriate containment and transfer techniques to avoid spills and exposure.
While one safety data sheet describes the odor as "characteristic," it also notes that the odor threshold has not been determined. Another source states there is no data available on its odor. Therefore, it should be handled in a well-ventilated area, such as a fume hood, to avoid inhalation of any vapors.
Caption: Key Physical Properties of Phenethyl Mesylate.
Physicochemical Data
A summary of the key physicochemical properties of Phenethyl mesylate is presented in the table below. This data is essential for designing experiments, performing safety assessments, and ensuring proper storage.
| Property | Value | Reference |
| Density | 1.02 g/cm³ at 20°C | |
| Boiling Point | 210 °C | |
| Flash Point | 102 °C | |
| Ignition Temperature | 410 °C | |
| Recommended Storage | 2-7°C (Refrigerated) | [1] |
The relatively high boiling point and flash point indicate that Phenethyl mesylate is not highly volatile or flammable at room temperature, which simplifies its handling to some extent. However, its recommended refrigerated storage suggests that it may be susceptible to degradation over time at ambient temperatures.[1]
Experimental Protocol: Determination of Physical State and Appearance
The following protocol outlines a standard procedure for the visual inspection and confirmation of the physical state and appearance of a chemical substance like Phenethyl mesylate upon receipt and before use in a laboratory setting. This protocol is designed to be self-validating by incorporating checks against expected properties and ensuring a safe handling environment.
Objective: To accurately document the physical state, color, and clarity of a sample of Phenethyl mesylate at ambient laboratory temperature.
Materials:
-
Sample of Phenethyl mesylate in a sealed container
-
Laboratory notebook or electronic documentation system
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
-
Fume hood
-
White background (e.g., a sheet of white paper or a porcelain plate)
-
Calibrated thermometer
Procedure:
-
Safety Precautions:
-
Before handling, review the Safety Data Sheet (SDS) for Phenethyl mesylate.
-
Don all required PPE.
-
Conduct all manipulations of the open container within a certified chemical fume hood to mitigate inhalation risks.
-
-
Sample Equilibration:
-
If the sample has been stored under refrigeration as recommended (2-7°C), allow the sealed container to equilibrate to ambient laboratory temperature for at least 30 minutes. This prevents condensation from forming on the container, which could obscure visual assessment.
-
Record the ambient laboratory temperature using a calibrated thermometer.
-
-
Visual Inspection:
-
Place the sealed container against a white background to ensure accurate color assessment.
-
Visually inspect the contents through the container. Note the physical state (liquid or solid) and the color.
-
If the container is not transparent, carefully open it within the fume hood.
-
Using a clean glass pipette, withdraw a small aliquot of the sample and transfer it to a clean, dry watch glass or test tube.
-
Observe the sample against the white background. Record the color (e.g., colorless, pale yellow) and clarity (e.g., clear, hazy, cloudy).
-
Gently tilt the container or watch glass to observe the viscosity and flow characteristics, confirming its liquid state.
-
-
Documentation:
-
Record all observations in a laboratory notebook. Include the date, chemical name, lot number, ambient temperature, and a detailed description of the physical state, color, and clarity.
-
Compare the observations with the specifications provided by the supplier and in authoritative literature. Any discrepancies should be noted and reported.
-
Caption: Workflow for Physical State Determination.
Conclusion
Phenethyl mesylate is a clear, colorless to pale yellow liquid at standard temperature and pressure. Its physical properties necessitate careful handling in a well-ventilated area and storage under refrigerated conditions to maintain its stability and purity. The provided experimental protocol offers a reliable method for the routine verification of its physical appearance, ensuring quality control in research and development settings.
References
Sources
A Technical Guide to Phenethyl Methanesulfonate: Properties, Synthesis, and Applications in Modern Chemistry
Executive Summary: This guide provides a comprehensive technical overview of phenethyl methanesulfonate (phenethyl mesylate), a key organic intermediate. We will explore its fundamental chemical and physical properties, including its molecular formula and weight. The document details a representative synthetic pathway and discusses the compound's core reactivity as an alkylating agent. Furthermore, we outline its applications, particularly within pharmaceutical development, and present a validated analytical method for its characterization and quality control. Safety protocols and handling considerations are also addressed to ensure its proper use in a research and development setting.
Core Chemical Identity and Physicochemical Properties
This compound is an organic compound featuring a phenethyl group attached to a methanesulfonate ester. This structure dictates its reactivity and utility in organic synthesis. Its key identifiers and properties are summarized below.
The molecular formula of this compound is C9H12O3S, and it has a molecular weight of approximately 200.26 g/mol .[1][2][3][4]
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C9H12O3S | [1][2][3][4][5] |
| Molecular Weight | 200.26 g/mol | [1][2] |
| IUPAC Name | 2-phenylethyl methanesulfonate | [1] |
| Common Synonyms | Phenethyl mesylate, Methanesulfonic acid 2-phenylethyl ester | [1][4] |
| CAS Number | 20020-27-3 | [1][2][3][5] |
| Physical State (20°C) | Clear Liquid | [1] |
| Recommended Storage | 2-7°C (Refrigerated) | [1] |
| SMILES | CS(=O)(=O)OCCC1=CC=CC=C1 | [1] |
| InChIKey | NCLPKLKVZDQOFW-UHFFFAOYSA-N | [1] |
The Chemistry of this compound: Synthesis and Reactivity
The utility of this compound stems from its straightforward synthesis and its predictable reactivity, which is dominated by the excellent leaving group character of the methanesulfonate (mesylate) moiety.
Principle of Synthesis
This compound is typically synthesized via the esterification of 2-phenylethanol with methanesulfonyl chloride. This reaction is conducted in the presence of a non-nucleophilic base, such as triethylamine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction. The choice of an appropriate solvent, like dichloromethane, facilitates the reaction and subsequent workup. This method is a standard and efficient way to convert an alcohol into a highly reactive intermediate for nucleophilic substitution reactions.
Caption: General synthesis pathway for this compound.
Illustrative Laboratory Protocol for Mesylate Synthesis
The following is a representative protocol for the synthesis of a methanesulfonate ester, adapted from a similar procedure for benzyl methanesulfonate.[6] This protocol highlights the key steps and considerations for researchers.
Materials:
-
2-Phenylethanol
-
Methanesulfonyl chloride
-
Triethylamine (or another suitable non-nucleophilic base)
-
Dichloromethane (CH2Cl2), anhydrous
-
Water (for washing)
-
Magnesium sulfate (MgSO4) or Sodium Sulfate (Na2SO4), anhydrous
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Combine 2-phenylethanol and triethylamine in a round-bottom flask containing anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).
-
Cool the stirred solution to approximately 0°C using an ice-water bath.
-
Add a solution of methanesulfonyl chloride in dichloromethane dropwise via a dropping funnel, ensuring the internal temperature is maintained below 5°C to control the exothermic reaction.
-
After the addition is complete, allow the reaction to stir for an additional 1-2 hours at 0-5°C, monitoring progress by TLC or LC-MS.
-
Quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with cold water, dilute HCl (to remove excess base), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude this compound, typically as an oil.[6]
Core Reactivity: The Mesylate as an Excellent Leaving Group
This compound's primary role in organic synthesis is as an alkylating agent.[1] The methanesulfonate group is an excellent leaving group due to the stability of the resulting mesylate anion, which is resonance-stabilized. This facilitates nucleophilic substitution reactions (SN2), where a wide variety of nucleophiles can displace the mesylate to form new carbon-carbon or carbon-heteroatom bonds.
Caption: Nucleophilic substitution (SN2) reaction mechanism.
Applications in Pharmaceutical and Research Chemistry
The reliable reactivity of this compound makes it a valuable intermediate in multi-step organic syntheses, particularly in the pharmaceutical industry.[1] Its ability to introduce the phenethyl moiety is crucial for building the carbon skeleton of many biologically active molecules.
For instance, it has been noted for its role in the synthesis pathway of complex chiral molecules with pharmaceutical relevance, such as tert-butyl (1R)-2-cyano-1-phenylethylcarbamate.[1] The presence of validated analytical methods for this compound underscores its importance in pharmaceutical quality control, where it may be monitored as a key intermediate or a process-related impurity.[1]
Analytical Characterization and Quality Control
High-Performance Liquid Chromatography (HPLC) is a primary technique for the detection and quantification of this compound.[1] A robust HPLC-UV method allows for precise quality control in manufacturing and research settings.
HPLC-UV Methodology
The following is a validated HPLC method for the analysis of this compound.[1]
Table 2: HPLC-UV Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 (Specific dimensions as per validated method) |
| Mobile Phase A | Water with 0.05% Phosphoric Acid |
| Mobile Phase B | Methanol |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Gradient Program | Time(min) - %A - %B: (0, 95, 5), (5, 95, 5), (20, 30, 70), (21, 95, 5), (30, 95, 5) |
This gradient elution profile ensures effective separation of this compound from starting materials, byproducts, and potential impurities.[1] For trace-level analysis, particularly in the context of genotoxic impurities, derivatization techniques followed by HPLC-UV or GC-MS analysis may be employed to enhance sensitivity, a strategy commonly used for related methanesulfonate compounds.[7][8][9]
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- 7. Determination of methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid by derivatization followed by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Phenethyl Methanesulfonate
Abstract
Phenethyl methanesulfonate (PEM), also known as phenethyl mesylate, is a critical intermediate in the synthesis of complex pharmaceutical compounds. Its role as a potent alkylating agent, facilitated by the excellent leaving group characteristics of the methanesulfonate moiety, makes it invaluable in forming carbon-carbon and carbon-heteroatom bonds.[1] However, this inherent reactivity also raises significant considerations regarding its solubility in various solvent systems and its stability under diverse processing and storage conditions. Furthermore, as a member of the sulfonate ester class, PEM is classified as a potential genotoxic impurity (PGI), necessitating rigorous control and understanding of its fate and behavior. This guide provides a comprehensive technical overview of the solubility and stability of this compound, offering foundational knowledge, field-proven experimental protocols, and critical insights for researchers, scientists, and drug development professionals.
Introduction: The Duality of a Key Intermediate
This compound (CAS No. 20020-27-3) is a clear, liquid organosulfur compound at standard conditions.[1] Its molecular structure, featuring a nonpolar phenethyl group and a polar methanesulfonate group, imparts a nuanced physicochemical profile that dictates its behavior in chemical systems. In pharmaceutical development, the precise control over reaction conditions is paramount. For an intermediate like PEM, understanding its solubility is fundamental to designing efficient reaction, extraction, and purification processes. Simultaneously, a thorough characterization of its stability is crucial for ensuring the quality and safety of the final active pharmaceutical ingredient (API), preventing the formation of degradants, and controlling the levels of this potentially genotoxic substance.[1][2]
This document moves beyond a simple recitation of properties. It aims to provide a causal understanding of why PEM behaves as it does and how to experimentally validate these characteristics in a reliable and reproducible manner.
Physicochemical Characteristics
A foundational understanding begins with the core physicochemical properties of the molecule, which are summarized in the table below. These parameters are the primary determinants of its solubility and stability profile.
| Property | Value | Reference |
| IUPAC Name | 2-phenylethyl methanesulfonate | [3] |
| Synonyms | Phenethyl mesylate, PEM | [1] |
| CAS Number | 20020-27-3 | [1] |
| Molecular Formula | C9H12O3S | [1] |
| Molecular Weight | 200.26 g/mol | [1] |
| Appearance | Clear liquid | [1] |
| Storage | 2-7°C (Refrigerated) | [1] |
The Solubility Profile of this compound
The solubility of PEM is a direct consequence of its amphiphilic nature. The aromatic phenethyl tail confers lipophilicity, while the sulfonate ester head provides a high degree of polarity. This duality suggests a broad, but not universal, solubility across a range of organic solvents.
Theoretical Solubility Framework & Predicted Profile
The principle of "like dissolves like" provides a strong predictive foundation for PEM's solubility.[4]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated due to strong dipole-dipole interactions with the methanesulfonate group.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): High solubility is expected. These solvents can effectively solvate both the nonpolar phenethyl group and, to some extent, the polar ester. Synthesis workup procedures frequently utilize dichloromethane, confirming this.[5]
-
Ethers (e.g., THF, Dioxane): Moderate to good solubility is predicted. These solvents can act as hydrogen bond acceptors for any trace water and interact with the nonpolar regions of PEM. Dioxane has been used as a solvent for reactions involving PEM derivatives.[6]
-
Alcohols (e.g., Methanol, Ethanol): Moderate to good solubility is expected. While polar, the potential for these protic solvents to act as nucleophiles towards the reactive PEM under certain conditions should be considered.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is predicted. The highly polar methanesulfonate group is energetically unfavorable in a nonpolar environment.[5]
-
Aqueous Solubility: Very low solubility is expected. The large, hydrophobic phenethyl group will dominate, limiting its miscibility in water. This is analogous to its precursor, phenethyl alcohol, which is only slightly soluble in water (2 mL per 100 mL).[7] Related alkyl methanesulfonates, such as methyl methanesulfonate, are noted as soluble in water, but the larger hydrophobic moiety of PEM significantly alters this property.[8][9]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions. |
| Chlorinated | Dichloromethane, Chloroform | High | Solvates both polar and nonpolar moieties. |
| Ethers | THF, Dioxane | Moderate to High | Good interaction with the phenethyl group. |
| Alcohols | Methanol, Ethanol | Moderate to High | Hydrogen bonding capability; potential for reactivity. |
| Nonpolar Hydrocarbons | Hexane, Toluene | Low | Energetically unfavorable to solvate the polar head. |
| Aqueous | Water, Buffers | Very Low | Large hydrophobic group limits miscibility. |
Experimental Protocol: Solubility Determination via Isothermal Shake-Flask Method
To move from prediction to empirical data, the isothermal shake-flask method is the gold standard for its reliability and direct measurement of equilibrium solubility.[10][11] This protocol is designed as a self-validating system.
Objective: To determine the equilibrium solubility of this compound in a selected panel of solvents at a controlled temperature (e.g., 25°C).
Materials:
-
This compound (min. 98% purity)
-
Selected solvents (HPLC grade)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
HPLC-UV system or other suitable quantitative analytical instrument
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of PEM to a series of vials (in triplicate for each solvent). An amount that is visually in excess after equilibration is key.
-
Add a precise volume (e.g., 5 mL) of the selected solvent to each vial.
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C) and agitate for a predetermined period. A 24-hour period is often sufficient to reach equilibrium, but this should be confirmed.[12][13]
-
Causality Check: Agitation ensures maximum surface area contact between the solute and solvent, accelerating the path to thermodynamic equilibrium. A longer, 48-hour or 72-hour check for a subset of samples is performed to ensure equilibrium was reached at 24 hours (i.e., the concentration does not increase further).[13]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow coarse particles to settle.
-
Centrifuge the vials at high speed to pellet any remaining undissolved PEM. This step is critical to avoid artificially high results from suspended microparticles.
-
-
Sample Analysis:
-
Carefully withdraw a known aliquot of the clear supernatant from each vial.
-
Dilute the aliquot quantitatively with a suitable solvent (in which PEM is freely soluble, e.g., acetonitrile) to a concentration within the calibrated range of the analytical method.
-
Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of PEM.
-
-
Quantification:
-
Calculate the original concentration in the supernatant, accounting for the dilution factor.
-
The average concentration from the triplicate vials represents the solubility of PEM in that solvent at the specified temperature. Report results in units such as mg/mL or mol/L.[5]
-
Visualization: Solubility Determination Workflow
The following diagram outlines the logical flow of the isothermal shake-flask protocol.
Caption: Experimental workflow for solubility determination.
The Stability Profile of this compound
The stability of PEM is intrinsically linked to its function as an alkylating agent. The electron-withdrawing nature of the methulfonyl group makes the ester oxygen a good leaving group, rendering the adjacent methylene carbon susceptible to nucleophilic attack. Understanding the kinetics and pathways of its degradation is essential for process control, formulation, and safety.
Forced Degradation (Stress Testing)
To comprehensively evaluate the stability of a molecule, forced degradation studies are indispensable. These studies expose the compound to conditions more severe than those it would encounter during its shelf life to identify potential degradation pathways and products.[14][15][16] The ICH guideline Q1A(R2) provides the regulatory framework for these studies.[14]
Key Stress Conditions:
-
Hydrolysis: Across a range of pH values (e.g., acidic, neutral, basic).
-
Oxidation: Using reagents like hydrogen peroxide.
-
Thermal Stress: At elevated temperatures (e.g., 60-80°C).[17]
-
Photostability: Exposure to controlled UV and visible light sources.[15]
A target degradation of 5-20% is generally considered optimal, as it is sufficient to form and identify degradation products without completely destroying the parent molecule, which could lead to complex secondary degradation.[14][17]
Specific Degradation Pathways
A. Hydrolytic Degradation: This is the most anticipated degradation pathway for PEM in the presence of water. The mechanism involves the nucleophilic attack of a water molecule or hydroxide ion on the electrophilic carbon adjacent to the ester oxygen.
-
Mechanism: The reaction proceeds via an SN2 mechanism, leading to the formation of phenethyl alcohol and methanesulfonic acid.
-
pH Dependence: The rate of hydrolysis is expected to be significantly influenced by pH.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the potent nucleophile, hydroxide ion (OH⁻), will dramatically accelerate the rate of hydrolysis.
-
Neutral/Acid-Catalyzed Hydrolysis: Hydrolysis will still occur at neutral pH, driven by water acting as the nucleophile. Under acidic conditions, the reaction may be slower than in base, but protonation of the sulfonyl oxygens could potentially facilitate the reaction. For related sulfonate esters, hydrolysis rates are often significant even at neutral pH.[18]
-
B. Thermal Degradation: Exposure to high temperatures can provide the activation energy needed to overcome reaction barriers, leading to degradation. For methanesulfonates, thermal decomposition often begins at temperatures well above typical processing conditions, often exceeding 300-400°C for metal salts.[19] However, for an organic ester like PEM, decomposition may occur at lower temperatures, potentially involving elimination reactions or cleavage of the C-S bond.[20] The recommended refrigerated storage indicates a sensitivity to ambient or elevated temperatures over time.[1]
C. Photodegradation: Molecules containing aromatic rings, like PEM, can absorb UV light. This absorption can excite the molecule to a higher energy state, where it may undergo various reactions, including bond cleavage or oxidation. A photostability study as per ICH Q1B guidelines, involving exposure to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/m², is required to assess this liability.[15][21]
Visualization: Potential Degradation Pathways
This diagram illustrates the primary hydrolytic degradation pathway for this compound.
Caption: Primary hydrolytic degradation pathway of PEM.
Experimental Protocol: Forced Degradation Study
Objective: To identify the degradation products and pathways of PEM under various stress conditions and to establish a stability-indicating analytical method.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of PEM in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute stock solution with 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 6, 12, 24 hours).
-
Base Hydrolysis: Dilute stock solution with 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 1, 2, 4, 8 hours). Causality Note: Basic hydrolysis is typically much faster, hence lower temperature and shorter times are used initially.
-
Neutral Hydrolysis: Dilute stock solution with water. Heat at 60°C for a specified time.
-
Oxidative Degradation: Treat stock solution with 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Expose solid PEM and the stock solution to dry heat (e.g., 80°C).
-
Photodegradation: Expose the stock solution to light as per ICH Q1B guidelines, alongside a dark control sample wrapped in aluminum foil.[21]
-
-
Sample Quenching & Analysis:
-
At each time point, withdraw a sample.
-
For acid/base samples, neutralize the solution to prevent further degradation upon storage.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all stressed samples, a non-stressed control, and a blank by a high-resolution HPLC method, preferably with a mass spectrometer (LC-MS) detector to aid in the identification of degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of PEM remaining and the percentage of each degradation product formed.
-
The analytical method is considered "stability-indicating" if it can resolve the parent PEM peak from all degradation product peaks.
-
Visualization: Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study.
Safety, Handling, and the Genotoxicity Imperative
As an alkylating agent, this compound has the potential to react with nucleophilic sites on DNA, which is the mechanistic basis for the genotoxicity of this class of compounds.[22] Related compounds like ethyl methanesulfonate (EMS) are well-established mutagens.[22][23] Therefore, PEM must be treated as a potential genotoxic impurity (PGI).
Handling Precautions:
-
Engineering Controls: All handling of PEM, especially stock solutions and solid material, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[24][25]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contamination is suspected.[26][27]
-
Spill Management: Have a spill kit readily available. In case of a spill, absorb the material with an inert absorbent, and dispose of it as hazardous waste.
-
Waste Disposal: All waste contaminated with PEM must be disposed of according to institutional and local regulations for hazardous chemical waste.
Conclusion
This compound is a synthetically valuable yet chemically sensitive intermediate. Its solubility is governed by a balance of polar and nonpolar characteristics, making it amenable to dissolution in a range of organic solvents but poorly soluble in aqueous media. The compound's stability is a critical parameter, with hydrolytic degradation being the most prominent pathway, the rate of which is highly dependent on pH. As a potential genotoxic impurity, a comprehensive understanding of its solubility and stability is not merely a matter of process optimization but a fundamental requirement for ensuring the safety and quality of pharmaceutical products. The experimental frameworks provided herein offer robust, self-validating systems for researchers to generate the empirical data necessary for informed decision-making in drug development and manufacturing.
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Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (n.d.). Resolve Mass. [Link]
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Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. [Link]
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MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018). Regulations.gov. [Link]
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of California, Santa Cruz. [Link]
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Sega, G. A. (1984). A review of the genetic effects of ethyl methanesulfonate. Mutation Research. [Link]
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The Toxicologist. (2017). Society of Toxicology (SOT). [Link]
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Gocke, E., et al. (2009). Literature review on the genotoxicity, reproductive toxicity, and carcinogenicity of ethyl methanesulfonate. Toxicology Letters. [Link]
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Kraynak, A. R., et al. (2014). Quantitative dose-response analysis of ethyl methanesulfonate genotoxicity in adult gpt-delta transgenic mice. Environmental and Molecular Mutagenesis. [Link]
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Teasdale, A., et al. (2009). Mechanism and processing parameters affecting the formation of methyl methanesulfonate from methanol and methanesulfonic acid: an illustrative example for sulfonate ester impurity formation. ResearchGate. [Link]
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RoC Profile: Methyl Methanesulfonate. (n.d.). National Toxicology Program (NTP). [Link]
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An In-depth Technical Guide to Phenethyl Methanesulfonate in Nucleophilic Substitution Reactions
Abstract
Phenethyl methanesulfonate is a pivotal reagent in organic synthesis, primarily utilized for the introduction of the phenethyl moiety onto a wide range of nucleophiles. Its utility is anchored in the exceptional leaving group ability of the methanesulfonate (mesylate) group, which transforms the otherwise unreactive hydroxyl group of phenethyl alcohol into a highly reactive electrophilic center. This guide provides a comprehensive exploration of this compound, detailing its synthesis, the mechanistic underpinnings of its reactivity in nucleophilic substitution reactions, and its practical applications. We will delve into the causality behind experimental choices, provide validated protocols, and present data to offer a field-proven perspective on leveraging this versatile alkylating agent in research and development settings.
The Molecular Architecture and Strategic Role of this compound
This compound (CAS 20020-27-3), with the chemical formula C9H12O3S, is an ester of methanesulfonic acid and phenethyl alcohol.[1][2] Its strategic importance in organic synthesis stems from its function as a potent alkylating agent.[1] The core of its reactivity lies in the methanesulfonate group, which serves as an outstanding leaving group in nucleophilic substitution reactions.[3][4]
| Property | Value | Source(s) |
| IUPAC Name | 2-Phenylethyl methanesulfonate | [5] |
| Molecular Formula | C9H12O3S | [1][2] |
| Molecular Weight | 200.26 g/mol | [1] |
| Physical State | Clear Liquid | [1] |
| Primary Function | Alkylating Agent / Synthetic Intermediate | [1] |
The Methanesulfonate Group: An Exemplary Leaving Group
In isolation, the hydroxyl group (-OH) of an alcohol is a poor leaving group because its departure would result in the formation of the hydroxide ion (HO⁻), a strong base.[6] The foundational principle for enabling nucleophilic substitution at an alcoholic carbon is to convert the hydroxyl group into a group that becomes a weak, stable base upon departure.
The methanesulfonate (mesylate) group fulfills this role exceptionally well. When the mesylate group departs, it forms the methanesulfonate anion (CH₃SO₃⁻). This anion is the conjugate base of methanesulfonic acid, a strong acid (pKa ≈ -1.9).[7][8] The stability of the methanesulfonate anion, and thus its excellence as a leaving group, is attributable to the delocalization of the negative charge across the three oxygen atoms through resonance. This charge distribution makes the anion very stable and non-nucleophilic.[9]
The order of leaving group ability among common sulfonates is generally: Triflate > Tosylate > Mesylate.[10] While triflate is more reactive, mesylates and tosylates are often preferred due to their stability, ease of preparation, and cost-effectiveness.[6][10] Both tosylate and mesylate are considered excellent leaving groups for synthetic purposes.[11]
Synthesis of this compound: Activating a Poor Leaving Group
The synthesis of this compound is a standard and efficient laboratory procedure that exemplifies the activation of an alcohol for subsequent substitution reactions. The process involves the reaction of phenethyl alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base.[12]
Causality of Experimental Design
-
Substrate: Phenethyl alcohol is chosen for its phenethyl group, but its -OH group is unreactive in substitution reactions.
-
Reagent: Methanesulfonyl chloride (Mesyl Chloride, MsCl) is the source of the methanesulfonyl group. The sulfur atom in MsCl is highly electrophilic, making it susceptible to attack by the nucleophilic oxygen of the alcohol.[3][13]
-
Base: A non-nucleophilic base, such as triethylamine or pyridine, is crucial. Its role is to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the alcohol and drives the reaction to completion.
-
Solvent: Anhydrous dichloromethane is a common solvent as it is inert and effectively dissolves the reactants.[12] Maintaining anhydrous (dry) conditions is critical to prevent the hydrolysis of the highly reactive methanesulfonyl chloride.[3]
Detailed Experimental Protocol: Synthesis
The following protocol details the conversion of phenylethanol to this compound.[12]
-
Reaction Setup: Under a nitrogen atmosphere, dissolve phenylethanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a flame-dried, round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is to control the exothermic nature of the reaction.
-
Reagent Addition: Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C for 1 hour.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring for an additional 3 hours.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup: Quench the reaction with water and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with 10% aqueous HCl, saturated aqueous sodium bicarbonate, and finally, brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by silica gel column chromatography to yield pure this compound.[12]
Workflow Visualization
Caption: Synthesis workflow for this compound.
The Central Role in Nucleophilic Substitution Mechanisms
As a primary alkyl sulfonate, this compound is an ideal substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. The alternative unimolecular (Sₙ1) pathway is strongly disfavored.
The Dominant Sₙ2 Pathway
The Sₙ2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[14]
-
Kinetics: The reaction is bimolecular, meaning its rate depends on the concentration of both the substrate (this compound) and the nucleophile. Rate = k[Substrate][Nucleophile].[15]
-
Stereochemistry: The nucleophile attacks from the side opposite to the leaving group, a trajectory known as "backside attack".[14] This leads to a predictable inversion of stereochemistry at the reaction center.
-
Substrate Suitability: this compound is a primary substrate (the carbon bonded to the -OMs group is attached to only one other carbon). This structure presents minimal steric hindrance to the incoming nucleophile, making it highly susceptible to Sₙ2 attack.[9][15]
Caption: The concerted Sₙ2 mechanism for this compound.
The Disfavored Sₙ1 Pathway
The Sₙ1 mechanism is a two-step process involving the formation of a carbocation intermediate.[14]
-
Step 1 (Rate-Determining): The leaving group departs to form a carbocation.
-
Step 2: The nucleophile attacks the planar carbocation.
This pathway is highly unlikely for this compound because it would require the formation of an unstable primary carbocation.[9] The stability of carbocations follows the order: tertiary > secondary > primary. Therefore, Sₙ1 reactions are favored for tertiary substrates, which can form stable carbocations.[9][15]
Applications in Drug Development and Organic Synthesis
This compound serves as a key intermediate for synthesizing a variety of compounds where a phenethyl group needs to be attached to a molecule, often via a heteroatom (N, O, S).[1][5] As an alkylating agent, it belongs to a class of compounds that can covalently modify biological macromolecules, a principle widely used in cancer chemotherapy.[16][17][18] While potent alkylating agents like ethyl methanesulfonate (EMS) are known mutagens, the targeted use of this compound in controlled synthetic pathways is fundamental to building more complex molecular architectures.[19][20]
Representative Sₙ2 Reaction Protocol: Synthesis of Phenethyl Azide
This protocol describes the reaction of this compound with sodium azide, a strong nucleophile, in a polar aprotic solvent, which are classic conditions that favor the Sₙ2 mechanism.[21][22]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and sodium azide (1.5 eq) in anhydrous dimethylformamide (DMF).
-
Heating: Heat the reaction mixture to 50-60 °C and stir for 12-24 hours.
-
Monitoring: Follow the reaction's progress by TLC, observing the disappearance of the starting mesylate.
-
Workup: After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with diethyl ether (3x).
-
Washing: Combine the organic layers and wash with water and then brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude phenethyl azide can be purified by vacuum distillation or column chromatography if necessary.
Summary of Sₙ2 Reactions with Various Nucleophiles
| Nucleophile | Reagent Source | Solvent | Temp (°C) | Product |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | DMF, DMSO | 25 - 60 | Phenethyl azide |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | DMSO | 50 - 90 | 3-Phenylpropanenitrile |
| Thiolate (RS⁻) | Sodium Thiophenoxide | Ethanol, DMF | 25 - 50 | Phenethyl phenyl sulfide |
| Iodide (I⁻) | Sodium Iodide (NaI) | Acetone | Reflux | 1-Iodo-2-phenylethane |
| Amine (RNH₂) | Ammonia, Primary Amine | Ethanol, THF | 25 - 70 | N-Phenethylamine derivative |
Safety and Handling
Alkyl methanesulfonates are potent alkylating agents and must be handled with extreme caution. They are considered potentially carcinogenic and mutagenic.[19][23]
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[24]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[19]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[20][24]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.
Conclusion
This compound is a highly effective and versatile reagent whose utility is fundamentally derived from the superb leaving group characteristics of the mesylate moiety. Its primary substrate nature dictates a strong preference for the Sₙ2 mechanistic pathway, enabling the clean and predictable introduction of the phenethyl group into a diverse array of molecules. For researchers and drug development professionals, a thorough understanding of its synthesis, the mechanistic principles governing its reactivity, and proper handling procedures is essential for harnessing its full synthetic potential in the creation of novel chemical entities.
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The Methanesulfonate Leaving Group: A Comprehensive Technical Guide for Drug Development Professionals
Abstract
The methanesulfonate group, commonly referred to as mesylate, is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry. Its exceptional utility stems from its characteristics as a highly effective leaving group, enabling a wide array of nucleophilic substitution and elimination reactions. This in-depth guide provides a comprehensive exploration of the methanesulfonate leaving group, from its fundamental electronic properties to its practical applications in the synthesis of active pharmaceutical ingredients (APIs). We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols for its formation and use, and discuss critical considerations for its application in drug development, including stereochemical control and the management of potential genotoxic impurities.
The Essence of a Good Leaving Group: The Methanesulfonate Anion
In the realm of nucleophilic substitution and elimination reactions, the facility of the reaction is intrinsically linked to the ability of the leaving group to depart, taking with it a pair of electrons. An ideal leaving group is one that is stable on its own. This stability is directly correlated with the weakness of the leaving group as a base.[1][2][3][4]
The methanesulfonate anion (CH₃SO₃⁻), the conjugate base of the strong acid methanesulfonic acid (pKa ≈ -1.9), epitomizes a superior leaving group.[3] Its remarkable stability arises from the extensive resonance delocalization of the negative charge across the three oxygen atoms, effectively dispersing the charge and rendering the anion very weakly basic.[2][5][6] This inherent stability is the primary driver for its widespread use in organic synthesis.
Diagram 1: Resonance Stabilization of the Methanesulfonate Anion
Caption: Stepwise mechanism of alcohol mesylation.
Experimental Protocol: Synthesis of a Primary Alkyl Mesylate
This protocol provides a general procedure for the mesylation of a primary alcohol.
Materials:
-
Primary alcohol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM)
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 - 1.5 eq) to the stirred solution.
-
Slowly add methanesulfonyl chloride (1.1 - 1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 30-60 minutes, then let it warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alkyl mesylate.
-
The product can be purified by column chromatography on silica gel if necessary.
Self-Validation:
-
TLC Analysis: The disappearance of the starting alcohol and the appearance of a new, typically less polar spot, indicates product formation.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the desired mesylate. The presence of a singlet around 3.0 ppm in the ¹H NMR spectrum is characteristic of the methyl group of the mesylate.
-
IR Spectroscopy: The appearance of strong absorption bands around 1350 cm⁻¹ and 1175 cm⁻¹ corresponds to the asymmetric and symmetric stretching vibrations of the S=O bonds, respectively.
Reactivity of the Methanesulfonate Leaving Group
Once formed, the mesylate group serves as an excellent leaving group in a variety of nucleophilic substitution and elimination reactions. [6][7][8]
Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2)
Alkyl mesylates are versatile substrates for both Sₙ1 and Sₙ2 reactions. The reaction pathway is dictated by the structure of the substrate, the nature of the nucleophile, the solvent, and the temperature.
-
Sₙ2 Reactions: Primary and secondary mesylates readily undergo Sₙ2 reactions with a wide range of nucleophiles. [5][9]The reaction proceeds with inversion of stereochemistry at the reacting carbon center. The use of mesylates provides a milder alternative to using strong acids to activate alcohols, which can sometimes lead to rearrangements and loss of stereochemical control. [6]
-
Sₙ1 Reactions: Tertiary mesylates, as well as secondary mesylates that can form stable carbocations, can undergo Sₙ1 reactions. These reactions proceed through a carbocation intermediate, leading to a racemic or near-racemic mixture of products if the starting material is chiral. Solvolysis, where the solvent acts as the nucleophile, is a common example of an Sₙ1 reaction involving mesylates. [10]
Diagram 3: Sₙ2 Reaction of an Alkyl Mesylate
Caption: Concerted Sₙ2 mechanism involving a mesylate leaving group.
Factors Influencing Reactivity
Several factors govern the reactivity of the methanesulfonate leaving group:
| Factor | Influence on Reactivity | Rationale |
| Substrate Structure | Tertiary > Secondary > Primary (for Sₙ1) Primary > Secondary > Tertiary (for Sₙ2) | Steric hindrance and carbocation stability. [11] |
| Solvent Polarity | Polar protic solvents favor Sₙ1; Polar aprotic solvents favor Sₙ2. | Stabilization of the carbocation intermediate in Sₙ1 and solvation of the nucleophile. [12] |
| Nucleophile Strength | Strong nucleophiles favor Sₙ2. | The rate of Sₙ2 reactions is dependent on the concentration and strength of the nucleophile. |
| Temperature | Higher temperatures favor elimination reactions over substitution. | Elimination reactions generally have a higher activation energy. |
Comparison with Other Leaving Groups
Mesylates are often compared to other common leaving groups, such as tosylates (p-toluenesulfonates) and halides.
| Leaving Group | Relative Reactivity | Key Characteristics |
| Mesylate (-OMs) | High | Good leaving group, easily prepared from alcohols. [13] |
| Tosylate (-OTs) | Similar to mesylate, sometimes slightly more reactive. | Similar to mesylates, but the presence of the aromatic ring can be useful for UV visualization in chromatography. [6] |
| Triflate (-OTf) | Very High | An exceptionally good leaving group due to the strong electron-withdrawing effect of the trifluoromethyl group. [6][14] |
| Iodide (I⁻) | High | A good nucleophile and a good leaving group. |
| Bromide (Br⁻) | Moderate | A good leaving group. |
| Chloride (Cl⁻) | Lower | A reasonable leaving group. |
Mesylates are generally more reactive than halides in solvolysis reactions. [10]
Applications in Drug Development
The methanesulfonate group plays a multifaceted role in the development of pharmaceuticals.
Key Intermediate in API Synthesis
The primary application of mesylates in drug development is as a key intermediate for the construction of complex molecular architectures. The ability to efficiently convert an alcohol into a highly reactive electrophile allows for the introduction of a wide variety of functional groups through nucleophilic substitution. This is a fundamental strategy in the synthesis of many APIs.
Mesylate Salts of APIs
Methanesulfonic acid is also frequently used to form salts of basic drug substances. [7]The resulting mesylate salts often exhibit improved physicochemical properties, such as enhanced solubility, stability, and bioavailability, which are critical for formulation and drug delivery. [7]
Protecting Group Chemistry
While primarily known as a leaving group, the mesyl group can also serve as a protecting group for alcohols and phenols under certain conditions. [15][16][17]Its stability in various reaction environments allows other parts of the molecule to be modified, with the mesyl group being removed at a later stage.
Genotoxic Impurity Considerations
A critical consideration in the use of methanesulfonic acid and alcoholic solvents in the synthesis of mesylate salt APIs is the potential formation of genotoxic alkyl mesylates, such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS). [18][19][20]These are potent alkylating agents with known mutagenic and carcinogenic properties. [19][20]Regulatory agencies have stringent requirements for the control of such impurities. [19] The formation of these impurities is typically favored under highly acidic conditions and at elevated temperatures. [21]Therefore, careful process control, including pH management, temperature regulation, and the use of non-hydroxylic solvents where feasible, is essential to minimize their formation. [19][21]
Conclusion
The methanesulfonate leaving group is an indispensable tool in the arsenal of the modern medicinal and process chemist. Its predictable and high reactivity, coupled with the ease of its preparation, makes it a cornerstone of synthetic strategy in drug development. A thorough understanding of its reactivity, the factors that influence it, and the potential for side reactions is paramount for its effective and safe implementation in the synthesis of novel therapeutics. By leveraging the principles outlined in this guide, researchers and drug development professionals can harness the power of the methanesulfonate leaving group to accelerate the discovery and production of life-saving medicines.
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A-Z Guide to Genotoxicity Assessment: The Case of Phenethyl Methanesulfonate
Abstract
Phenethyl methanesulfonate (PMS) is a monofunctional alkylating agent belonging to the methanesulfonate ester class. Due to its chemical structure, PMS possesses intrinsic reactivity towards nucleophilic sites in biological macromolecules, most notably DNA. This reactivity underpins its genotoxic and mutagenic potential, making it a compound of significant interest in toxicological research and a critical case study for the assessment of DNA-reactive impurities in pharmaceuticals. This guide provides an in-depth technical overview of the genotoxic profile of PMS, detailing its mechanism of action and outlining the standard and advanced experimental protocols used for its evaluation. Structured from the perspective of a senior scientist, this document explains the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. It is intended for researchers, scientists, and drug development professionals to serve as a comprehensive resource for understanding and assessing the risks associated with PMS and other similar alkylating agents.
Introduction: The Significance of this compound (PMS) in Genotoxicity
In the landscape of pharmaceutical development and chemical safety, the assessment of genotoxic impurities is a critical checkpoint. Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, leading to mutations and potentially causing cancer. This compound (PMS) serves as a classic example of a direct-acting alkylating agent. These agents are characterized by their ability to covalently bind to DNA without the need for metabolic activation.
The importance of studying PMS is twofold:
-
As a Model Compound: Its well-defined chemical structure and reactivity make it an excellent model for understanding the fundamental mechanisms of DNA alkylation and the subsequent cellular responses.
-
As a Potential Impurity: Methanesulfonate esters can be formed during the synthesis of drug substances where methanesulfonic acid is used as a reagent or catalyst. Regulatory bodies, under guidelines such as ICH M7, mandate strict control of such DNA-reactive (mutagenic) impurities in pharmaceutical products to limit potential carcinogenic risk.[1][2][3][4]
This guide will deconstruct the genotoxic profile of PMS, moving from its fundamental chemical reactivity to the comprehensive battery of tests required for a thorough risk assessment.
Mechanism of Action: DNA Alkylation by PMS
The genotoxicity of PMS is a direct consequence of its chemical nature as an electrophilic agent. The methanesulfonate group is an excellent leaving group, facilitating a nucleophilic substitution (SN) reaction where the phenethyl group is transferred to a nucleophilic site on a DNA base.
-
Chemical Reactivity: PMS is a primary methanesulfonate that exhibits a mixed SN1/SN2 reaction mechanism. This reactivity profile allows it to alkylate various nucleophilic centers within the DNA molecule.[5][6]
-
Primary DNA Adducts: The most common site of alkylation for agents like PMS is the N7 position of guanine. However, alkylation at the O6 position of guanine is considered the most pro-mutagenic lesion.[6] This O6-phenylethylguanine adduct can mispair with thymine instead of cytosine during DNA replication, leading to a G:C to A:T transition mutation.[7] Other potential sites of alkylation include the N3 position of adenine.[8]
-
Consequences of DNA Adducts: If not repaired by the cell's DNA repair machinery (such as base excision repair), these adducts can lead to point mutations, DNA strand breaks, and larger-scale chromosomal aberrations during subsequent rounds of cell division.[7]
The Standard Genotoxicity Testing Battery
Regulatory guidelines, such as ICH S2(R1), prescribe a standard battery of tests to evaluate the genotoxic potential of a compound.[9][10][11][12][13] This battery is designed to detect the three major endpoints of genetic damage: gene mutation, clastogenicity (structural chromosomal aberrations), and anugenicity (changes in chromosome number).
| Test | System | Endpoint Detected | Expected Result for PMS |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium & E. coli | Gene Mutation (Point mutations, frameshifts) | Positive |
| In Vitro Micronucleus Test | Mammalian Cells (e.g., CHO, TK6, Human Lymphocytes) | Chromosomal Damage (Clastogenicity & Aneugenicity) | Positive |
| In Vivo Micronucleus Test | Rodent Hematopoietic Cells (Bone Marrow/Peripheral Blood) | Chromosomal Damage (Clastogenicity & Aneugenicity) | Positive |
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a cornerstone of genotoxicity testing, used to detect a compound's ability to induce gene mutations in bacteria.[14][15][16]
Principle & Expertise: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine (His-) or tryptophan (Trp-), respectively.[16][17] This means they cannot synthesize these essential amino acids and will not grow on a medium lacking them. A positive result is scored when the test chemical causes a reverse mutation (reversion) that restores the functional gene, allowing the bacteria to grow and form colonies on a selective medium.[15]
The choice of strains is critical for comprehensive screening. Strains like TA98 detect frameshift mutagens, while TA100 is sensitive to base-pair substitution mutagens.[16] The strains also contain mutations that enhance their sensitivity, such as a defective DNA repair system (uvrB mutation) and a more permeable cell wall (rfa mutation).[16] PMS, as a direct-acting alkylating agent causing base-pair substitutions, is expected to be positive in strains like TA100 and TA1535.[5][6]
Trustworthiness (Self-Validating Protocol): The protocol's integrity relies on the inclusion of concurrent negative (vehicle) and positive controls. The vehicle control establishes the background spontaneous reversion rate, while the positive control confirms the sensitivity of the test system and the efficacy of the S9 mix, if used. For direct-acting mutagens like PMS, a known mutagen such as sodium azide (for TA1535/TA100) or methyl methanesulfonate (MMS) would be used as a positive control in the absence of S9.[18]
Detailed Protocol: Ames Test (Plate Incorporation Method)
-
Preparation: Prepare overnight cultures of the required bacterial strains (e.g., TA98, TA100, TA1535) in nutrient broth.[14] Prepare test article solutions of PMS at various concentrations.
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction), which is a liver homogenate from Aroclor- or phenobarbital-induced rodents.[16] While PMS is a direct-acting agent, this step is standard for unknown compounds.
-
Exposure: In a sterile test tube, add 2 mL of molten top agar (kept at 45°C), 0.1 mL of the bacterial culture, and 0.1 mL of the PMS test solution (or control).[18] For tests with metabolic activation, add 0.5 mL of S9 mix.
-
Plating: Quickly vortex the tube and pour the contents onto the surface of a minimal glucose agar plate (the selective medium).[17]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[17]
-
Scoring: Count the number of revertant colonies on each plate. A positive response is typically defined as a dose-dependent increase in revertant colonies that is at least double the vehicle control count.[19]
In Vitro Mammalian Cell Micronucleus Test (OECD 487)
This assay detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.[20][21]
Principle & Expertise: Micronuclei are small, membrane-bound bodies separate from the main nucleus. They are formed during cell division (anaphase) from chromosome fragments (clastogenic effect) or whole chromosomes (aneugenic effect) that fail to incorporate into the daughter nuclei.[22] The assay can be performed on various mammalian cell lines (e.g., CHO, V79, TK6) or human peripheral blood lymphocytes.[23] To ensure that only cells that have divided are scored, a cytokinesis blocker like Cytochalasin B is often used, which results in binucleated cells.[22][23] Scoring the frequency of micronuclei in these binucleated cells provides a clear measure of genotoxic damage.[23]
Trustworthiness (Self-Validating Protocol): A vehicle control is used to establish the baseline frequency of micronuclei. Positive controls are essential and must be chosen to validate both clastogenic and aneugenic detection pathways, with and without S9 activation. For example, Methyl methanesulfonate (MMS) or Ethyl methanesulfonate (EMS) can be used as a clastogen in the absence of S9, while Cyclophosphamide is a common choice requiring S9 activation.[24] Colchicine is a classic aneugen used as a positive control.[23]
Detailed Protocol: In Vitro Micronucleus Test (OECD 487)
-
Cell Culture: Seed mammalian cells at an appropriate density and allow them to attach/grow.
-
Treatment: Expose the cells to various concentrations of PMS, a vehicle control, and positive controls. Treatment is typically for a short duration (3-6 hours) with and without S9, followed by a recovery period, or for a continuous duration (e.g., 24 hours) without S9.[25]
-
Cytokinesis Block: After the treatment period, add Cytochalasin B to the culture medium to block cytokinesis. The incubation continues for a period equivalent to 1.5-2 normal cell cycles.[23][25]
-
Harvesting & Staining: Harvest the cells, subject them to a hypotonic treatment, fix them, and drop them onto microscope slides. Stain the cells with a DNA-specific stain like Giemsa or a fluorescent dye.
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[23] Also, assess cytotoxicity by calculating the Cytokinesis-Block Proliferation Index (CBPI).
-
Analysis: A positive result is a concentration-dependent and statistically significant increase in the frequency of micronucleated cells compared to the vehicle control.
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
This test is the standard in vivo follow-up to confirm in vitro findings and assess genotoxicity in a whole animal system, which accounts for metabolism, distribution, and excretion.[26][27][28]
Principle & Expertise: The assay detects damage to the chromosomes or mitotic apparatus of erythroblasts (red blood cell precursors) in the bone marrow.[26][27] As these cells mature into polychromatic erythrocytes (PCEs or reticulocytes), the main nucleus is expelled. Any micronuclei formed from lagging chromosome fragments remain in the anucleated cytoplasm.[28][29] An increase in the frequency of micronucleated PCEs in treated animals indicates that the test substance induced chromosomal damage in the bone marrow.[28][30] The analysis is typically performed on bone marrow or peripheral blood of rodents (mice or rats).[27][30]
Trustworthiness (Self-Validating Protocol): The protocol requires a vehicle control and a positive control group. A potent, known in vivo mutagen like EMS, MMS, or cyclophosphamide is used as the positive control to demonstrate the sensitivity of the test system.[31][32][33][34] Dosing is typically based on a preliminary range-finding study to select doses up to the maximum tolerated dose (MTD).[30] Evidence of target tissue exposure (e.g., bone marrow toxicity, measured by a decrease in the PCE/NCE ratio) is also a critical validation point.
Detailed Protocol: In Vivo Micronucleus Test (OECD 474)
-
Animal Dosing: Use healthy young adult rodents (e.g., mice). Administer PMS via an appropriate route (e.g., oral gavage, intraperitoneal injection) at three dose levels, plus a vehicle control and a positive control. A typical dosing regimen is two administrations 24 hours apart.[30]
-
Sample Collection: Collect bone marrow or peripheral blood 24 hours after the final dose.[30]
-
Slide Preparation: For bone marrow, flush cells from the femur, create a smear on a microscope slide, and stain. For peripheral blood, automated analysis by flow cytometry is increasingly common, or smears can be made and stained.
-
Scoring: Analyze at least 4000 PCEs per animal for the presence of micronuclei. Also, determine the ratio of PCEs to normochromatic erythrocytes (NCEs) as a measure of bone marrow toxicity.
-
Analysis: A positive result is a dose-related and statistically significant increase in the frequency of micronucleated PCEs in any of the treated groups compared to the vehicle control group.
Risk Assessment and Regulatory Context
The results from the standard genotoxicity battery are used for hazard identification and risk assessment. For a compound like PMS that is positive across the battery (in vitro and in vivo), it is classified as a mutagen.
Under the ICH M7 guideline , such compounds, when present as impurities in pharmaceuticals, must be controlled to a level that poses a negligible carcinogenic risk.[1][2] This is often achieved by limiting intake to a Threshold of Toxicological Concern (TTC) or by using compound-specific data to establish an acceptable intake.[35] The framework provides a structured approach for identifying, categorizing, and controlling these mutagenic impurities to ensure patient safety.[1][2][3]
Conclusion
This compound is a potent, direct-acting genotoxic agent. Its mode of action, centered on DNA alkylation, results in positive outcomes across the standard battery of genotoxicity tests, including the Ames test and both in vitro and in vivo micronucleus assays. Understanding the scientific principles behind these assays, from the specific bacterial strains used to the rationale for scoring binucleated cells, is paramount for accurate data interpretation and risk assessment. The case of PMS highlights the integrated, evidence-based approach mandated by regulatory bodies to ensure chemical and pharmaceutical safety, providing a clear and robust framework for evaluating any compound with the potential to damage our genetic blueprint.
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An In-depth Technical Guide on the Interaction of Phenethyl Methanesulfonate with DNA Guanine Bases
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenethyl methanesulfonate (PMS) is a monofunctional alkylating agent with established genotoxic properties. Its interaction with DNA, particularly at the guanine bases, is a critical initiating event in its mutagenic and carcinogenic cascade. This guide provides a comprehensive technical overview of the chemical mechanisms, adduct formation, analytical detection methodologies, and biological consequences of the interaction between PMS and DNA guanine. By synthesizing mechanistic insights with practical experimental guidance, this document serves as a vital resource for professionals engaged in toxicology, drug development, and cancer research.
Introduction: The Significance of this compound as a Genotoxic Agent
This compound belongs to the class of alkyl methanesulfonates, which are potent electrophilic compounds capable of covalently modifying nucleophilic sites within cellular macromolecules. Their primary biological significance lies in their ability to alkylate DNA, forming DNA adducts that can disrupt normal cellular processes like replication and transcription. This disruption can lead to mutations, chromosomal aberrations, and ultimately, the initiation of carcinogenesis.[1]
Unlike some alkylating agents that react predominantly through an SN2 mechanism, PMS exhibits a notable degree of SN1 character.[2] This mixed SN1/SN2 reactivity profile influences its interaction with DNA, leading to a distinct pattern of adduct formation. Understanding the nuances of this interaction is paramount for accurate risk assessment and for the development of potential therapeutic interventions or preventative strategies.
Chemical Mechanism of Guanine Alkylation by this compound
The alkylation of guanine by PMS involves the nucleophilic attack of the nitrogen and oxygen atoms of the guanine base on the electrophilic carbon of the phenethyl group. The N7 position of guanine is the most nucleophilic site in DNA and, consequently, the primary target for many alkylating agents.[3] However, alkylation at the O6 position, though less frequent, is considered a highly pro-mutagenic lesion.
SN1 and SN2 Reaction Pathways
The reactivity of PMS is characterized by a borderline SN1/SN2 mechanism.
-
SN2 Pathway: In the SN2 pathway, the nucleophilic nitrogen or oxygen of guanine directly attacks the primary carbon of the phenethyl group, with the methanesulfonate group acting as the leaving group. This is a single-step concerted reaction.
-
SN1 Pathway: The SN1 character of PMS is enhanced by the potential for the formation of a stabilized phenethyl carbocation.[2] This carbocation intermediate can then be attacked by the nucleophilic centers of guanine. The increased SN1 reactivity of PMS contributes to its relatively high mutagenicity.[2]
The interplay between these two mechanisms dictates the regioselectivity of guanine alkylation.
Formation of N7-phenethylguanine and O6-phenethylguanine Adducts
The primary products of the interaction between PMS and guanine in DNA are N7-phenethylguanine (N7-PEG) and O6-phenethylguanine (O6-PEG).
-
N7-phenethylguanine (N7-PEG): This is typically the major adduct formed.[4] Alkylation at the N7 position introduces a positive charge on the imidazole ring of guanine, which can weaken the N-glycosidic bond, potentially leading to depurination and the formation of an abasic site.[1]
-
O6-phenethylguanine (O6-PEG): While formed at a lower frequency, the O6-PEG adduct is highly significant due to its miscoding potential during DNA replication.[2] This adduct can preferentially pair with thymine instead of cytosine, leading to G:C to A:T transition mutations. The persistence of O6-alkylguanine lesions is strongly correlated with the mutagenic and carcinogenic potential of alkylating agents.[2]
The relative ratio of N7-PEG to O6-PEG formation is a critical determinant of the biological outcome of PMS exposure.
Caption: Reaction mechanism of this compound with DNA guanine.
Analytical Methodologies for the Detection and Quantification of Phenethyl-Guanine Adducts
The accurate detection and quantification of DNA adducts are essential for understanding the genotoxicity of chemical agents and for biomonitoring of human exposure.[5] Several analytical techniques can be employed, with mass spectrometry-based methods being the gold standard due to their high sensitivity and specificity.[6][7]
Sample Preparation: DNA Isolation and Hydrolysis
A critical first step in adduct analysis is the careful isolation of DNA from cells or tissues to minimize oxidative damage and ensure purity.[8] Once isolated, the DNA is typically hydrolyzed to its constituent nucleosides or bases. Enzymatic hydrolysis is often preferred as it is milder and less likely to induce artifactual modifications compared to acid hydrolysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the analysis of DNA adducts.[9] It combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of tandem mass spectrometry.
Experimental Protocol: LC-MS/MS Analysis of N7-PEG and O6-PEG
-
DNA Hydrolysis:
-
To 10-20 µg of isolated DNA, add a cocktail of enzymes including DNase I, nuclease P1, and alkaline phosphatase in a suitable buffer.
-
Incubate at 37°C for 12-24 hours to ensure complete digestion to 2'-deoxynucleosides.
-
-
Chromatographic Separation:
-
Inject the hydrolyzed DNA sample onto a reverse-phase C18 HPLC column.
-
Employ a gradient elution using a mobile phase consisting of water with a small percentage of formic acid (for protonation) and an organic solvent such as acetonitrile or methanol. The gradient is optimized to separate the phenethyl-guanine adducts from the normal deoxynucleosides.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is directed to an electrospray ionization (ESI) source of a tandem mass spectrometer.
-
Operate the mass spectrometer in positive ion mode.
-
Utilize selected reaction monitoring (SRM) for quantitative analysis.[9] This involves monitoring specific precursor-to-product ion transitions for N7-phenethyl-2'-deoxyguanosine and O6-phenethyl-2'-deoxyguanosine. For structural confirmation, a full product ion scan can be performed.[6]
-
Table 1: Mass Spectrometric Parameters for Phenethyl-Guanine Adducts
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| N7-phenethyl-2'-deoxyguanosine | [M+H]⁺ | [BH₂]⁺ (phenethyl-guanine) |
| O6-phenethyl-2'-deoxyguanosine | [M+H]⁺ | [BH₂]⁺ (phenethyl-guanine) |
Note: The exact m/z values will need to be determined based on the chemical formula of the adducts.
Other Analytical Techniques
While LC-MS/MS is the preferred method, other techniques have been used for DNA adduct analysis:
-
³²P-Postlabeling: This highly sensitive method can detect very low levels of DNA adducts but lacks structural specificity and requires the use of radioactivity.[10][11]
-
Immunoassays: Antibodies specific to certain DNA adducts can be used in techniques like ELISA for quantification. However, this requires the availability of specific antibodies.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used for the analysis of DNA adducts after derivatization to make them volatile.[12]
Caption: Experimental workflow for LC-MS/MS analysis of DNA adducts.
Biological Consequences and DNA Repair
The formation of phenethyl-guanine adducts can have significant biological consequences, primarily through the induction of mutations if the lesions are not repaired before DNA replication.
Mutagenicity and Carcinogenicity
As previously mentioned, the O6-PEG adduct is highly mutagenic. The persistence of this adduct can lead to the accumulation of mutations in critical genes, such as tumor suppressor genes and oncogenes, which is a key step in the process of carcinogenesis. The genotoxicity of other methanesulfonates like ethyl methanesulfonate (EMS) has been extensively studied, and while dose-response relationships can be complex, the link between DNA alkylation and genotoxic effects is well-established.[13][14][15][16]
DNA Repair Mechanisms
Cells have evolved sophisticated DNA repair pathways to counteract the deleterious effects of DNA alkylation.
-
Base Excision Repair (BER): This is a major pathway for the repair of N7-alkylguanines.[4] The process is initiated by a DNA glycosylase that recognizes and excises the damaged base, leaving an abasic site that is subsequently processed by other enzymes.
-
Direct Reversal Repair: O6-alkylguanine adducts can be directly repaired by the enzyme O6-alkylguanine-DNA alkyltransferase (AGT). This protein stoichiometrically transfers the alkyl group from the guanine to a cysteine residue within its own active site.
The efficiency of these repair pathways can vary between different cell types and tissues, which can influence the susceptibility to the genotoxic effects of PMS.
Conclusion and Future Directions
The interaction of this compound with DNA guanine bases is a complex process with significant implications for human health. The formation of N7- and O6-phenethylguanine adducts initiates a cascade of events that can lead to mutations and cancer. Advanced analytical techniques, particularly LC-MS/MS, are crucial for the sensitive and specific detection of these adducts, enabling a better understanding of the dose-response relationships and the mechanisms of action of this genotoxic agent.
Future research should focus on:
-
Developing more sensitive "adductomics" approaches to simultaneously profile a wide range of DNA adducts.[17][18]
-
Investigating the influence of DNA sequence context on the formation and repair of phenethyl-guanine adducts.[19]
-
Elucidating the interplay between DNA damage and other cellular effects of PMS, such as alterations in lipid metabolism.[20]
-
Utilizing this mechanistic understanding to improve human risk assessment and to design safer chemicals and pharmaceuticals.
By continuing to unravel the intricate details of this DNA-damaging interaction, the scientific community can make significant strides in mitigating the risks associated with exposure to genotoxic alkylating agents.
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Dobo, K. L., et al. (2014). Quantitative dose-response analysis of ethyl methanesulfonate genotoxicity in adult gpt-delta transgenic mice. Environmental and Molecular Mutagenesis, 55(4), 331-344. [Link]
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Müller, L., et al. (2009). Ethyl methanesulfonate toxicity in Viracept--a comprehensive human risk assessment based on threshold data for genotoxicity. Toxicology Letters, 190(3), 317-329. [Link]
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Romański, M., et al. (2019). Kinetics of in Vitro Guanine- N7-Alkylation in Calf Thymus DNA by (2 S,3 S)-1,2-Epoxybutane-3,4-diol 4-methanesulfonate and (2 S,3 S)-1,2:3,4-Diepoxybutane: Revision of the Mechanism of DNA Cross-Linking by the Prodrug Treosulfan. Molecular Pharmaceutics, 16(6), 2708-2718. [Link]
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Turesky, R. J. (2005). DNA adducts: mass spectrometry methods and future prospects. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 576(1-2), 195-205. [Link]
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Singh, U. C., & Islam, N. (2003). Theoretical study on the mechanism of alkylation at N-7 of guanine by few nitrogen mustards. Indian Journal of Chemistry - Section B, 42B(3), 606-611. [Link]
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Gupta, R. C. (2000). Methods for Testing Compounds for DNA Adduct Formation. Drug-DNA Interaction Protocols, 99-114. [Link]
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Phillips, D. H., & Arlt, V. M. (2000). Methods of DNA adduct determination and their application to testing compounds for genotoxicity. Environmental and Molecular Mutagenesis, 35(3), 224-233. [Link]
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Rajski, S. R., & Williams, R. M. (1998). Carcinogen-DNA interaction: differential effects of distamycin-a and spermine on the formation of 7-methylguanine in DNA by N-methyl-N-nitrosourea, methylmethanesulfonate, and dimethylsulfate. Biochemistry, 37(15), 5283-5290. [Link]
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Nakagama, H., et al. (2021). Mass spectrometric profiling of DNA adducts in the human stomach associated with damage from environmental factors. Genes and Environment, 43(1), 1-13. [Link]
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Liao, P. C., et al. (2001). Quantitative detection of N(7)-(2-hydroxyethyl)guanine adducts in DNA using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 36(3), 336-343. [Link]
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Huang, H., et al. (2024). Mass Spectral Library for DNA Adductomics. Chemical Research in Toxicology, 37(3), 333-341. [Link]
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Koc, H., & Vouros, P. (2013). The analysis of DNA adducts: the transition from (32)P-postlabeling to mass spectrometry. Cancer Letters, 334(1), 20-30. [Link]
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ResearchGate. (n.d.). Mechanism of action of alkylating agents. ResearchGate. [Link]
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Wyatt, M. D., & Pittman, D. L. (2006). Methylating agents and DNA repair responses: methylated bases and sources of strand breaks. Chemical Research in Toxicology, 19(12), 1580-1594. [Link]
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Santos-Pereira, J. M., et al. (2021). The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability. International Journal of Molecular Sciences, 22(16), 8887. [Link]
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Introduction: The Double-Edged Sword of Alkylation
The history of alkylating agents is deeply intertwined with the advent of modern chemotherapy. Their origins trace back to the devastating effects of sulfur mustard ("mustard gas") in World War I, where observant physicians noted its profound impact on rapidly dividing cells, particularly in bone marrow and lymphoid tissues[1]. This cytotoxic property was later harnessed, leading to the development of nitrogen mustards as the first non-hormonal drugs for cancer treatment[1][2].
Alkylating agents are a cornerstone of oncology, exerting their therapeutic effect by covalently attaching an alkyl group to cellular macromolecules, most critically, to the DNA of cancer cells[2][3]. This chemical modification disrupts the DNA double helix, interferes with replication and transcription, and ultimately triggers programmed cell death (apoptosis)[3][4]. Because cancer cells are characterized by rapid proliferation and often have compromised DNA repair mechanisms, they are exquisitely sensitive to this form of damage[2][4].
This guide provides an in-depth exploration of a specific subclass of these compounds: the alkyl methanesulfonates. We will focus on phenethyl methanesulfonate (PEMS) as a primary example, while drawing comparisons to related, well-studied agents like methyl methanesulfonate (MMS), ethyl methanesulfonate (EMS), and busulfan. We will delve into their mechanisms of action, applications in research and synthesis, and the critical analytical and safety protocols required for their handling.
Part 1: The Molecular Mechanism of DNA Alkylation
Alkylating agents are electrophilic compounds that react with nucleophilic sites in biological molecules[1]. In the context of their anti-cancer activity, the most significant target is DNA.
The Chemistry of Alkylation
The reactivity of alkyl methanesulfonates stems from the excellent leaving group potential of the methanesulfonate (mesylate) moiety. The core reaction involves the transfer of the alkyl group from the methanesulfonate ester to a nucleophilic site on a DNA base. This can occur via two primary mechanisms:
-
SN1 (Substitution Nucleophilic Unimolecular): This is a two-step process where the leaving group departs first, forming a reactive carbocation intermediate. This intermediate then rapidly reacts with any available nucleophile. Agents that react via an SN1 mechanism, such as secondary methanesulfonates, tend to be highly reactive and less selective[5].
-
SN2 (Substitution Nucleophilic Bimolecular): This is a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. This mechanism is characteristic of primary alkylating agents like methyl methanesulfonate (MMS) and results in a more predictable pattern of alkylation[5][6].
This compound, a primary methanesulfonate, exhibits relatively high mutagenicity, which is explained by an increased SN1-reactivity and potentially by slower repair of the DNA lesions it creates[5][7].
Key DNA Targets
While many sites on DNA bases can be alkylated, the most significant for cytotoxicity and mutagenicity are the nitrogen and oxygen atoms of purine bases[8].
-
N7-Guanine: This is the most common site of alkylation for many agents, including MMS[9][10][11][12]. This adduct can destabilize the glycosidic bond, leading to base depurination and potential strand breaks.
-
O6-Guanine: Alkylation at this site is highly mutagenic. An O6-alkylguanine adduct tends to mispair with thymine instead of cytosine during DNA replication[13][14]. If not repaired, this leads to a permanent G:C to A:T transition mutation[13].
-
N3-Adenine: This is another major adduct formed by agents like MMS[9][10][11][12]. N3-methyladenine can block DNA replication, contributing to cytotoxicity[12].
Bifunctional alkylating agents, such as busulfan, possess two reactive groups and can form covalent bonds with two different nucleophilic sites. This allows them to create intrastrand and interstrand cross-links in the DNA, which are particularly difficult for the cell to repair and are highly effective at blocking DNA replication[6].
Caption: General mechanism of DNA alkylation by methanesulfonate agents.
Part 2: A Comparative Overview of Key Alkyl Methanesulfonates
While sharing a common functional group, different alkyl methanesulfonates exhibit distinct physical, chemical, and biological properties. Understanding these differences is crucial for selecting the appropriate agent for a specific research or therapeutic application.
| Property | This compound (PEMS) | Methyl Methanesulfonate (MMS) | Ethyl Methanesulfonate (EMS) | Busulfan |
| Molecular Formula | C₉H₁₂O₃S | C₂H₆O₃S | C₃H₈O₃S | C₆H₁₄O₆S₂ |
| Molecular Weight | 200.26 g/mol [15] | 110.1 g/mol [16] | 124.16 g/mol [13] | 246.3 g/mol |
| Physical State | Clear Liquid[15] | Colorless to Amber Liquid[16] | Clear Colorless Liquid[13] | Crystalline Solid |
| Primary Mechanism | SN1 / SN2 Hybrid[5][7] | Predominantly SN2[5] | SN2 | SN2 (Bifunctional) |
| Primary DNA Adducts | O6-phenylethylguanine[5][7] | N7-guanine, N3-adenine[9][10][11][12] | O6-ethylguanine[13] | Intrastrand cross-links at 5'-GA-3'[6] |
| Primary Use | Organic Synthesis Intermediate[15], Research | Research Chemical (Mutagenesis)[9][16] | Research Chemical (Mutagenesis)[13][14] | Cancer Chemotherapy[6][8] |
| Carcinogenicity | Suspected | Known Carcinogen[16] | Known Carcinogen[17] | Known Carcinogen |
Part 3: Applications in Research and Development
Role in Organic and Pharmaceutical Synthesis
This compound serves as a valuable intermediate in organic synthesis. The methanesulfonate group is an excellent leaving group, making PEMS an effective alkylating agent for creating carbon-carbon and carbon-heteroatom bonds. This reactivity is leveraged in the synthesis of complex molecules, including bioactive compounds and pharmaceutical ingredients[15]. For instance, it has been used in the synthetic pathway for chiral molecules with potential pharmaceutical relevance[15].
Utility as a Research Tool in Genetics and Cancer Biology
MMS and EMS are widely used as model genotoxins in basic research to study DNA repair pathways and mutagenesis[9].
-
EMS is the most commonly used chemical mutagen in experimental genetics[13]. Its propensity to create O6-ethylguanine adducts leads to a high frequency of G:C to A:T transition mutations, making it an effective tool for generating random mutations in organisms like Drosophila melanogaster, C. elegans, and various plants for genetic screening[13][14].
-
MMS is broadly used to investigate cellular responses to DNA alkylation damage, particularly the base excision repair (BER) pathway[9][10]. It is also used as a model to understand the mechanisms of alkylating chemotherapeutic agents[9]. Interestingly, beyond its direct DNA-damaging effects, MMS has been shown to trigger lipid stress at the inner nuclear membrane, highlighting that its cellular impact is multifaceted[9].
Therapeutic Applications of Alkylating Agents
Busulfan is the prime example of an alkyl methanesulfonate with direct clinical applications. It is used in high-dose chemotherapy regimens, particularly for treating chronic myeloid leukemia (CML) and in conditioning regimens before hematopoietic stem cell transplantation[8]. Its bifunctional nature allows it to create DNA cross-links that are highly cytotoxic to cancer cells[6].
While PEMS itself is not a frontline chemotherapeutic, the broader family of phenethyl compounds, such as phenethyl isothiocyanate (PEITC), has been investigated for cancer prevention and treatment due to its ability to induce apoptosis and inhibit carcinogenesis through various mechanisms[18][19].
Part 4: Analytical Methodologies
The potent, genotoxic nature of alkyl methanesulfonates necessitates highly sensitive and specific analytical methods to detect and quantify them, especially when they are potential impurities in active pharmaceutical ingredients (APIs)[20][21].
Chromatographic Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the primary techniques employed.
-
GC-MS: This is a highly sensitive method for detecting volatile impurities like MMS, EMS, and isopropyl methanesulfonate. The sample is vaporized and separated on a capillary column before being detected by a mass spectrometer, which provides definitive identification and quantification[21][22].
-
HPLC-UV: For less volatile compounds or for matrices where GC is not suitable, HPLC with ultraviolet (UV) detection is used. To enhance sensitivity for trace analysis of methanesulfonates, a derivatization step is often required. A derivatizing reagent is used to attach a UV-absorbing chromophore to the target analyte, significantly lowering the limit of detection[20][23].
Caption: A typical workflow for the analysis of genotoxic methanesulfonate impurities.
Example Protocol: GC-MS Determination of Alkyl Methanesulfonates in an API
This protocol is a generalized example based on common methodologies[21][22].
-
Preparation of Standards:
-
Prepare individual stock solutions of MMS, EMS, and PEMS in methanol at 100 µg/mL.
-
Prepare a mixed working standard solution by diluting the stock solutions to a final concentration of 1 µg/mL.
-
Create a calibration curve by preparing a series of standards ranging from 0.1 ppm to 2.0 ppm relative to the sample concentration.
-
-
Sample Preparation:
-
Accurately weigh 500 mg of the API sample into a 10 mL volumetric flask.
-
Add methanol as a diluent and dissolve the sample completely, making up to the mark. This yields a 50 mg/mL solution.
-
-
GC-MS Conditions:
-
Column: DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 2 mL/min).
-
Oven Program: Initial temperature of 110°C, hold for 5 minutes, then ramp at 25°C/min to 225°C and hold for 5 minutes.
-
Injector: Splitless mode, temperature 200°C.
-
MS Detector: Electron Ionization (EI) source. Operate in Selective Ion Monitoring (SIM) mode for highest sensitivity, monitoring characteristic ions for each analyte.
-
-
Analysis and Quantification:
-
Inject 1 µL of each standard and the sample solution.
-
Identify the analytes based on their retention times and specific mass fragments.
-
Construct a linear regression calibration curve from the standard injections.
-
Calculate the concentration of any detected methanesulfonate impurities in the API sample against the calibration curve.
-
Part 5: Safety, Handling, and Toxicology
Alkyl methanesulfonates are potent, DNA-reactive compounds and must be handled with extreme caution. They are classified as known or suspected carcinogens, mutagens, and teratogens[17][24].
Personal Protective Equipment (PPE) and Handling
-
Engineering Controls: All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors[17][24].
-
Gloves: Use chemical-resistant gloves (e.g., nitrile rubber) and inspect them before use. Change gloves immediately if contamination occurs[24].
-
Eye Protection: Wear safety glasses with side shields or chemical goggles[24].
-
Lab Coat: A lab coat must be worn to prevent skin contact.
Spill and Waste Disposal
-
Spills: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite) and place it in a sealed container for disposal. Do not let the product enter drains.
-
Disposal: Waste containing alkyl methanesulfonates must be treated as hazardous chemical waste. Specific degradation protocols often involve treatment with a solution of sodium thiosulfate and sodium hydroxide to hydrolyze the ester before disposal[13]. Follow all local, state, and federal regulations for hazardous waste disposal.
Toxicological Profile
-
Acute Effects: Contact can cause skin and eye irritation. Inhalation can irritate the respiratory tract. Ingestion is harmful and can lead to nausea, vomiting, and drowsiness[17][25].
-
Chronic Effects: The primary long-term risk is carcinogenicity, stemming from the compounds' ability to cause heritable genetic damage (mutagenicity)[17][25]. Repeated exposure increases the risk of developing cancer[4][16]. There is also evidence of reproductive toxicity, with potential risks to fertility and the unborn child[25].
Conclusion and Future Perspectives
This compound and its related alkylating agents represent a class of compounds with profound biological activity. From their historical roots as chemical weapons to their current roles as indispensable tools in cancer chemotherapy and genetic research, their ability to covalently modify DNA is both their greatest asset and their greatest liability. For researchers and drug development professionals, a deep understanding of their structure-activity relationships, mechanisms, and analytical challenges is paramount.
Future work will likely focus on developing more targeted alkylating agents that can selectively damage cancer cells while sparing healthy tissue, thereby improving the therapeutic index. Furthermore, as analytical techniques become more sensitive, the ability to detect and control these potent compounds as genotoxic impurities in pharmaceuticals will continue to be a critical area of focus, ensuring the safety and quality of medicines.
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Colvin, M. (2003). Alkylating Agents. Holland-Frei Cancer Medicine, 6th edition. [Link]
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National Toxicology Program. (n.d.). RoC Profile: Methyl Methanesulfonate. Department of Health and Human Services. [Link]
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Wyatt, M. D., et al. (2009). Methyl methanesulfonate (MMS) produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks. Nucleic Acids Research. [Link]
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Al-Suwaidan, I. A., et al. (2018). In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. MDPI. [Link]
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Navigating the Risks: A Technical Guide to the Safe Handling of Phenethyl Methanesulfonate in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dual Nature of a Potent Reagent
Phenethyl methanesulfonate (PeMS) is a valuable synthetic intermediate, prized in organic and medicinal chemistry for its role as a potent alkylating agent. Its utility lies in the exceptional leaving group ability of the methanesulfonate (mesylate) moiety, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.[1] This reactivity is particularly leveraged in the synthesis of complex pharmaceutical compounds, including various phenethylamine derivatives.[1][2][3] However, the very electrophilicity that makes PeMS a powerful synthetic tool also renders it a significant laboratory hazard. As with other monofunctional alkylating agents like ethyl methanesulfonate (EMS) and methyl methanesulfonate (MMS), PeMS poses a considerable risk due to its ability to alkylate biological macromolecules, including DNA.[1][4][5][6] This guide provides a comprehensive overview of the safety and handling precautions necessary to mitigate the risks associated with the laboratory use of this compound, grounded in an understanding of its chemical reactivity and toxicological profile.
The Scientific Imperative for Caution: Understanding the Hazard
The primary toxicological concern with this compound and related alkyl methanesulfonates is their genotoxicity, stemming from their ability to act as alkylating agents. This reactivity is the causal basis for their mutagenic and carcinogenic properties.
Mechanism of Genotoxicity
This compound, like other alkyl methanesulfonates, can alkylate DNA bases through a combination of S(_N)1 and S(_N)2 nucleophilic substitution reactions.[1][4] The phenethyl group is transferred to nucleophilic sites on DNA, with a critical target being the O
The chemical structure of this compound highlights the electrophilic carbon atom susceptible to nucleophilic attack, leading to the transfer of the phenethyl group.
Caption: Structure of this compound highlighting the reactive site.
Toxicological Profile and Hazard Classification
While specific carcinogenicity data for this compound is not as extensively documented as for EMS and MMS, the structural similarity and shared mechanism of action strongly suggest it should be handled as a suspected human carcinogen and mutagen.[5][6][9][10] Ethyl methanesulfonate is classified as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from animal studies.[6][11] It causes a range of tumors in rodents at multiple sites.[6][11] Given this, a conservative and stringent approach to handling this compound is scientifically justified and essential for laboratory safety.
| Hazard Classification | Description | Supporting Evidence |
| Acute Toxicity | Harmful if swallowed, inhaled, or absorbed through the skin. Causes skin, eye, and respiratory tract irritation.[12][13] | Based on data for analogous alkylating agents. |
| Genotoxicity | Mutagenic in bacterial assays.[1][4] Expected to be mutagenic in mammalian cells. | Direct evidence for PeMS mutagenicity.[1][4] Strong evidence from related compounds like EMS.[8] |
| Carcinogenicity | Reasonably anticipated to be a human carcinogen.[5][6][9] | Inferred from extensive data on EMS and MMS showing carcinogenicity in animal models.[5][6][9][11] |
| Reactivity | Reacts with nucleophiles.[14] Incompatible with strong oxidizing agents, acids, and bases.[15] | The methanesulfonate is an excellent leaving group. |
Core Safety Directives and Handling Protocols
A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory when working with this compound.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All work with this compound, including weighing, transferring, and the setup and execution of reactions, must be conducted in a certified chemical fume hood to prevent inhalation exposure.[16][17]
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[16]
-
Designated Area: If feasible, designate a specific area within the fume hood for work with PeMS to contain potential contamination.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
-
Hand Protection: Wear double gloves, consisting of a nitrile inner glove and a chemically resistant outer glove (e.g., butyl rubber or Viton). Inspect gloves for any signs of degradation or puncture before and during use.[16]
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashes, such as during transfers of larger quantities or when working with the neat liquid.[12]
-
Body Protection: A lab coat is required. For procedures with a higher risk of splashes, a chemically resistant apron or coveralls should be worn.[12]
-
Respiratory Protection: While a fume hood is the primary control for inhalation hazards, a respirator may be required in certain situations, such as during a large spill cleanup. Any respirator use must be in accordance with a formal respiratory protection program.
Safe Handling and Storage
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage is often refrigerated (2-8°C).
-
Quantities: Only work with the minimum quantity of PeMS necessary for the experiment.
-
Transport: When transporting the chemical, use a secondary container to prevent spills in case the primary container fails.
-
Decontamination: All glassware and equipment that come into contact with PeMS must be decontaminated before being removed from the fume hood. A common method is to rinse with a suitable solvent, followed by soaking in a basic solution (e.g., 1M NaOH) to hydrolyze the methanesulfonate.[7]
Experimental Protocol: N-Alkylation of Aniline with this compound
The following protocol is a representative example of a common laboratory use of this compound and is adapted from procedures for similar alkylating agents.[12] This protocol must be performed with strict adherence to the safety precautions outlined in this guide.
Objective: To synthesize N-phenethylaniline via the N-alkylation of aniline with this compound.
Materials:
-
Aniline
-
This compound (PeMS)
-
Cesium Carbonate (Cs(_2)CO(_3))
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup (in a chemical fume hood):
-
To a dry round-bottom flask equipped with a magnetic stir bar, add aniline (2.0 equivalents) and anhydrous DMF.
-
Add cesium carbonate (1.0 equivalent) to the solution. The use of a solid base like cesium carbonate can help in achieving selective mono-alkylation.[12]
-
-
Addition of Alkylating Agent:
-
Slowly add this compound (1.0 equivalent) to the stirring mixture at room temperature. The slow addition helps to control the reaction rate and minimize the formation of dialkylated byproducts.[12]
-
-
Reaction Monitoring:
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80°C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine. This helps to remove residual water and DMF.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain pure N-phenethylaniline.
-
Caption: A typical workflow for N-alkylation reactions.
Emergency Procedures: Spill and Exposure Management
Spill Cleanup
-
Minor Spill (in a fume hood):
-
Alert others in the area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by a decontamination solution (e.g., 1M NaOH and 20% sodium thiosulfate).[7]
-
-
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert laboratory personnel and call for emergency assistance.
-
Prevent entry into the contaminated area.
-
Provide emergency responders with the Safety Data Sheet (SDS) for this compound.
-
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[16]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[16]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Waste Disposal
All waste containing this compound, including contaminated consumables (gloves, absorbent pads), reaction residues, and purification fractions, must be treated as hazardous waste. Collect all waste in clearly labeled, sealed containers. Follow your institution's hazardous waste disposal procedures. Do not dispose of this compound down the drain.
Conclusion: A Culture of Safety
This compound is a potent and valuable reagent, but its utility is intrinsically linked to its hazardous nature. A thorough understanding of its reactivity and toxicological profile is paramount for its safe use. By implementing robust engineering controls, adhering to stringent personal protective measures, and following established safe handling and emergency procedures, researchers can mitigate the risks and harness the synthetic power of this compound responsibly. A proactive and informed approach to safety is not merely a procedural requirement but a fundamental aspect of scientific integrity and professional responsibility in the laboratory.
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Eder, E., et al. (2001). On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems. Chemico-Biological Interactions, 137(2), 171-193. [Link]
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Ford, M. C., & Clarke, D. D. (1970). Cytotoxic compounds. Part XX. Reactions of the methanesulphonates of 2-aryl-2-(arylthio)ethanols and of 1-aryl-2-(arylthio)ethanols with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, 1970, 1918-1923. [Link]
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Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of Phenethyl Methanesulfonate from Phenethyl Alcohol
Abstract
This application note provides a detailed and robust protocol for the synthesis of phenethyl methanesulfonate from phenethyl alcohol. The conversion of an alcohol's hydroxyl group into a methanesulfonate (mesylate) is a cornerstone of organic synthesis, transforming a poor leaving group into an excellent one, thereby facilitating a wide range of subsequent nucleophilic substitution and elimination reactions.[1] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, critical safety precautions, and methods for product characterization. The causality behind experimental choices is elucidated to ensure both reproducibility and a thorough understanding of the chemical transformation.
Introduction and Scientific Principles
This compound, also known as phenethyl mesylate, is a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[2] Its utility stems from the methanesulfonate group, which is an exceptional leaving group in nucleophilic substitution reactions due to the stability of the resulting methanesulfonate anion.[1][3] The synthesis involves the reaction of phenethyl alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, typically a tertiary amine like triethylamine (Et₃N).[1][4]
The primary function of the base is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction, driving the equilibrium towards the product.[1] The mechanism of this reaction is dependent on the base employed. With a strong, non-nucleophilic base such as triethylamine, the reaction is believed to proceed via an E1cb elimination of HCl from methanesulfonyl chloride to form a highly reactive sulfene intermediate (CH₂=SO₂). This intermediate is then rapidly trapped by the nucleophilic phenethyl alcohol to yield the final product.[5][6]
Sources
Application Notes and Protocols for the Mesylation of Alcohols using Methanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conversion of alcohols to methanesulfonates (mesylates) is a cornerstone transformation in organic synthesis, pivotal for enhancing the reactivity of the hydroxyl group. This protocol details the mesylation of alcohols using methanesulfonyl chloride (MsCl), a widely adopted method due to its efficiency and broad applicability. By transforming the poor leaving group (–OH) into an excellent one (–OMs), this reaction opens gateways for subsequent nucleophilic substitution, elimination, and reduction reactions, which are critical in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1][2][3] This guide provides an in-depth exploration of the reaction mechanism, comprehensive experimental protocols, safety and handling guidelines, and a comparative analysis of reaction parameters.
Introduction
In the landscape of organic chemistry, the strategic activation of functional groups is paramount for the construction of intricate molecular architectures. Alcohols, while abundant and versatile precursors, possess a hydroxyl group (–OH) that is notoriously a poor leaving group.[2][4] To overcome this limitation, chemists often convert the hydroxyl moiety into a sulfonate ester, such as a mesylate (–OMs), tosylate (–OTs), or triflate (–OTf).[2] Among these, mesylation with methanesulfonyl chloride (MsCl) is a favored strategy due to the reagent's high reactivity and the broad utility of the resulting mesylate.[3][5]
Mesylates are valued for their exceptional leaving group ability, which is attributed to the resonance stabilization of the resulting methanesulfonate anion.[6][7] This activation renders the carbon atom attached to the mesylate group susceptible to attack by a wide range of nucleophiles.[5] Furthermore, the mesylation reaction typically proceeds with retention of stereochemistry at the alcoholic carbon, as the C-O bond is not cleaved during the process.[1][4][6] This stereochemical control is a significant advantage over methods that may lead to rearrangements or loss of stereochemical integrity.[2]
This document serves as a comprehensive guide for researchers, providing a detailed understanding of the theoretical principles and practical execution of the mesylation of alcohols.
Reaction Mechanism and Principles
The mesylation of an alcohol with methanesulfonyl chloride is generally carried out in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine.[1] The base plays a crucial role in neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.
Two primary mechanisms have been proposed for this transformation, the prevalence of which can depend on the specific reaction conditions and the nature of the base employed.
Mechanism 1: Nucleophilic Attack on Methanesulfonyl Chloride
In this pathway, the alcohol's oxygen atom acts as a nucleophile and attacks the electrophilic sulfur atom of methanesulfonyl chloride.[1] This is followed by the deprotonation of the resulting oxonium ion by the base to yield the final mesylate product.[2] This mechanism is more commonly depicted in undergraduate-level organic chemistry.[2]
Mechanism 2: Formation of a Sulfene Intermediate
Under certain conditions, particularly with stronger bases like triethylamine, an alternative mechanism involving the formation of a highly reactive sulfene intermediate (CH₂=SO₂) has been proposed.[1][2][8] The base abstracts an acidic α-proton from methanesulfonyl chloride, leading to the elimination of chloride and the formation of sulfene.[2][9] The alcohol then rapidly traps this electrophilic intermediate to form the methanesulfonate ester.[2][8] Isotope labeling experiments have provided support for this mechanistic pathway.[8]
Visualization of the Reaction Mechanisms
Caption: Proposed reaction mechanisms for the mesylation of alcohols.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the mesylation of alcohols under various conditions.
Protocol 1: General Procedure for Primary and Secondary Alcohols
This protocol is a widely applicable method for the mesylation of primary and secondary alcohols.[3]
Materials:
-
Alcohol (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA, 1.5 eq) or Pyridine
-
Methanesulfonyl Chloride (MsCl, 1.2 eq)
-
Ice-cold Water
-
Cold 10% HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Saturated Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the alcohol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.5 eq) to the cooled solution.
-
Mesyl Chloride Addition: Add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture over 5-10 minutes, ensuring the temperature remains at or below 0 °C.[10][11]
-
Reaction Monitoring: Stir the mixture at 0 °C for an additional 15-30 minutes, then allow it to warm to room temperature.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting alcohol is consumed.[1][12]
-
Work-up & Extraction:
-
Transfer the reaction mixture to a separatory funnel and dilute with additional DCM if necessary.
-
Wash the organic layer sequentially with ice-cold water, cold 10% HCl, saturated NaHCO₃, and finally, saturated brine.[1][10][11] These washes are crucial for removing the triethylamine hydrochloride salt, any excess base, and residual acid.[1]
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄.[1] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude methanesulfonate.[1]
-
Purification: The product is often of sufficient purity for subsequent steps.[1][10] If further purification is required, techniques such as column chromatography can be employed.[1]
Protocol 2: Mesylation of Sterically Hindered Alcohols
For more sterically hindered alcohols, reaction times may be longer, and it may be necessary to run the reaction at room temperature.
Procedure:
-
Follow steps 1-4 of Protocol 1.
-
After the addition of MsCl, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.[12]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, proceed with the work-up and purification as described in steps 6-8 of Protocol 1.
Data Presentation: Reaction Parameters and Substrate Scope
| Parameter | Recommended Conditions | Notes |
| Solvent | Dichloromethane (DCM), Toluene | Anhydrous conditions are essential.[12] |
| Base | Triethylamine (TEA), Pyridine, DIPEA | The choice of base can influence the reaction mechanism.[1] |
| Temperature | 0 °C to Room Temperature | Low temperatures are generally preferred to minimize side reactions. |
| Stoichiometry | Alcohol (1 eq), Base (1.5 eq), MsCl (1.2 eq) | A slight excess of base and MsCl is typically used.[12] |
| Substrate Scope | Primary, secondary, and tertiary alcohols | Reaction rates will vary depending on the steric hindrance of the alcohol.[3] |
Experimental Workflow Visualization
Caption: A typical experimental workflow for a mesylation reaction.[3]
Safety and Handling
Methanesulfonyl chloride is a corrosive, toxic, and lachrymatory substance that must be handled with extreme care in a well-ventilated fume hood.[3][13] It reacts exothermically with water and other nucleophiles.[3][5]
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile or neoprene).[13]
-
Use safety goggles or a face shield to protect the eyes.[13]
-
A chemical-resistant lab coat or apron is mandatory.[13]
Spill and Emergency Response:
-
Small spills: Absorb with an inert material like vermiculite and dispose of as hazardous waste.[13]
-
Large spills: Evacuate the area and follow established procedures for hazardous chemical cleanup.[13]
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[14][15]
Storage:
-
Store in a cool, dry place away from moisture.[13]
-
Keep containers tightly sealed and segregated from bases, oxidizing agents, and strong acids.[13]
Troubleshooting and Field-Proven Insights
-
Formation of Alkyl Chloride: A common side reaction is the formation of the corresponding alkyl chloride.[16] This can be minimized by maintaining a low reaction temperature and avoiding a large excess of the base.
-
Incomplete Reaction: If the reaction stalls, allowing it to stir at room temperature for a longer period can often drive it to completion.[12] For particularly unreactive alcohols, a stronger base or a higher reaction temperature may be necessary, though this increases the risk of side reactions.
-
Product Instability: Some mesylates, particularly those derived from reactive systems, can be unstable.[3] It is often advisable to use the crude mesylate directly in the subsequent reaction without extensive purification.
-
Aqueous Work-up: While mesylates are generally stable to a standard aqueous work-up, prolonged exposure to water should be avoided.[17] They are typically less polar than the starting alcohol, facilitating their extraction into the organic layer.[17]
Conclusion
The mesylation of alcohols using methanesulfonyl chloride is a robust and highly versatile method for activating hydroxyl groups for a wide array of subsequent chemical transformations. By understanding the underlying reaction mechanisms and adhering to the detailed protocols and safety guidelines presented, researchers can confidently and effectively employ this essential synthetic tool in their work. The ability to fine-tune reaction conditions based on the specific substrate allows for the successful mesylation of a broad range of alcohols, solidifying its importance in modern organic synthesis and drug development.
References
- Vertex AI Search. (n.d.). Alcohol to Mesylate using MsCl, base - Organic Synthesis.
- BenchChem. (2025). Application Notes & Protocols: A Step-by-Step Guide to the Formation of Methanesulfonates from Alcohols.
- HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices.
- Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems.
- Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions.
- Actylis Lab Solutions. (2010, June 10). Methane sulphonyl chloride MSDS.
- International Labour Organization. (n.d.). ICSC 1163 - METHANESULFONYL CHLORIDE.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Reactions of Methanesulfonyl Chloride.
- BenchChem. (2025). Application Notes: Methanesulfonyl Chloride as a Reagent for Generating Good Leaving Groups.
- Chemistry LibreTexts. (2022, October 4). 3.1.7: Reactions of Alcohols.
- ChemHelp ASAP. (2019, July 24). formation of tosylates & mesylates.
- Chemistry Stack Exchange. (2016, March 11). Why do tosylation and mesylation of alcohols follow different mechanisms?.
- Wikipedia. (n.d.). Methanesulfonyl chloride.
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- Reddit. (2019, November 15). Aqueous workup for mesylates.
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- Rhodium.ws. (n.d.). Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols.
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Application Notes and Protocols for Phenethyl Methanesulfonate in Medicinal Chemistry Research
Introduction: The Strategic Role of Phenethyl Methanesulfonate in Drug Discovery
This compound (PEMs), a seemingly unassuming organic molecule, holds a significant position in the medicinal chemist's toolbox. Its utility stems from a combination of its structural features: the phenethyl scaffold, a common motif in many biologically active compounds, and the methanesulfonate (mesylate) group. The mesylate moiety is an excellent leaving group in nucleophilic substitution reactions, rendering PEMs a highly effective alkylating agent.[1] This reactivity is the cornerstone of its application in the synthesis of a diverse array of pharmaceutical intermediates and complex bioactive molecules.[1][2]
This guide provides an in-depth exploration of the practical applications of this compound in medicinal chemistry research. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the experimental choices.
Core Applications in Medicinal Chemistry
The primary applications of this compound in medicinal chemistry can be categorized into three main areas: as a versatile building block for the synthesis of complex molecules, as a scaffold for structure-activity relationship (SAR) studies, and as a potential chemical probe for target identification and validation.
A Versatile Alkylating Agent for the Synthesis of Bioactive Molecules
The core utility of this compound lies in its ability to act as a potent electrophile in S(_N)2 reactions. The electron-withdrawing nature of the sulfonyl group in the methanesulfonate moiety makes the adjacent carbon atom highly susceptible to nucleophilic attack. This allows for the facile introduction of the phenethyl group into a wide range of molecules.
Mechanism of Action:
The alkylating activity of this compound is predicated on the displacement of the methanesulfonate anion by a nucleophile. This reaction typically proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism, particularly with primary and secondary nucleophiles.
Figure 1: Generalized SN2 reaction mechanism of this compound.
This reactivity is harnessed in the synthesis of various pharmaceutical intermediates. For instance, it is a key reagent in the production of tert-butyl (1R)-2-cyano-1-phenylethylcarbamate, a chiral building block with significant pharmaceutical relevance.[2][3]
Protocol 1: Synthesis of tert-butyl (1R)-2-cyano-1-phenylethylcarbamate using a this compound Precursor
This protocol is adapted from a procedure for a similar substrate and illustrates the use of a this compound derivative in a key synthetic step.[3]
Materials:
-
(2S)-2-[(tert-butoxycarbonyl)amino]-2-phenylethyl methanesulfonate (1 equivalent)
-
Sodium cyanide (3 equivalents)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Water
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask with a nitrogen inlet
-
Magnetic stirrer and stir bar
-
Thermostat-controlled oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve (2S)-2-[(tert-butoxycarbonyl)amino]-2-phenylethyl methanesulfonate in anhydrous DMSO.
-
Addition of Nucleophile: Add sodium cyanide to the stirred solution in one portion. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to 45°C in an oil bath and stir for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add cold water to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous phase).
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by column chromatography on silica gel.
-
A Scaffold for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, aiming to understand how chemical structure influences biological activity.[4][5] this compound and its derivatives are valuable tools in SAR studies for several reasons:
-
The Phenethyl Moiety: The phenethylamine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of neurotransmitters and drugs targeting the central nervous system.[6]
-
Systematic Modification: The reactivity of the methanesulfonate group allows for the systematic introduction of a wide variety of functional groups at the terminal position of the phenethyl chain. This enables the exploration of how different substituents impact target binding and biological activity.
Hypothetical SAR Study Workflow:
Figure 2: A typical workflow for an SAR study utilizing this compound.
Table 1: Hypothetical SAR Data for Phenethyl Derivatives
| Compound ID | R-Group (from Nu:) | IC₅₀ (nM) | Notes |
| PEM-01 | -OH | 520 | Parent alcohol, low potency |
| PEM-02 | -OCH₃ | 350 | Methoxy group improves potency slightly |
| PEM-03 | -NH₂ | 150 | Primary amine shows moderate potency |
| PEM-04 | -N(CH₃)₂ | 25 | Tertiary amine significantly increases potency |
| PEM-05 | -SH | 800 | Thiol group is detrimental to activity |
A Potential Chemical Probe for Target Identification
A chemical probe is a small molecule used to study and manipulate biological systems.[7][8] Due to its alkylating nature, this compound has the potential to be used as a covalent chemical probe. Covalent probes form a permanent bond with their biological target, which can be advantageous for:
-
Target Identification: The covalent adduct can be isolated and identified using proteomic techniques.
-
Validating Target Engagement: The irreversible nature of the binding can confirm that the molecule is interacting with the intended target in a complex biological system.
Protocol 2: General Workflow for Using this compound as a Chemical Probe
-
Probe Synthesis: Synthesize a "tagged" version of this compound. This tag could be a biotin group for affinity purification or a fluorescent dye for imaging.
-
Cellular/Tissue Treatment: Treat cells or tissue lysates with the tagged probe.
-
Lysis and Target Capture: Lyse the cells and use the tag to pull down the probe-protein complexes (e.g., using streptavidin beads for a biotin tag).
-
Proteomic Analysis: Separate the captured proteins by SDS-PAGE and identify them using mass spectrometry.
Analytical Characterization
The purity and identity of this compound and its reaction products are crucial for reliable research. High-Performance Liquid Chromatography (HPLC) is a standard technique for this purpose.[2][9]
Protocol 3: General HPLC Method for Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is often effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
-
Injection Volume: 10-20 µL.
Safety and Handling
This compound and other alkylating agents must be handled with care due to their potential toxicity and mutagenicity.[10]
Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[11][12]
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood.[11]
-
Avoid Inhalation and Contact: Avoid inhaling fumes and direct contact with skin and eyes.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Recommended storage temperature is 2-7°C.[2]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
Conclusion
This compound is a valuable and versatile reagent in medicinal chemistry. Its robust reactivity as an alkylating agent makes it a cornerstone for the synthesis of complex molecular architectures and for conducting systematic structure-activity relationship studies. While its potential as a chemical probe is still being explored, its inherent reactivity suggests promising applications in this area. By understanding its chemical properties and adhering to strict safety protocols, researchers can effectively leverage this compound to advance their drug discovery and development programs.
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Elder, D. P., Harvey, J., & Teasdale, A. (2010). The utility of sulfonate salts in drug development. Journal of pharmaceutical sciences, 99(7), 2948–2961. Retrieved from [Link]
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Stenfors, C. N., Ngassa, F. N., & Wentz, K. M. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282-290. Retrieved from [Link]
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Cleanchem Laboratories (n.d.). MATERIAL SAFETY DATA SHEETS 2-[(METHANESULFONYL)AMINO]-2-PHENYLETHYL METHANESULFONATE. Retrieved from [Link]
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Ngassa, F. N., et al. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. ResearchGate. Retrieved from [Link]
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Ngassa, F. N., et al. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. Retrieved from [Link]
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Organic Syntheses Procedure (n.d.). tert-butyl (1r)-2-cyano-1-phenylethylcarbamate. Retrieved from [Link]
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Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development, 14(4), 816-825. Retrieved from [Link]
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Unnamed Author (n.d.). Understanding the Role of Methanesulfonate Derivatives in Synthesis. Retrieved from [Link]
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Lippincott NursingCenter (2023). Alkylating Agents – How Do They Work?. Retrieved from [Link]
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BioPharma Notes (2020). Alkylating agents. Retrieved from [Link]
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Lee, J. H., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 195-204. Retrieved from [Link]
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Oncodesign Services (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved from [Link]
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Zhang, L., et al. (2017). Determination of methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid by derivatization followed by high-performance liquid chromatography with ultraviolet detection. Journal of Separation Science, 40(17), 3414-3421. Retrieved from [Link]
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Semenyuta, I., et al. (2020). Structure-activity relationship (SAR) analysis from the compound 4. ResearchGate. Retrieved from [Link]
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Li, Y., et al. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Molecules, 27(6), 1932. Retrieved from [Link]
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Oncohema Key (2016). Alkylating Agents. Retrieved from [Link]
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Ahuja, A., Singh, S., & Murti, Y. (2023). Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives. Current Organic Chemistry, 27(12), 999-1011. Retrieved from [Link]
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Drugs.com (n.d.). List of Alkylating agents. Retrieved from [Link]
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Oncohema Key (2017). Alkylating agents and platinum antitumor compounds. Retrieved from [Link]
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EBSCO (n.d.). Alkylating agents in chemotherapy. Retrieved from [Link]
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Sumitomo Chemical (n.d.). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Retrieved from [Link]
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LJMU Research Online (n.d.). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Retrieved from [Link]
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El-Subbagh, H. I., et al. (1990). Synthesis and antineoplastic evaluation of alpha-substituted alkanesulfonates: analogues of clomesone. Journal of medicinal chemistry, 33(9), 2600–2605. Retrieved from [Link]
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ResearchGate (n.d.). Structural elucidation and identification of a new derivative of phenethylamine using quadrupole time-of-flight mass spectrometry. Retrieved from [Link]
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PubChem (n.d.). Ethyl Methanesulfonate. Retrieved from [Link]
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Muñoz-Pérez, M., et al. (2021). The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability. Cells, 10(7), 1753. Retrieved from [Link]
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ResearchGate (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]
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Maimone, T. J., & Herzon, S. B. (2012). Chemical probes and drug leads from advances in synthetic planning and methodology. Nature chemical biology, 8(9), 739–747. Retrieved from [Link]
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PQRI (n.d.). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Retrieved from [Link]
-
ACS Publications (n.d.). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]
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Workman, P., & Collins, I. (2018). Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology. Cancer cell, 34(4), 537–540. Retrieved from [Link]
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Denard, C. A., Hartwig, J. F., & Zhao, H. (2017). Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. Bioorganic & medicinal chemistry, 25(22), 5957–5974. Retrieved from [Link]
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Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature chemical biology, 11(8), 536–541. Retrieved from [Link]
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Chen, Y. T., et al. (2016). Development of a Bifunctional Andrographolide-Based Chemical Probe for Pharmacological Study. PloS one, 11(4), e0152770. Retrieved from [Link]
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Application Note: A Validated HPLC Method for the Detection and Quantification of Phenethyl Methanesulfonate
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of Phenethyl Methanesulfonate. As a potential genotoxic impurity (PGI), the accurate measurement of this compound at trace levels is critical for ensuring the safety and quality of active pharmaceutical ingredients (APIs) and finished drug products. The described method utilizes a reversed-phase C18 column with gradient elution and UV detection, demonstrating excellent specificity, linearity, accuracy, and precision in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for the control of this specific impurity.
Introduction: The Rationale for Monitoring this compound
This compound is an alkylating agent that, due to its chemical structure, is classified as a potential genotoxic impurity.[1] Such compounds have the capacity to interact with DNA, potentially leading to mutations and an increased risk of carcinogenicity, even at very low concentrations.[1] Regulatory bodies worldwide mandate strict control over the levels of PGIs in pharmaceutical products. The Threshold of Toxicological Concern (TTC) approach is often applied, which establishes a safe daily intake limit for PGIs, typically around 1.5 µ g/day .[2] This necessitates the development of highly sensitive and specific analytical methods to monitor and quantify these impurities at parts-per-million (ppm) levels relative to the API.
The method detailed herein is designed to be readily implemented in a quality control laboratory, providing a reliable tool for risk assessment and batch release testing. The choice of reversed-phase HPLC with UV detection is predicated on its widespread availability, robustness, and suitability for compounds containing a chromophore, such as the phenyl group in this compound.
Chromatographic Principles and Method Design
The separation is based on reversed-phase chromatography, where the analyte partitions between a polar mobile phase and a non-polar stationary phase. This compound, being a moderately non-polar molecule, is well-retained on a C18 column.
-
Stationary Phase Selection: An Inertsil ODS-3 or equivalent L1 column (C18 silica) is chosen for its proven selectivity and performance in separating a wide range of pharmaceutical compounds and impurities. The 5 µm particle size provides a good balance between efficiency and backpressure.[3]
-
Mobile Phase Strategy: A gradient elution is employed to ensure adequate retention and resolution of this compound from the API and other potential impurities, while also allowing for a timely elution and efficient column cleaning.
-
Mobile Phase A (Aqueous): A phosphate buffer (e.g., 20mM potassium dihydrogen phosphate adjusted to pH 3.0) is used to maintain a consistent pH and ionic strength, which helps to ensure reproducible retention times and peak shapes.[3] The acidic pH suppresses the ionization of any residual silanols on the stationary phase.
-
Mobile Phase B (Organic): Acetonitrile is selected as the primary organic modifier due to its low UV cutoff (190 nm) and excellent solubilizing properties for a broad range of organic molecules.[3][4]
-
-
Detection: The presence of the phenyl ring in this compound provides a UV chromophore. Detection at a lower wavelength, such as 210 nm, is selected to maximize sensitivity, as aromatic compounds typically exhibit strong absorbance in this region.[3]
Detailed Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: Inertsil Ph-3, 4.6 mm × 250 mm, 5 µm particle size, or equivalent.[3]
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade or Milli-Q)
-
Preparation of Solutions
-
Mobile Phase A: Prepare a 20mM solution of potassium dihydrogen phosphate in water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Acetonitrile.[3]
-
Diluent: A mixture of Methanol and Water (50:50, v/v).
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Standard Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations appropriate for the intended validation experiments (e.g., for linearity, accuracy, and LOQ).
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Specification |
| Column | Inertsil Ph-3, 4.6mm×250mm, 5μm[3] |
| Mobile Phase A | 20mM KH₂PO₄ (pH 3.0)[3] |
| Mobile Phase B | Acetonitrile[3] |
| Gradient Program | See Table 2 below |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 25°C[3] |
| Detection | UV at 210 nm[3] |
| Injection Volume | 10 µL[3] |
| Run Time | Approximately 30 minutes (including re-equilibration) |
Table 1: HPLC Chromatographic Conditions
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 20.0 | 50 | 50 |
| 25.0 | 5 | 95 |
| 28.0 | 5 | 95 |
| 28.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Method Validation Protocol (ICH Q2(R1))
A comprehensive validation of the analytical method must be performed to ensure its suitability for the intended purpose.[5][6][7] The following parameters should be evaluated:
System Suitability
Before initiating any validation experiments, the suitability of the chromatographic system must be confirmed. A standard solution (e.g., 1 ppm) is injected multiple times (n=5 or 6).
Table 3: System Suitability Criteria
| Parameter | Acceptance Criteria |
|---|---|
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 5.0% |
| % RSD of Retention Time | ≤ 2.0% |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or the API matrix.
-
Protocol: Inject the diluent (blank), a solution of the API, a spiked solution of this compound in the API, and a placebo solution (if applicable).
-
Acceptance Criteria: The blank should show no interfering peaks at the retention time of this compound. The peak for this compound should be well-resolved from the API and any other components (Resolution > 2.0).
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Protocol: Prepare at least five concentrations of this compound across a specified range (e.g., from the Limit of Quantification (LOQ) to 150% of the target concentration, such as 0.5 ppm to 3.0 ppm). Inject each concentration and plot the peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Recovery)
Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range (e.g., 50%, 100%, and 150% of the target concentration).
-
Protocol: Spike a known amount of this compound into the API or placebo at three different concentration levels (in triplicate). Calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% at each concentration level.
Precision
Precision is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision):
-
Protocol: Analyze a minimum of six replicate samples of the API spiked with this compound at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) of the results should not be more than 10.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The cumulative %RSD for the results from both days should not be more than 15.0%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: These can be determined based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ must be verified for precision and accuracy. The %RSD for precision at the LOQ should be ≤ 15%, and the recovery for accuracy should be within 80.0% to 120.0%.
Data Visualization
Analytical Workflow
Caption: HPLC analytical workflow from preparation to reporting.
Method Validation Logic
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. Toxicological analysis of phenylethylamines by high performance reversed-phase ion-pair partition thin-layer and liquid chromatographies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (20020-27-3) for sale [vulcanchem.com]
- 4. UV Cutoff [macro.lsu.edu]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. database.ich.org [database.ich.org]
Application Notes & Protocols: Stereoselective Synthesis of α-Amino Acid Derivatives via Phase-Transfer Catalyzed Alkylation with Phenethyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the synthesis of chiral α-amino acid derivatives using phenethyl methanesulfonate as a key electrophile. The core methodology detailed is the asymmetric alkylation of a glycine imine Schiff base under phase-transfer catalysis (PTC). This approach offers a robust and highly enantioselective route to valuable non-natural amino acids, which are critical building blocks in modern drug discovery and development. We will explore the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and discuss the critical parameters that ensure high yield and stereoselectivity.
Introduction: The Significance of Chiral Amino Acids & the Role of this compound
Chiral amines and their derivatives are foundational structural motifs in a vast array of pharmaceuticals. The specific stereochemistry of these molecules is often critical to their therapeutic efficacy and safety profile. Consequently, the development of efficient and highly selective methods for their synthesis is a paramount objective in medicinal chemistry.
The O'Donnell asymmetric amino acid synthesis, which involves the alkylation of a glycine imine under phase-transfer catalysis, stands as a cornerstone of modern stereoselective synthesis.[1][2] This method allows for the construction of a wide variety of natural and unnatural α-amino acids from simple, achiral precursors.
This compound serves as an excellent electrophile in this context. The phenethyl group is a common scaffold in bioactive molecules, and the methanesulfonate (mesylate) is a highly effective leaving group, facilitating nucleophilic substitution. However, it is crucial to acknowledge that residual sulfonate esters are considered potential genotoxic impurities (PGIs) by regulatory agencies. Therefore, protocols must be designed to ensure their complete consumption and removal during workup and purification.
This guide will focus on the practical application of this compound in a well-established chiral synthesis framework, providing researchers with the necessary tools to confidently synthesize valuable chiral building blocks.
The Core Strategy: Asymmetric Phase-Transfer Catalysis
The fundamental transformation is the SN2 alkylation of the enolate derived from N-(diphenylmethylene)glycine tert-butyl ester. Chirality is induced by a chiral phase-transfer catalyst, which forms a chiral ion pair with the glycine enolate and shepherds it through the reaction with the electrophile, this compound.
Mechanism of Asymmetric Induction
The reaction proceeds in a biphasic system (e.g., toluene and aqueous base).
-
Deprotonation: A strong aqueous base (e.g., 50% KOH or CsOH) deprotonates the glycine imine at the interface of the two phases, forming a planar enolate.[1]
-
Chiral Ion Pair Formation: The chiral quaternary ammonium salt (the phase-transfer catalyst, QX⁻) exchanges its counter-ion for the enolate, bringing it into the organic phase as a chiral, lipophilic ion pair [Q]⁺[Enolate]⁻.
-
Stereoselective Alkylation: The chiral environment created by the catalyst shields one face of the planar enolate. This compound, the electrophile, is then forced to approach from the less sterically hindered face, resulting in a highly diastereoselective alkylation.[3]
-
Catalyst Regeneration: The newly formed chiral product is released, and the catalyst returns to the aqueous interface to begin another cycle.
This catalytic cycle is depicted in the workflow diagram below.
Caption: Workflow of the Asymmetric Phase-Transfer Catalysis Cycle.
Detailed Experimental Protocols
This section provides step-by-step protocols for the key stages of the synthesis.
Protocol 1: Preparation of N-(Diphenylmethylene)glycine tert-butyl Ester
This substrate is the cornerstone nucleophile for the alkylation reaction.
Materials:
-
Glycine tert-butyl ester hydrochloride
-
Benzophenone imine
-
Dichloromethane (DCM), anhydrous
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add glycine tert-butyl ester hydrochloride (1.0 eq).
-
Add anhydrous dichloromethane (approx. 5 mL per 1 g of ester).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add benzophenone imine (1.05 eq) to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Filter the reaction mixture to remove the ammonium chloride byproduct.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product as a solid. This is typically used in the next step without further purification.
Protocol 2: Asymmetric Alkylation with this compound
This is the key stereochemistry-defining step. The choice of catalyst is critical for achieving high enantioselectivity. Maruoka and O'Donnell catalysts, derived from Cinchona alkaloids, are highly effective.[3][4]
Materials:
-
N-(Diphenylmethylene)glycine tert-butyl ester (from Protocol 3.1)
-
This compound
-
Chiral Phase-Transfer Catalyst (e.g., (S)-Maruoka Catalyst, 1 mol%)
-
Toluene, anhydrous
-
Aqueous Potassium Hydroxide (50% w/w) or Cesium Hydroxide (50% w/w)
Procedure:
-
To a jacketed reaction vessel equipped with a mechanical stirrer and an inert atmosphere (N₂ or Ar), add N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq) and the chiral phase-transfer catalyst (0.01 eq).
-
Add anhydrous toluene (approx. 10 mL per 1 g of imine).
-
Begin vigorous stirring and cool the mixture to 0 °C (or as optimized for the specific catalyst, temperatures can range from -20 °C to room temperature).[3]
-
In a separate, pre-cooled vessel, prepare the 50% aqueous base solution.
-
Slowly add the cold aqueous base to the vigorously stirred organic solution.
-
Add this compound (1.1 eq) dropwise to the biphasic mixture over 10-15 minutes.
-
Maintain the reaction at 0 °C and stir vigorously for the time determined by reaction monitoring (typically 4-24 hours). Monitor the consumption of the starting imine by TLC or HPLC.
-
Upon completion, dilute the reaction mixture with toluene and water.
-
Separate the organic layer. Extract the aqueous layer with toluene (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product should be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure, enantioenriched alkylated product.
Protocol 3: Deprotection to Yield the Chiral Amino Ester
The final step is the hydrolysis of the imine to reveal the free amine.
Materials:
-
Purified alkylated product (from Protocol 3.2)
-
Tetrahydrofuran (THF)
-
Aqueous Hydrochloric Acid (1-2 M)
-
Diethyl ether
-
Aqueous Sodium Bicarbonate (saturated)
Procedure:
-
Dissolve the purified alkylated product in THF (approx. 10 mL per 1 g).
-
Add an equal volume of 1 M aqueous HCl.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the hydrolysis of the imine by TLC.
-
Once complete, transfer the mixture to a separatory funnel and wash with diethyl ether to remove the benzophenone byproduct.
-
Carefully basify the aqueous layer with a saturated solution of sodium bicarbonate until a pH of 8-9 is reached.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the chiral phenethyl-substituted amino ester.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.
Data Presentation & Optimization
The success of this synthesis is highly dependent on several factors. The following table summarizes key parameters and their expected impact on the reaction outcome.
| Parameter | Variation | Expected Outcome on Yield | Expected Outcome on Enantioselectivity (ee) | Rationale & Notes |
| Catalyst | Maruoka vs. O'Donnell type | Generally high | >90% | The specific catalyst structure can influence the tightness of the ion pair and the degree of facial shielding. Empirical screening is often necessary.[3][4] |
| Base | 50% KOH vs. 50% CsOH | CsOH may increase rate | CsOH can improve ee | The larger, softer Cs⁺ cation can lead to a "looser" ion pair at the interface, sometimes improving catalyst performance and selectivity.[5] |
| Temperature | -20 °C to 25 °C | Lower temp may slow reaction | Lower temp generally increases ee | Reduces the thermal energy of the system, amplifying the energetic difference between the two diastereomeric transition states.[3] |
| Solvent | Toluene, CH₂Cl₂, MTBE | High | Can be solvent-dependent | Toluene is standard. Less polar solvents can sometimes enhance the ion-pairing effect and improve selectivity. |
| Stirring Rate | 300 rpm vs. >1000 rpm | High rate is crucial | High rate is crucial | As a biphasic reaction, a high interfacial surface area is required for efficient deprotonation and phase transfer. |
Mechanistic Visualization
The stereochemical outcome is determined by the transition state of the alkylation step. The chiral catalyst complexes with the glycine enolate, creating a conformationally restricted environment.
Caption: Model of Facial Selectivity in the Transition State.
Conclusion and Future Perspectives
The asymmetric phase-transfer catalyzed alkylation of glycine imines with this compound is a powerful and reliable method for synthesizing enantioenriched α-(2-phenylethyl)glycine derivatives. These products are valuable precursors for peptidomimetics, chiral ligands, and complex pharmaceutical targets. The operational simplicity, mild conditions, and high selectivity make this protocol amenable to both academic research and industrial scale-up. Future work may focus on the development of even more active catalysts to reduce loadings, expand the substrate scope to more sterically hindered electrophiles, and adapt the methodology for continuous flow processes. Careful control of reaction conditions and rigorous purification are essential to mitigate the risk of genotoxic impurities associated with sulfonate esters.
References
-
O'Donnell, M. J. The O'Donnell Asymmetric Amino Acid Synthesis. Organic Chemistry Portal. [Link]
-
Lygo, B., & Andrews, B. I. Asymmetric phase-transfer catalysis utilizing chiral quaternary ammonium salts: asymmetric alkylation of glycine imines. Accounts of Chemical Research, 37(8), 518-25. (2004). [Link]
-
Sivaguru, P., et al. Enantioselective Alkylation of Glycine Imines Using a Cinchona-Functionalized Crown Ether-Strapped Calixarene Phase-Transfer Catalyst. The Journal of Organic Chemistry, 88(11), 7648-7657. (2023). [Link]
-
O'Donnell, M. J. Asymmetric phase-transfer catalysis utilizing chiral quaternary ammonium salts: asymmetric alkylation of glycine imines. Accounts of Chemical Research, 37(8), 506-517. (2004). [Link]
-
B. Lygo, B., et al. Asymmetric alkylation of glycine imines using in situ generated phase-transfer catalysts. Tetrahedron, 57(15), 3051-3057. (2001). [Link]
-
Park, H. G., et al. Highly enantioselective phase-transfer catalytic alkylation in the preparation of non-natural alpha-amino acids via solid phase synthesis using aldimine linker. The Journal of Organic Chemistry, 70(5), 1904-6. (2005). [Link]
-
O'Donnell, M. J. The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Aldrichimica Acta, 34(1), 3-15. (2001). [Link]
-
Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]
Sources
- 1. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 2. crdeepjournal.org [crdeepjournal.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Asymmetric phase-transfer catalysis utilizing chiral quaternary ammonium salts: asymmetric alkylation of glycine imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly enantioselective phase-transfer catalytic alkylation in the preparation of non-natural alpha-amino acids via solid phase synthesis using aldimine linker - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comprehensive Guide to the BOC Deprotection of 2-(4-Aminophenyl)ethyl Methanesulfonate
Introduction: The Strategic Importance of Amine Protection and Deprotection
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the judicious use of protecting groups is a cornerstone of elegant and efficient molecular construction. The tert-butyloxycarbonyl (BOC) group is one of the most prevalent protecting groups for amines due to its robustness under a variety of synthetic conditions and its susceptibility to facile cleavage under acidic conditions.[1][2] This application note provides a detailed experimental framework for the deprotection of a BOC-protected arylamine, specifically tert-butyl (4-(2-((methylsulfonyl)oxy)ethyl)phenyl)carbamate, to yield 2-(4-aminophenyl)ethyl methanesulfonate. This particular transformation is critical in the synthesis of various biologically active molecules and pharmaceutical intermediates.
We will delve into the mechanistic underpinnings of acid-catalyzed BOC deprotection, present two field-proven protocols using trifluoroacetic acid (TFA) and hydrochloric acid (HCl), and discuss critical aspects of reaction monitoring, work-up, and product characterization. The causality behind each experimental choice will be elucidated to provide researchers with a deep, actionable understanding of the process.
Mechanism of Acid-Catalyzed BOC Deprotection
The cleavage of the BOC group under acidic conditions is a well-established and reliable transformation. The generally accepted mechanism involves a few key steps that are initiated by the protonation of the carbamate oxygen.[3][4]
A critical consideration in this reaction is the fate of the tert-butyl cation. This electrophilic species can potentially alkylate nucleophilic sites on the substrate or solvent.[5] While the methanesulfonate group in our target molecule is an electron-withdrawing group and not particularly nucleophilic, the use of scavengers can be considered in more complex substrates.
Chemoselectivity Considerations: Stability of the Methanesulfonate Group
A key aspect of this specific deprotection is the stability of the methanesulfonate (mesylate) ester group under the acidic conditions required to cleave the BOC group. Methanesulfonate esters are generally stable to acidic conditions that are commonly used for BOC deprotection.[6] The C-O bond of the mesylate is not as susceptible to acid-catalyzed cleavage as the carbamate. Furthermore, the development of specialized "acid-labile" sulfonate protecting groups implies that standard sulfonates, such as the one in our substrate, are robust under these conditions.[7]
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the BOC deprotection of tert-butyl (4-(2-((methylsulfonyl)oxy)ethyl)phenyl)carbamate. The choice between the two methods often depends on the scale of the reaction, the desired salt form of the product, and the available laboratory resources.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and highly efficient method, particularly for small to medium-scale reactions. The volatility of both TFA and DCM simplifies the removal of excess reagents during work-up.[8]
Materials:
-
tert-butyl (4-(2-((methylsulfonyl)oxy)ethyl)phenyl)carbamate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the BOC-protected aminophenylethyl methanesulfonate (1.0 eq) in anhydrous DCM (approximately 10-20 mL per gram of substrate).
-
Cooling: Place the flask in an ice bath and stir the solution for 5-10 minutes to cool it to 0 °C. This is to moderate any potential exotherm upon addition of the acid.
-
Acid Addition: Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution. A common and effective concentration is a 1:1 mixture of DCM and TFA.[9]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A successful reaction will show the disappearance of the starting material spot and the appearance of a more polar product spot (lower Rf on TLC).
-
Work-up - Quenching and Neutralization: Once the reaction is complete, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA. Dissolve the residue in ethyl acetate or DCM. Carefully add saturated aqueous NaHCO₃ solution to neutralize the remaining acid. Be cautious as CO₂ evolution will cause effervescence. Continue adding the bicarbonate solution until the aqueous layer is neutral or slightly basic (test with pH paper).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with two additional portions of ethyl acetate or DCM.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Solvent Removal and Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude 2-(4-aminophenyl)ethyl methanesulfonate. The product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is also very effective and often preferred for larger-scale reactions or when the hydrochloride salt of the amine is the desired product.[8]
Materials:
-
tert-butyl (4-(2-((methylsulfonyl)oxy)ethyl)phenyl)carbamate
-
4 M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the BOC-protected aminophenylethyl methanesulfonate (1.0 eq) in a minimal amount of 1,4-dioxane.
-
Acid Addition: To the stirred solution, add a 4 M solution of HCl in 1,4-dioxane (5-10 eq).
-
Reaction and Precipitation: Stir the reaction mixture at room temperature for 1-4 hours. In many cases, the deprotected amine will precipitate out of the solution as its hydrochloride salt.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC to confirm the consumption of the starting material.
-
Product Isolation: Once the reaction is complete, add anhydrous diethyl ether to the reaction mixture to further precipitate the product.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with several portions of anhydrous diethyl ether to remove any non-polar impurities and residual starting material.
-
Drying: Dry the collected solid under vacuum to obtain the 2-(4-aminophenyl)ethyl methanesulfonate hydrochloride salt.
Reaction Monitoring and Product Characterization Workflow
Effective monitoring is crucial for determining the endpoint of the reaction and preventing the formation of byproducts.
Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1) is a good starting point. The product will be significantly more polar than the starting material.
-
Visualization: UV light (254 nm) and staining with ninhydrin (for primary amines) or potassium permanganate.
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA, is typically effective. The deprotected, more polar amine will have a shorter retention time than the BOC-protected starting material.
Quantitative Data Summary
The choice of deprotection method can be guided by several factors, as summarized in the table below.
| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl/Dioxane |
| Reagent | Trifluoroacetic Acid | 4 M HCl in 1,4-Dioxane |
| Solvent | Dichloromethane | 1,4-Dioxane |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Reaction Time | 1 - 4 hours | 1 - 4 hours |
| Work-up | Liquid-liquid extraction | Precipitation and filtration |
| Product Form | Free amine (after basic workup) | Hydrochloride salt |
| Scalability | Good for small to medium scale | Excellent for medium to large scale |
| Key Advantage | Volatile reagents, easy removal | Direct isolation of HCl salt |
Conclusion
The deprotection of BOC-protected amines is a fundamental and indispensable transformation in organic synthesis. The protocols outlined in this application note for the preparation of 2-(4-aminophenyl)ethyl methanesulfonate are robust, reliable, and grounded in well-understood chemical principles. By carefully selecting the appropriate acidic conditions and diligently monitoring the reaction progress, researchers can achieve high yields of the desired product. The provided mechanistic insights and workflow diagrams are intended to empower scientists to not only successfully execute this procedure but also to troubleshoot and adapt it to their specific synthetic challenges.
References
-
A Trifluoroacetic Acid-labile Sulfonate Protecting Group and Its Use in the Synthesis of a Near-IR Fluorophore. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
- Gagnon, M., et al. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry.
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (2012). SciSpace. Retrieved January 6, 2026, from [Link]
-
How can we do the deprotection of boc-amino acids using hcl ? (2016). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]
-
Acids. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 6, 2026, from [Link]
-
Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). Awuah Lab. Retrieved January 6, 2026, from [Link]
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development.
-
Boc Deprotection Mechanism - HCl. (n.d.). Common Organic Chemistry. Retrieved January 6, 2026, from [Link]
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances.
-
BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 6, 2026, from [Link]
-
Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Retrieved January 6, 2026, from [Link]
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved January 6, 2026, from [Link]
-
Efficient and Chemoselective Deprotection of N - t -Butyloxycarbonyl Group Mediated by Selectfluor. (2018). ResearchGate. Retrieved January 6, 2026, from [Link]
- tert-Butyl N-[2-(N-isobutyl-4-meth-oxy-benzene-sulfonamido)-eth-yl]carbamate. (2014). Acta Crystallographica Section E: Structure Reports Online.
-
Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
- Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). Journal of the Serbian Chemical Society.
- Chemoselective Boc deprotection in the presence of other protecting groups. (2025). BenchChem.
-
Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. Retrieved January 6, 2026, from [Link]
- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022). Molecules.
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health. Retrieved January 6, 2026, from [Link]
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- 2. tert-Butyl [(4-fluoro-3-isopropoxyisoxazol-5-yl)methyl](phenylsulfonyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dependence of the mutagenicity of methanesulphonic acid esters in S. typhimurium TA100 on the alkylation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20130020537A1 - Method for producing methanesulfonic acid alkyl ester solution - Google Patents [patents.google.com]
- 6. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02031F [pubs.rsc.org]
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Structural Elucidation of Phenethyl Methanesulfonate: A Comprehensive Guide to NMR and FTIR Characterization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Phenethyl methanesulfonate (also known as phenethyl mesylate) is a crucial intermediate in organic synthesis, primarily utilized as an alkylating agent due to the excellent leaving group properties of the mesylate moiety.[1] Its role in the synthesis of complex pharmaceutical compounds necessitates rigorous structural confirmation and purity assessment.[1] This application note provides a detailed guide to the characterization of this compound using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. We present optimized protocols for sample preparation, data acquisition, and spectral interpretation, explaining the causal relationships between molecular structure and spectroscopic output. This guide is intended to provide researchers and drug development professionals with a robust framework for verifying the identity and quality of this important synthetic building block.
Chemical Structure and Physicochemical Properties
Understanding the fundamental properties of a molecule is the first step in its analysis. This compound is a clear liquid at room temperature with the following key identifiers.[1]
Figure 1: Chemical Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| IUPAC Name | 2-phenylethyl methanesulfonate | [2] |
| CAS Number | 20020-27-3 | [2][3] |
| Molecular Formula | C₉H₁₂O₃S | [1][3] |
| Molecular Weight | 200.25 g/mol | [3] |
| Physical State | Clear Liquid | [1] |
| Common Synonyms | Phenethyl mesylate, Methanesulfonic acid 2-phenylethyl ester |[1] |
Core Principles of Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of an organic molecule.
-
¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons, their electronic environment, their relative numbers (via integration), and their connectivity to neighboring protons (via spin-spin coupling). For this compound, we expect to distinguish the aromatic protons, the two distinct methylene (-CH₂-) groups, and the methyl (-CH₃) group of the mesylate.
-
¹³C NMR (Carbon NMR): This technique identifies the number of chemically non-equivalent carbon atoms and their electronic environments. It is particularly useful for confirming the carbon backbone of the molecule. We anticipate signals for the methyl carbon, the two methylene carbons, and the four distinct carbons of the phenyl ring (ipso, ortho, meta, and para).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of molecules, providing a distinct "fingerprint" based on the functional groups present.[4] For this compound, FTIR is essential for confirming the presence of the critical sulfonate ester group (R-SO₂-O-R'), the aromatic ring, and the aliphatic chain through their characteristic stretching and bending vibrations.[4]
Experimental Protocols
MANDATORY SAFETY PRECAUTIONS
Methanesulfonate esters are potent alkylating agents and should be handled with extreme caution. Analogous compounds like ethyl methanesulfonate and methyl methanesulfonate are classified as harmful, irritants, and potential mutagens or carcinogens.[5]
-
Handling: Always handle this compound inside a certified chemical fume hood.[6][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves (double-gloving is recommended), and tightly fitting safety goggles.[6]
-
Disposal: Dispose of all contaminated materials and the compound itself according to your institution's hazardous waste disposal procedures.
NMR Spectroscopy Protocol
The quality of NMR data is directly dependent on proper sample preparation.[8] This protocol is designed to yield high-resolution spectra for structural elucidation.
Materials:
-
This compound (5-10 mg for ¹H NMR; 20-30 mg for ¹³C NMR)[9]
-
Deuterated chloroform (CDCl₃, >99.8% D)
-
High-quality 5 mm NMR tubes[10]
-
Glass Pasteur pipette and cotton or glass wool plug
-
Vortex mixer
Protocol Steps:
-
Sample Weighing: Accurately weigh the required amount of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6 mL of CDCl₃ to the vial.[9][10] CDCl₃ is an excellent choice as it effectively dissolves many organic compounds and has a well-defined residual solvent peak for reference.[8]
-
Dissolution: Ensure the sample is completely dissolved. Use a vortex mixer if necessary. The solution must be homogeneous and transparent.[8] Incomplete dissolution leads to poor magnetic field homogeneity, resulting in broad spectral lines.[11]
-
Filtration and Transfer: To remove any particulate matter, filter the solution through a Pasteur pipette containing a small, tight plug of glass wool directly into the NMR tube.[11] Solid impurities will severely degrade spectral quality.[11]
-
Tube Cleaning and Insertion: Wipe the outside of the NMR tube with a lint-free wipe moistened with isopropanol or acetone to remove any dust or fingerprints.[9] Place the tube into a spinner turbine, check the depth with a gauge, and insert it into the spectrometer.
Instrument Parameters (Typical 400 MHz Spectrometer):
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Pulse Program | zg30 | zgpg30 (proton decoupled) |
| Number of Scans | 8-16 | 1024 or more |
| Spectral Width | ~16 ppm | ~240 ppm |
| Reference | CDCl₃ residual peak (δ = 7.26 ppm) | CDCl₃ triplet (δ = 77.16 ppm) |
Workflow Diagram: NMR Analysis
A streamlined workflow for NMR sample preparation and analysis.
FTIR Spectroscopy Protocol (ATR)
Attenuated Total Reflectance (ATR) is a modern FTIR technique ideal for analyzing liquid samples with minimal preparation.[12][13] It relies on the measurement of an evanescent wave that extends from the ATR crystal into the sample.[12]
Materials:
-
This compound (1-2 drops)
-
FTIR Spectrometer with a diamond or zinc selenide (ZnSe) ATR accessory[14]
-
Isopropanol or acetone for cleaning
-
Lint-free wipes
Protocol Steps:
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol or acetone. Allow the solvent to fully evaporate.
-
Background Acquisition: Acquire a background spectrum of the clean, empty ATR crystal. This is a critical step to subtract the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the crystal itself from the final sample spectrum.[14]
-
Sample Application: Place 1-2 drops of this compound directly onto the center of the ATR crystal, ensuring the entire crystal surface is covered.[14]
-
Sample Spectrum Acquisition: Acquire the sample spectrum. For a good signal-to-noise ratio, co-adding 16 to 32 scans is typically sufficient.[12]
-
Cleaning: After analysis, thoroughly clean the ATR crystal surface with solvent and a lint-free wipe to prevent cross-contamination.[12]
Instrument Parameters (Typical FTIR-ATR):
| Parameter | Value |
| Scan Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 16-32 |
| Mode | Absorbance |
Workflow Diagram: FTIR-ATR Analysis
Step-by-step protocol for FTIR analysis using an ATR accessory.
Data Interpretation and Expected Results
The following tables summarize the expected spectroscopic data for this compound based on established principles of NMR and FTIR.
Expected ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum provides a clear map of the molecule's H-framework. The methylene protons form two distinct triplets due to coupling with each other (J ≈ 7 Hz).
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 7.35 - 7.20 | Multiplet (m) | 5H | C₆H ₅ | Aromatic protons in their typical chemical shift region. |
| ~ 4.40 | Triplet (t) | 2H | -O-CH ₂-CH₂- | Methylene protons deshielded by the adjacent electronegative oxygen atom. |
| ~ 3.10 | Triplet (t) | 2H | -O-CH₂-CH ₂-Ph | Methylene protons deshielded by the adjacent phenyl group. |
| ~ 2.90 | Singlet (s) | 3H | CH ₃-SO₂- | Methyl protons with no adjacent protons, appearing as a singlet. |
Expected ¹³C NMR Spectrum (100 MHz, CDCl₃)
The ¹³C NMR spectrum confirms the carbon count and the nature of each carbon atom.
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 137.0 | C -CH₂- (ipso) | Quaternary aromatic carbon, typically less intense. |
| ~ 129.0 | C H (ortho) | Aromatic carbons ortho to the ethyl group. |
| ~ 128.8 | C H (meta) | Aromatic carbons meta to the ethyl group. |
| ~ 127.0 | C H (para) | Aromatic carbon para to the ethyl group. |
| ~ 69.5 | -O-C H₂- | Methylene carbon significantly deshielded by the oxygen atom. |
| ~ 37.5 | C H₃-SO₂- | Methyl carbon of the mesylate group. |
| ~ 35.5 | -CH₂-C H₂-Ph | Methylene carbon attached to the phenyl ring. |
Expected FTIR Spectrum (ATR)
The FTIR spectrum is dominated by strong absorptions from the sulfonate ester group.
Table 4: Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
|---|---|---|---|
| ~ 3100 - 3030 | Medium-Weak | C-H Stretch | Aromatic (sp² C-H) |
| ~ 2980 - 2850 | Medium | C-H Stretch | Aliphatic (sp³ C-H) |
| ~ 1355 | Strong | S=O Asymmetric Stretch | Sulfonate Ester (-SO₂-O-) |
| ~ 1605, ~1495, |
Medium-Weak | C=C Stretch | Aromatic Ring |
| 1175 | Strong | S=O Symmetric Stretch | Sulfonate Ester (-SO₂-O-) |
| ~ 1000 - 950 | Strong | S-O-C Stretch | Sulfonate Ester |
The two most characteristic peaks in the FTIR spectrum are the strong S=O asymmetric and symmetric stretches, which are definitive evidence for the presence of the mesylate group.[15]
Conclusion
NMR and FTIR spectroscopy are indispensable and complementary techniques for the comprehensive characterization of this compound. ¹H and ¹³C NMR provide unambiguous confirmation of the carbon-hydrogen framework, while FTIR serves as a rapid and definitive method to verify the presence of the critical sulfonate ester functional group. The protocols and interpretive guidelines presented in this application note offer a reliable system for ensuring the structural integrity and identity of this key synthetic intermediate, supporting the demands for quality and reproducibility in research and drug development.
References
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- Polymer Chemistry Characterization Lab.
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- University of California, Irvine.
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- Organomation.
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Application Notes & Protocols: Characterizing Phenethyl Methanesulfonate in Cancer Cell Line Studies
Introduction: Unveiling the Potential of Phenethyl Methanesulfonate
This compound (PMS) is a chemical compound with potential applications in oncology research. Structurally, it belongs to the methanesulfonate ester family, characterized by a phenethyl group attached to a methanesulfonate moiety. This structure suggests that PMS likely functions as an alkylating agent, a class of compounds that covalently modify biological macromolecules. A well-characterized analogue, Methyl Methanesulfonate (MMS), is a potent DNA alkylating agent widely used in cancer research to induce DNA damage and study cellular responses.[1][2] MMS primarily methylates guanine and adenine bases in DNA, leading to replication blocks, the activation of DNA damage response (DDR) pathways, cell cycle arrest, and ultimately, apoptosis.[1][3][4]
Given the structural similarity, it is hypothesized that this compound acts via a comparable mechanism, inducing cellular stress by phenethylating DNA and other macromolecules. The larger phenethyl group may confer different properties regarding cell permeability, target specificity, and biological potency compared to the smaller methyl group of MMS.
Due to the limited body of published research specifically on this compound in cancer biology, this guide provides a comprehensive framework for its initial characterization. The protocols outlined herein are the standard, validated methodologies that a researcher would employ to elucidate the cytotoxic and mechanistic properties of a novel putative DNA-damaging agent like PMS in cancer cell lines.
Part 1: Postulated Mechanism of Action and Experimental Rationale
As an alkylating agent, PMS is predicted to exert its anti-cancer effects primarily through the induction of DNA damage. This initial insult triggers a cascade of cellular events designed to resolve the damage or, if the damage is too severe, eliminate the cell through programmed cell death (apoptosis).
The central hypothesis is that PMS treatment will:
-
Reduce Cell Viability: By causing lethal damage, PMS should decrease the number of viable cells in a dose- and time-dependent manner.
-
Induce Apoptosis: The primary mode of cell death induced by DNA-damaging agents in cancer cells is apoptosis.[5][6] This is a controlled process involving the activation of a cascade of cysteine proteases called caspases.[7]
-
Cause Cell Cycle Arrest: In response to DNA damage, cells activate checkpoint pathways to halt cell cycle progression, typically at the G2/M phase, allowing time for DNA repair.[8][9][10]
The following experimental workflow is designed to systematically test these hypotheses.
Caption: Experimental workflow for characterizing this compound (PMS).
The Intrinsic Apoptosis Pathway: A Likely Target
DNA damage typically initiates the intrinsic (or mitochondrial) pathway of apoptosis. This pathway is controlled by the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization (MOMP). Pro-apoptotic proteins like Bax translocate to the mitochondria, leading to the release of cytochrome c into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Active caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which execute the final stages of cell death by cleaving critical cellular substrates like PARP.[5][7]
Caption: Postulated intrinsic apoptosis pathway induced by PMS.
Part 2: Detailed Experimental Protocols
These protocols are designed to be adaptable to most adherent human cancer cell lines. Always optimize seeding densities and incubation times for your specific cell line.
Protocol 1: Cell Viability Assessment by MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI or DMEM with 10% FBS)
-
This compound (PMS), stock solution in DMSO
-
96-well flat-bottom sterile plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS[11]
-
Solubilization solution: DMSO or 10% SDS in 0.01M HCl
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells with medium only for background control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.[12]
-
Treatment: Prepare serial dilutions of PMS in complete medium from your stock solution. Aspirate the old medium from the wells and add 100 µL of the PMS-containing medium (or vehicle control, e.g., 0.1% DMSO) to the respective wells.
-
Incubation: Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[12]
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (DMSO) to each well.[11] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[13]
-
Data Analysis: Subtract the absorbance of the medium-only blank from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against PMS concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane where it can be detected by fluorescently-labeled Annexin V.[14] Propidium iodide (PI) is a DNA-binding dye that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[14]
Materials:
-
6-well sterile plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and allow them to attach overnight. Treat with PMS at desired concentrations (e.g., IC₅₀) for 24 or 48 hours. Include a vehicle-treated negative control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS, trypsinize briefly, and neutralize with complete medium. Combine all cells from each well into a microcentrifuge tube.
-
Washing: Centrifuge the cells (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet once with ice-cold PBS.[15]
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer per sample, aiming for a concentration of ~1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each 100 µL cell suspension.[16]
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[15][17]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube. Keep samples on ice and protected from light.[17]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
-
Interpretation:
-
Annexin V (-) / PI (-): Viable cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells/debris
-
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses the fluorescent dye Propidium Iodide, which binds stoichiometrically to DNA, to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry.
Materials:
-
6-well sterile plates
-
Ice-cold 70% ethanol
-
Ice-cold PBS
-
PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with PMS as described in the apoptosis protocol.
-
Cell Harvesting: Collect all cells (floating and adherent) by trypsinization and centrifugation.
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the pellet and add 4-5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[18]
-
Incubation: Fix the cells for at least 2 hours at -20°C. Cells can be stored in ethanol for several weeks.[18]
-
Rehydration: Centrifuge the fixed cells, discard the ethanol, and wash the pellet once with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution. The RNase A is crucial to degrade RNA, ensuring that PI only binds to DNA.[19]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer using a linear scale for fluorescence detection.[20] Gate out doublets to ensure accurate analysis.[21] The data is typically displayed as a histogram where the x-axis represents DNA content (fluorescence intensity) and the y-axis represents cell count.
Protocol 4: Western Blot Analysis of Key Regulatory Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins, providing insight into the molecular pathways affected by PMS treatment.[22]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL) and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well or 10 cm plates and treat with PMS.
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them directly on the plate with 100-150 µL of ice-cold RIPA buffer.[22] Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.
-
Lysate Clarification: Centrifuge the lysates at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[23] Collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-40 µg) in Laemmli buffer. Separate proteins by size on an SDS-PAGE gel and transfer them to a PVDF membrane.[22]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with a specific primary antibody (see Table 1) overnight at 4°C.[22]
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23] After further washes, apply ECL substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH) to compare relative protein expression across samples.[23]
Table 1: Suggested Protein Targets for Western Blot Analysis
| Pathway | Protein Target | Expected Change with PMS | Rationale |
| DNA Damage | γH2AX (Phospho-H2AX) | Increase | A key marker for DNA double-strand breaks and damage response.[5] |
| Apoptosis | Cleaved Caspase-3 | Increase | A key executioner caspase; its cleavage indicates apoptosis activation.[7] |
| Cleaved PARP | Increase | A substrate of cleaved caspase-3; its cleavage is a hallmark of apoptosis. | |
| Bax | Increase | Pro-apoptotic protein that translocates to mitochondria to initiate apoptosis.[23] | |
| Bcl-2 | Decrease | Anti-apoptotic protein; its downregulation facilitates apoptosis.[24] | |
| Cell Cycle | p21 | Increase | A cyclin-dependent kinase inhibitor that can mediate cell cycle arrest.[9] |
| Cyclin B1 | Decrease | A key regulator of the G2/M transition; its downregulation contributes to arrest.[9] | |
| Loading Control | β-actin or GAPDH | No Change |
References
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Application Note & Protocol Guide: Advanced Derivatization Techniques for the Analysis of Methanesulfonate Esters
Abstract: This guide provides a detailed exploration of chemical derivatization strategies for the sensitive and reliable analysis of methanesulfonate (mesylate) esters, which are classified as potential genotoxic impurities (PGIs) in pharmaceutical products. We delve into the fundamental chemical principles, provide field-proven, step-by-step protocols for both HPLC-UV and GC-MS analysis, and explain the causality behind critical experimental choices. This document is intended for researchers, analytical scientists, and drug development professionals tasked with monitoring and controlling these critical impurities to ensure drug safety and regulatory compliance.
The Challenge: Unmasking Trace-Level Genotoxic Impurities
Methanesulfonate esters, such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), are potent alkylating agents with well-documented mutagenic and carcinogenic properties.[1] They can form during pharmaceutical manufacturing processes when methanesulfonic acid (MSA), a common counter-ion for basic active pharmaceutical ingredients (APIs), reacts with residual alcohols like methanol or ethanol.[2][3]
Regulatory bodies, guided by the International Council for Harmonisation (ICH) M7 guideline, mandate strict control over such impurities.[4][5][6][7][8] The guideline establishes a "Threshold of Toxicological Concern" (TTC), a default limit of 1.5 µ g/day for lifetime exposure to a mutagenic impurity, which translates to parts-per-million (ppm) or even lower levels in the final drug product.[2][7]
Direct analysis of these mesylate esters presents significant analytical hurdles:
-
Lack of a UV Chromophore: They do not absorb UV light, making detection by standard HPLC-UV systems unfeasible at trace levels.[9]
-
Poor Volatility: Their high boiling points make them unsuitable for direct Gas Chromatography (GC) or headspace analysis without derivatization.[2]
-
Matrix Interference: The API is typically present at concentrations millions of times higher than the impurity, leading to severe matrix suppression and analytical challenges.
Chemical derivatization is the cornerstone strategy to overcome these limitations, transforming the analyte into a species with properties amenable to sensitive and selective detection.
The Principle: Nucleophilic Substitution as a Derivatization Engine
The primary mechanism exploited for mesylate ester derivatization is the bimolecular nucleophilic substitution (SN2) reaction. The methanesulfonate group is an excellent leaving group. A strong nucleophilic reagent is introduced to attack the electrophilic alkyl carbon of the ester, displacing the mesylate and forming a new, stable covalent bond.
This reaction is highly efficient and serves two main purposes:
-
For HPLC: Attaching a molecule with a strong chromophore or fluorophore.
-
For GC: Converting the non-volatile ester into a more volatile and thermally stable derivative.
Core Derivatization Mechanism
The diagram below illustrates the fundamental SN2 reaction between a generic nucleophile and an alkyl methanesulfonate.
Caption: General SN2 mechanism for mesylate derivatization.
Protocol I: Derivatization for HPLC-UV Analysis using Dithiocarbamates
Expertise & Causality: The dithiocarbamate anion is a soft, sulfur-based nucleophile, which is highly effective for attacking the soft electrophilic carbon of the mesylate ester. The reaction is typically heated to ensure a reasonable reaction rate. An alkaline environment, facilitated by NaOH, is crucial to prevent the protonation of the dithiocarbamate and to neutralize any acidic components from the API salt matrix that could interfere with the reaction.[2][10]
Experimental Workflow: HPLC-UV Method
Caption: Workflow for mesylate derivatization using BDC for HPLC-UV.
Step-by-Step Protocol
-
Reagent Preparation:
-
Derivatizing Agent (BDC Solution): Prepare a 3 mg/mL solution of sodium dibenzyldithiocarbamate in acetonitrile (ACN).
-
pH Regulator (NaOH Solution): Prepare a 40 mg/mL solution of sodium hydroxide in water.[2]
-
Standard Stock Solution: Prepare a stock solution containing MMS and EMS at a concentration of ~7.5 µg/mL in ACN.[2]
-
-
Sample Preparation:
-
Standard & Blank Preparation:
-
Standard: To a separate 5 mL volumetric flask, add 0.5 mL of the MMS/EMS stock solution, 3 mL of the BDC solution, and 0.5 mL of water (in place of NaOH solution).
-
Blank: To a third 5 mL volumetric flask, add 3 mL of the BDC solution and 0.5 mL of water.
-
-
Derivatization Reaction:
-
Seal all flasks and place them in a heating block or water bath at 80°C.[2][11]
-
Allow the reaction to proceed for a pre-validated time, typically 60 minutes. The optimal temperature for EMS derivatization is around 80°C.[2]
-
After incubation, remove the flasks and allow them to cool to room temperature.
-
-
Final Preparation & Analysis:
-
Dilute all flasks to the 5 mL mark with ACN.
-
Filter an aliquot of each solution through a 0.22 µm syringe filter into an HPLC vial.
-
Analyze using an HPLC-UV system with a C18 column and a mobile phase gradient of ACN and water, monitoring at a wavelength where the derivative has maximum absorbance (e.g., ~280 nm).
-
Protocol II: Derivatization for GC-MS Analysis via Alkyl Iodide Conversion
This protocol is a robust and widely adopted method, referenced in pharmacopeial guidelines.[11] It converts the mesylate esters into their corresponding alkyl iodides (iodomethane and iodoethane). These derivatives are highly volatile and can be readily analyzed using static headspace GC-MS, which prevents contamination of the GC system with the non-volatile API.[2]
Expertise & Causality: This is another classic SN2 reaction where the iodide ion (I⁻) acts as the nucleophile. Sodium iodide is used as the iodide source. The reaction is performed in a sealed headspace vial, and heating accelerates both the derivatization and the partitioning of the volatile alkyl iodides into the vial's headspace for subsequent injection. This in-situ derivatization and extraction is highly efficient.
Experimental Workflow: GC-MS Method
Caption: Workflow for mesylate derivatization to alkyl iodides for GC-MS.
Step-by-Step Protocol
-
Reagent Preparation:
-
Derivatizing Agent (NaI Solution): Prepare a saturated or concentrated solution of sodium iodide in a suitable solvent (e.g., water or as specified by a validated method).
-
Internal Standard (IS) Solution: If used, prepare a solution of a deuterated analogue (e.g., d3-MMS) in an appropriate solvent.
-
-
Sample Preparation:
-
Derivatization and Analysis:
-
Immediately seal the vial with a suitable septum and cap.
-
Place the vial in the headspace autosampler tray.
-
The headspace instrument will perform the following automated steps:
-
Incubation/Derivatization: Equilibrate the vial at a set temperature (e.g., 60°C) for a defined time (e.g., 30 minutes) to facilitate the reaction and partitioning.[2]
-
Pressurization & Injection: The vial is pressurized, and a sample of the headspace gas is injected into the GC-MS system.
-
-
-
GC-MS Conditions:
-
Column: Use a polar-deactivated polyethylene glycol (WAX) type column (e.g., 30 m x 0.25 mm x 1 µm).[2]
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to elute the target analytes.[2]
-
Detector: Mass Spectrometer operating in Selected Ion Monitoring (SIM) mode for maximum sensitivity, monitoring for the characteristic ions of iodomethane and iodoethane.
-
Summary and Comparison of Techniques
The choice of derivatization technique depends on available instrumentation, sample matrix, and the specific sensitivity requirements of the analysis.
| Parameter | Protocol I: Dithiocarbamate Derivatization | Protocol II: Alkyl Iodide Derivatization |
| Principle | Addition of a UV-absorbing tag | Conversion to volatile alkyl halide |
| Reagent | Sodium dibenzyldithiocarbamate (BDC) or similar | Sodium Iodide (NaI) |
| Analytical Platform | HPLC-UV / HPLC-MS | Headspace GC-MS |
| Reaction Conditions | 80°C for ~60 min in liquid phase[2] | 60°C for ~30 min in sealed vial[2] |
| Pros | - Utilizes common HPLC-UV instrumentation.- Good for labs without GC-MS.- Can be adapted for LC-MS for higher specificity. | - Very high sensitivity and specificity (MS detection).- Headspace injection protects the instrument from API matrix.- Method referenced in pharmacopeia.[11] |
| Cons | - Potentially more complex sample preparation.- May have interference from other matrix components.- Lower specificity than MS if only using UV detection. | - Requires specialized Headspace GC-MS instrumentation.- Handling of volatile standards can be challenging. |
| Typical LOQ | Can reach low ppm levels (~0.6 ppm reported).[3] | Can reach sub-ppm levels (<0.1 ppm).[12][13] |
Conclusion: A Validated Approach to Drug Safety
The control of methanesulfonate esters is a critical aspect of pharmaceutical development and manufacturing. Chemical derivatization provides a robust and reliable solution to the inherent analytical challenges posed by these potential genotoxic impurities. By converting mesylates into derivatives suitable for sensitive HPLC-UV or GC-MS analysis, scientists can confidently quantify them at the trace levels required by regulatory guidelines like ICH M7. The protocols described herein offer validated starting points that can be adapted and optimized for specific APIs and laboratory environments, ultimately ensuring the safety and quality of pharmaceutical products.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Navigating ICH M7: Assessing Genotoxic Impurities in Drug Products – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 6. Final ICH M7 Guideline on Genotoxic Impurities published - ECA Academy [gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN107515257B - Method for determining mesylate in methanesulfonic acid by derivatization HPLC-UV method - Google Patents [patents.google.com]
- 12. Determination of sulfonate ester genotoxic impurities in imatinib mesylate by gas chromatography with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction conditions for Phenethyl methanesulfonate synthesis
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of phenethyl methanesulfonate (phenethyl mesylate). It addresses common challenges and offers practical, field-proven solutions to optimize reaction conditions, maximize yield, and ensure product purity.
Introduction: The Synthetic Utility of this compound
This compound is a key synthetic intermediate, primarily utilized for its excellent leaving group, the methanesulfonate (mesylate) moiety.[1][2] The synthesis involves the reaction of 2-phenylethanol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base.[2][3] The transformation converts the poorly-leaving hydroxyl group (-OH) into a highly reactive mesylate group (-OMs), which is readily displaced by a wide range of nucleophiles in SN2 reactions.[2][4] This reactivity is crucial for constructing carbon-carbon and carbon-heteroatom bonds in the synthesis of more complex molecules, particularly in pharmaceutical development.[1]
The reaction proceeds with retention of configuration at the alcohol's carbon center because the C-O bond is not broken during the mesylation process.[4] Understanding the nuances of this reaction is critical for avoiding common pitfalls such as side-product formation and incomplete conversion.
Recommended Experimental Protocol
This protocol provides a robust starting point for the synthesis of this compound. Optimization may be required based on specific laboratory conditions and reagent purity.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Molar Eq. | Notes |
| 2-Phenylethanol | C₈H₁₀O | 122.16 | 1.0 | Ensure anhydrous conditions. |
| Methanesulfonyl Chloride (MsCl) | CH₃SO₂Cl | 114.55 | 1.1 - 1.2 | Use a freshly opened bottle or redistill if necessary. Highly moisture-sensitive. |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 1.3 - 1.5 | Distill from CaH₂ before use. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~10 vol | Anhydrous grade is essential. |
Step-by-Step Procedure
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add 2-phenylethanol (1.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Solvent & Base Addition: Add anhydrous dichloromethane (~10 volumes) and freshly distilled triethylamine (1.5 eq.).
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
Methanesulfonyl Chloride Addition: Add methanesulfonyl chloride (1.2 eq.) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.[5][6] A cloudy white precipitate (triethylammonium hydrochloride) will form.
-
Reaction: Stir the mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete.[3][6]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting alcohol.
-
Workup - Quenching: Once complete, cool the reaction mixture back to 0 °C and slowly add cold water to quench any remaining MsCl.
-
Workup - Washing: Transfer the mixture to a separatory funnel.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound, which typically appears as a clear liquid.[1]
-
Purification (Optional): If necessary, the crude product can be purified via column chromatography on silica gel.
Experimental Workflow Diagram
Caption: The mechanism for mesylation of an alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base (triethylamine) in this reaction? A1: The base serves two critical functions. First, it acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) that is produced as a byproduct. [8][9]This is essential because an acidic environment can lead to unwanted side reactions. Second, some evidence suggests that in certain cases, particularly with pyridine, the base can act as a nucleophilic catalyst, activating the sulfonyl chloride. [9]However, for TEA, its primary role is as an acid scavenger.
Q2: Why is it important to control the temperature so carefully? A2: Temperature control is arguably the most critical parameter for a successful and clean reaction.
-
Low Temperature (0 °C): Adding MsCl at 0 °C is crucial to manage the exothermic nature of the reaction and to suppress the rate of side reactions, such as the formation of phenethyl chloride. [5][6]* Avoiding High Temperatures: Higher temperatures significantly favor the E2 elimination pathway, leading to the formation of styrene as a major impurity. [7] Q3: Are there alternatives to methanesulfonyl chloride? A3: Yes. Para-toluenesulfonyl chloride (TsCl) is a very common alternative that forms a tosylate, which is also an excellent leaving group. [4]Methanesulfonic anhydride is another option that avoids the generation of chloride ions, thereby preventing the formation of the alkyl chloride side product. [10] Q4: What are the key safety considerations for this synthesis? A4: Methanesulfonyl chloride is corrosive, a lachrymator, and highly moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction is exothermic, especially during the addition of MsCl and the quenching step, and requires careful temperature management to prevent runaways. [11]Additionally, sulfonate esters themselves are often potent alkylating agents and should be handled with care as they are potentially mutagenic. [12][13][14] Q5: How can I confirm that my product is pure? A5: Purity can be assessed using several analytical techniques.
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method. You should see characteristic peaks for the phenethyl group and a new singlet for the methyl group of the mesylate around 3.0 ppm in the ¹H NMR spectrum. The absence of peaks from 2-phenylethanol or side products will confirm purity.
-
TLC: A single spot on the TLC plate (visualized by UV and/or a stain like potassium permanganate) indicates high purity.
-
Mass Spectrometry (MS): This will confirm the correct molecular weight of the product (200.26 g/mol ). [1]
References
-
A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. (2010). Organic Process Research & Development. [Link]
-
tert-butyl (1r)-2-cyano-1-phenylethylcarbamate. Organic Syntheses. [Link]
-
10.3: Converting an Alcohol to a Sulfonate Ester. (2014). Chemistry LibreTexts. [Link]
-
An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding. (2025). ResearchGate. [Link]
-
02.11 Formation of Sulfonate Esters from Alcohols. (2020). YouTube. [Link]
-
Synthesis of A. Methanesulfonic acid, phenyl ester. PrepChem.com. [Link]
-
Submitted by Qiang Yang, et al. Organic Syntheses. [Link]
-
02.10 Sulfonate Esters: Electrophilic Derivatives of Alcohols. (2020). YouTube. [Link]
-
Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. (2024). Green Chemistry. [Link]
-
A simple method for the synthesis of sulfonic esters. ResearchGate. [Link]
-
Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. [Link]
-
A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. ACS Publications. [Link]
-
Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. PQRI. [Link]
-
Alcohol to Mesylate using MsCl, base. Organic Synthesis. [Link]
-
Alcohol to Mesylate - Methanesulfonyl Chloride (MeSO2Cl). Common Organic Chemistry. [Link]
-
Mesylation and Tosylation. Reddit. [Link]
-
3.1.7: Reactions of Alcohols. (2022). Chemistry LibreTexts. [Link]
-
The Preparation and Stoichiometric Synthetic Reactions of Metal Methanesulfonate Salts. Google APIs. [Link]
-
Alcohol to Mesylate - Common Conditions. Common Organic Chemistry. [Link]
-
Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. ResearchGate. [Link]
- JP2000219669A - Sulfonylation of alcohol.
Sources
- 1. This compound (20020-27-3) for sale [vulcanchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Alcohol to Mesylate - Methanesulfonyl Chloride (MeSO2Cl) [commonorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. prepchem.com [prepchem.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. commonorganicchemistry.com [commonorganicchemistry.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pqri.org [pqri.org]
Technical Support Center: Troubleshooting Low Yield in the Mesylation of Phenethyl Alcohol
Welcome to the technical support center for the mesylation of phenethyl alcohol. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical reaction. The conversion of an alcohol to a mesylate is a fundamental step in organic synthesis, transforming the hydroxyl group from a poor leaving group into an excellent one, thereby facilitating subsequent nucleophilic substitution reactions.[1][2] However, achieving a high yield can be challenging due to the reactive nature of the reagents and potential side reactions.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve issues leading to low yields in your experiments.
Section 1: Diagnostic Troubleshooting Guide
Low yield is a symptom, not a root cause. A systematic approach, starting with a simple Thin-Layer Chromatography (TLC) analysis of your crude reaction mixture, is the most effective way to diagnose the problem. The following flowchart provides a logical path to identify the source of your low yield.
Caption: Diagnostic flowchart for troubleshooting low mesylation yield.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the mesylation of phenethyl alcohol in a detailed question-and-answer format.
Reagents & Reaction Setup
Q1: My yield is very low, and the TLC of my crude reaction mixture shows mostly unreacted phenethyl alcohol. What are the most likely causes?
A: This indicates that the reaction has failed to initiate or proceed to a significant extent. The primary culprits are issues with your reagents, particularly the methanesulfonyl chloride (MsCl) and the reaction conditions.
-
Hydrolysis of Methanesulfonyl Chloride: MsCl is highly reactive towards water.[3] If any moisture is present in your solvent, glassware, base, or the phenethyl alcohol itself, the MsCl will preferentially react with water to form methanesulfonic acid and HCl.[4] This consumes your reagent, leaving none to react with the alcohol. Always use freshly opened or properly stored MsCl, ensure all glassware is oven- or flame-dried, and use anhydrous solvents.
-
Insufficient or Inactive Base: A non-nucleophilic organic base (like triethylamine or pyridine) is required to neutralize the HCl generated during the reaction.[1] If the base is not present in a sufficient molar excess (typically 1.2-1.5 equivalents), the accumulating acid can lead to side reactions or inhibit the desired pathway. Ensure your base is pure, anhydrous, and added in the correct amount.
-
Low Temperature: While the reaction is typically run at 0 °C or below to control its exothermicity, temperatures that are too low may significantly slow the reaction rate, leading to incomplete conversion within the allotted time.
Q2: How critical is the complete exclusion of moisture from the reaction?
A: It is absolutely critical. Methanesulfonyl chloride is extremely sensitive to moisture.[4] Water acts as a nucleophile, attacking the electrophilic sulfur atom of MsCl to produce methanesulfonic acid.[4][5] This hydrolysis pathway is often faster than the reaction with the alcohol, meaning even small amounts of water can consume a significant portion of your limiting reagent, directly causing a drop in yield.
-
Causality: The oxygen in water is a hard, small nucleophile that can readily access the sulfur atom. This side reaction is thermodynamically favorable and kinetically rapid.
-
Best Practices:
-
Glassware: Oven-dry all glassware at >120 °C for several hours or flame-dry under vacuum and cool under an inert atmosphere (Nitrogen or Argon).
-
Solvents: Use freshly opened anhydrous solvents or solvents dried over appropriate drying agents (e.g., CaH₂ for dichloromethane).
-
Reagents: Use high-purity, anhydrous phenethyl alcohol and base. Ensure the cap on your MsCl bottle is tightly sealed and store it in a desiccator.
-
Side Products & Contamination
Q3: My TLC shows a new, less polar spot in addition to my starting material and desired product. What could this be?
A: The most likely byproduct is phenethyl chloride . This occurs via a secondary SN2 reaction where the chloride ion (generated from MsCl) attacks the carbon of the newly formed, and highly reactive, phenethyl mesylate, displacing the mesylate group.[6]
-
Mechanism:
-
Ph-CH₂CH₂-OH + MsCl → Ph-CH₂CH₂-OMs + HCl
-
Ph-CH₂CH₂-OMs + Cl⁻ → Ph-CH₂CH₂-Cl + MsO⁻
-
-
Mitigation Strategy: To completely avoid this side reaction, you can use methanesulfonic anhydride ((MeSO₂)₂O) instead of methanesulfonyl chloride.[6] Methanesulfonic anhydride reacts similarly but produces methanesulfonic acid as the only byproduct, eliminating any source of nucleophilic chloride ions in the reaction mixture.[7]
Q4: I have a white solid precipitate forming in my reaction flask. What is it, and is it a problem?
A: This is almost certainly the hydrochloride salt of your amine base (e.g., triethylamine hydrochloride, Et₃N·HCl). Its formation is a positive sign, as it indicates that the reaction is proceeding, HCl is being generated, and your base is effectively neutralizing it. This salt is generally insoluble in common nonpolar organic solvents like dichloromethane (DCM) and will be removed during the aqueous workup.
Reaction Parameters & Workup
Q5: What is the optimal base to use, and why is there a difference between triethylamine and pyridine?
A: The ideal base is non-nucleophilic, strong enough to neutralize HCl, and soluble in the reaction solvent. Triethylamine (TEA) and pyridine are common choices, but they can influence the reaction mechanism.
-
Triethylamine (TEA): A strong, non-nucleophilic base (pKa of conjugate acid ~10.75). It is strong enough to deprotonate the α-proton of MsCl, leading to the formation of a highly reactive intermediate called sulfene (CH₂=SO₂).[3][8][9] The alcohol then adds to the sulfene. This pathway is very fast.
-
Pyridine: A weaker base (pKa of conjugate acid ~5.25) that also serves as a nucleophilic catalyst. With pyridine, the reaction is more likely to proceed through a direct nucleophilic attack of the alcohol on the sulfur of MsCl, with pyridine neutralizing the subsequent HCl formed.[2] However, pyridine itself can be alkylated by highly reactive mesylates, leading to byproducts.[10]
For a primary alcohol like phenethyl alcohol, triethylamine is generally the preferred choice due to its higher basicity and non-nucleophilic nature, leading to a cleaner and faster reaction.
| Base | pKa (Conjugate Acid) | Key Considerations |
| Triethylamine (TEA) | ~10.75 | Strong, non-nucleophilic. Promotes sulfene mechanism.[8] Easy to remove during workup. |
| Pyridine | ~5.25 | Weaker base. Can act as a nucleophilic catalyst. Can be alkylated by reactive products.[10] |
| DIPEA (Hünig's base) | ~10.7 | Sterically hindered, non-nucleophilic. Good alternative to TEA. |
Q6: What is the purpose of each step in the aqueous workup?
A: The workup is designed to remove all water-soluble materials, including the amine hydrochloride salt, excess base, and any remaining methanesulfonic acid. A typical workup proceeds as follows:[10][11]
-
Wash with Water/Dilute HCl: A wash with cold, dilute acid (e.g., 1M HCl) protonates any remaining free triethylamine, converting it to the water-soluble hydrochloride salt, which is then removed in the aqueous layer.
-
Wash with Saturated NaHCO₃: This basic wash neutralizes any residual acid in the organic layer, including any remaining HCl or methanesulfonic acid.
-
Wash with Brine (Saturated NaCl): This wash helps to remove the bulk of the dissolved water from the organic layer before the final drying step, preventing product loss.
-
Drying with Anhydrous Na₂SO₄ or MgSO₄: This step removes the final traces of water from the organic solvent.
Q7: My final product seems unstable. How should I handle and store phenethyl mesylate?
A: Sulfonate esters, including mesylates, are potent electrophiles and can be sensitive to hydrolysis, heat, and nucleophiles.[12][13] While generally stable enough for standard aqueous workups, prolonged exposure to harsh conditions should be avoided.[14]
-
Handling: After workup, remove the solvent under reduced pressure at low temperatures (e.g., <40 °C) to prevent thermal decomposition.
-
Purification: If column chromatography is necessary, perform it quickly using a non-polar eluent system.
-
Storage: The purified phenethyl mesylate should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., in a freezer at -20 °C) to minimize degradation over time.
Section 3: Standard Experimental Protocol
This protocol is a generalized procedure for the mesylation of phenethyl alcohol. Researchers should adapt it based on their specific scale and equipment.
Protocol 1: Mesylation of Phenethyl Alcohol with MsCl and TEA
-
Materials:
-
Phenethyl alcohol (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Triethylamine (TEA) (1.5 eq), freshly distilled
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl), cold
-
Saturated Sodium Bicarbonate (NaHCO₃) solution, cold
-
Saturated Sodium Chloride (Brine) solution, cold
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Set up an oven-dried, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar).
-
Dissolve phenethyl alcohol (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add triethylamine (1.5 eq) to the stirred solution.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise via syringe over 5-10 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Once complete, transfer the reaction mixture to a separatory funnel containing cold water or ice.
-
Wash the organic layer sequentially with cold 1M HCl, cold saturated NaHCO₃, and finally cold brine.
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure at low temperature to yield the crude phenethyl mesylate, which can be purified further if necessary.
-
References
- HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
-
Harris, J. M., et al. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry, 75(13), 4632–4635. Available at: [Link]
-
Harris, J. M., et al. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC - NIH. Available at: [Link]
- King, J. F., & Lee, T. W. S. (1969). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 91(23), 6524–6524.
-
Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]
-
Crossland, R. K., & Servis, K. L. (1970). Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. Erowid. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Why do tosylation and mesylation of alcohols follow different mechanisms? Retrieved from [Link]
-
Khan Academy. (n.d.). Preparation of mesylates and tosylates. Retrieved from [Link]
-
Organic-Synthesis.org. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from [Link]
-
Reddit. (2019). Aqueous workup for mesylates. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.1.7: Reactions of Alcohols. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
-
Keglevich, G., et al. (2024). Synthesis of Mesylated and Tosylated α-Hydroxy-Benzylphosphonates; Their Reactivity and Cytostatic Activity. ACS Omega. Available at: [Link]
Sources
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- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. youtube.com [youtube.com]
- 10. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
Technical Support Center: Purification of Crude Phenethyl Methanesulfonate
Welcome to the technical support guide for the purification of crude Phenethyl Methanesulfonate using column chromatography. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions, moving beyond simple protocols to explain the scientific principles behind each step. Our goal is to provide you with the expertise to troubleshoot and optimize your purification process effectively.
Safety First: Handling this compound and Reagents
Before beginning any experimental work, it is imperative to understand and mitigate the associated risks. This compound and related sulfonate esters require careful handling.
Q: What are the primary safety precautions I should take when handling this compound and the solvents for chromatography?
A: Due to the reactivity of the methanesulfonate group, this class of compounds requires stringent safety protocols. The primary hazards include potential toxicity, skin and eye irritation, and the risk of forming genotoxic impurities.[1][2]
Core Safety Protocols:
-
Engineering Controls: Always work in a well-ventilated chemical fume hood to avoid inhaling fumes from both the compound and the solvents.[3][4]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid all direct contact with the skin, eyes, and clothing. Wash your hands thoroughly after handling the material, even if you were wearing gloves.[4] Do not eat, drink, or smoke in the laboratory.
-
Waste Disposal: Dispose of all chemical waste, including used silica gel and solvent fractions, in appropriately labeled hazardous waste containers according to your institution's guidelines.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the column chromatography purification of this compound.
2.1 Stationary and Mobile Phase Selection
Q: How do I select the optimal stationary and mobile phase for my purification?
A: The goal is to find a system where your target compound, this compound, has a Thin-Layer Chromatography (TLC) retention factor (Rf) of approximately 0.3. This Rf value typically provides the best balance for achieving good separation from both less polar and more polar impurities.[5]
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh) is the standard stationary phase for this compound due to its polarity.[6][7]
-
Mobile Phase (Eluent) Development:
-
Start with TLC: Use TLC plates to screen different solvent systems.[8][9] this compound is moderately polar.
-
Initial Solvent System: A good starting point is a mixture of a non-polar solvent (like Hexanes or Heptane) and a moderately polar solvent (like Ethyl Acetate or Dichloromethane). A common initial ratio to test is 4:1 Hexanes:Ethyl Acetate.[5]
-
Adjusting Polarity:
-
If Rf is too low (spot doesn't move far): The eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., move from 4:1 to 2:1 Hexanes:Ethyl Acetate).
-
If Rf is too high (spot moves with the solvent front): The eluent is too polar. Decrease the proportion of the polar solvent (e.g., move from 4:1 to 9:1 Hexanes:Ethyl Acetate).
-
-
Alternative Solvents: A documented system for purifying this compound involves sequential elution with dichloromethane and then chloroform.[6] This suggests that a gradient elution from a less polar to a more polar solvent system can be effective.
-
| Solvent System Component | Polarity | Role in Eluent |
| Hexane / Heptane | Very Low | Primary non-polar component. |
| Dichloromethane (DCM) | Low-Medium | Can be used as the primary eluent or a polar modifier.[6] |
| Ethyl Acetate (EtOAc) | Medium | Common polar modifier mixed with hexanes. |
| Chloroform | Medium | Can be used as a more polar eluent after DCM.[6] |
| Methanol (MeOH) | High | Used sparingly to elute very polar impurities, but can reduce separation. |
2.2 Column Packing and Sample Loading
Q: My separation is poor, with wide or overlapping bands. What could be wrong with my column packing or sample loading?
A: Achieving good separation hinges on a well-packed column and a concentrated sample application.
-
Packing Issues: Air bubbles or channels in the silica bed are a primary cause of poor separation. They create uneven flow paths for the solvent, leading to band broadening.
-
Solution: Use the "wet packing" method.[10][11] Prepare a slurry of silica gel in your starting mobile phase and pour it into the column. Gently tap the column to dislodge air bubbles and allow the silica to settle into a uniform bed. Ensure there is a thin layer of sand at the bottom and top of the silica bed.[10][12]
-
-
Sample Loading Issues: Loading the crude product in too large a volume of solvent will cause it to spread out before it even begins to separate, making sharp bands impossible.
-
Solution 1 (Wet Loading): Dissolve your crude this compound in the absolute minimum amount of the mobile phase or a slightly more polar solvent like dichloromethane.[13] Carefully pipette this concentrated solution onto the top layer of sand, letting it absorb fully into the silica before adding more eluent.
-
Solution 2 (Dry Loading): If your product has poor solubility in the eluent, dry loading is superior.[13] Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane), add a small amount of silica gel (10-20 times the mass of your sample), and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder.[13] Carefully add this powder to the top of your packed column.
-
2.3 Elution and Troubleshooting
Q: My compound won't come off the column, or it's eluting with significant tailing. What should I do?
A: These are common issues related to solvent polarity and potential interactions with the stationary phase.
-
Problem: Compound is Stuck on the Column.
-
Cause: The mobile phase is not polar enough to displace your compound from the silica gel.
-
Solution: Gradually increase the polarity of the mobile phase (gradient elution).[14] For example, if you started with 9:1 Hexanes:EtOAc, you can switch to 4:1, then 2:1, and so on. This will increase the eluting power of the solvent and move your compound down the column.
-
-
Problem: Significant Peak Tailing.
-
Cause 1: Strong Interaction with Acidic Silanols. The surface of silica gel has acidic silanol groups (Si-OH) that can strongly interact with polar functional groups, like the sulfonate ester in your product. This causes a portion of the molecules to "stick" and elute slowly, creating a tail.
-
Solution: Deactivate the silica. Add a small amount of a basic modifier like triethylamine (~0.1-1%) to your mobile phase. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to pass through more symmetrically.[15] Always check if your compound is stable to basic conditions first.
-
Cause 2: Overloading the Column. Too much sample for the amount of silica will exceed the column's capacity, leading to broad, tailing peaks.
-
Solution: Maintain a proper ratio of crude material to silica gel. A general rule of thumb is 1:50 by weight (e.g., 50g of silica for 1g of crude material).[11]
-
2.4 Product Stability
Q: I suspect my this compound is decomposing on the silica gel. How can I confirm this and what are my options?
A: This is a valid concern, as the acidic nature of silica can catalyze the degradation of sensitive compounds.[15][16]
-
Confirmation (2D TLC):
-
Spot your crude material on a TLC plate.
-
Run the plate in a suitable solvent system.
-
Dry the plate completely.
-
Rotate the plate 90 degrees and run it again in the same solvent system.
-
If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see new spots appearing off the diagonal, indicating that new substances formed while the compound was adsorbed on the silica.[16]
-
-
Solutions for Instability:
-
Deactivated Silica: As mentioned for tailing, adding triethylamine to the eluent can neutralize the acidic sites and prevent degradation.
-
Alternative Stationary Phases: If decomposition persists, switch to a less acidic stationary phase. Alumina (neutral or basic) can be a good alternative.[15] For more challenging separations, bonded phases like diol or cyano columns can be used with normal-phase solvents.[15]
-
Speed: Work quickly. Flash chromatography, which uses pressure to speed up the elution, minimizes the time your compound spends in contact with the silica gel.[17][18]
-
Experimental Workflow and Protocols
3.1 Visual Workflow for Purification
Sources
- 1. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. aksci.com [aksci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-PHENYLETHYLMETHANESULPHONATE | 20020-27-3 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Thin-Layer Chromatography (TLC) in the Screening of Botanicals–Its Versatile Potential and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. orgsyn.org [orgsyn.org]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 15. researchgate.net [researchgate.net]
- 16. Chromatography [chem.rochester.edu]
- 17. researchgate.net [researchgate.net]
- 18. safety.engr.wisc.edu [safety.engr.wisc.edu]
Technical Support Center: Overcoming Challenges in GC Analysis of Low Volatility Mesylates
Welcome to the technical support center dedicated to the robust analysis of low volatility mesylates by Gas Chromatography (GC). Mesylate esters, particularly those with higher molecular weights, present a unique set of analytical challenges due to their low vapor pressure and potential for thermal degradation. As genotoxic impurities (GTIs), their accurate quantification at trace levels is a critical requirement in pharmaceutical development and quality control, mandated by guidelines from bodies like the International Council for Harmonization (ICH).[1]
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from frequently asked questions to in-depth troubleshooting protocols, explaining the scientific rationale behind each recommendation to empower you to build reliable, self-validating analytical methods.
Frequently Asked Questions (FAQs)
This section addresses the most common issues researchers face when analyzing low volatility mesylates.
Q1: I'm seeing no peaks or a very low response for my mesylate analyte. What are the likely causes?
A1: This is a classic and often multifaceted problem when dealing with low volatility compounds. The root cause typically falls into one of three categories: thermal degradation, insufficient volatilization, or active site interactions.
-
Thermal Degradation: Mesylates can be thermally labile. If the GC inlet temperature is too high, the analyte may decompose before it even reaches the analytical column.[2][3] You are not analyzing your target compound, but its breakdown products.
-
Insufficient Volatilization: The inlet temperature must be high enough to convert the liquid sample into a gas phase efficiently. For low volatility compounds, finding the balance between sufficient volatilization and degradation is key.[3][4]
-
Active Site Adsorption: Active sites are points in the sample path (liner, column head) that can irreversibly adsorb polar analytes. This is especially problematic at the trace levels required for GTI analysis.[5][6]
A systematic approach is the best way to diagnose the issue. Start by ensuring your system is leak-free and that the carrier gas flow is correct.[7] Then, investigate the inlet conditions as your first optimization step.
Q2: My mesylate peaks are tailing significantly. How can I improve the peak shape?
A2: Peak tailing is a strong indicator of unwanted interactions between your analyte and the GC system.[5] For mesylates, this is almost always caused by active sites.
-
Cause & Mechanism: Active sites are typically exposed silanol groups (-Si-OH) on the surfaces of glass inlet liners, glass wool packing, or the fused silica column itself.[5] The polar nature of the mesylate functional group can lead to strong hydrogen bonding with these sites, delaying the elution of a portion of the analyte molecules and causing a characteristic "tail."
-
Solution: The most effective solution is to deactivate these sites. Always use a high-quality, deactivated inlet liner. If you use glass wool in the liner for non-volatile residue trapping, ensure it is also deactivated. Regularly trimming the first few centimeters of the column can remove accumulated non-volatile matrix components and active sites that may have formed.[8]
Q3: What is the best injection technique for thermally labile, low volatility mesylates?
A3: The choice of injection technique is critical and depends on both the analyte's concentration and its thermal stability. There is no single "best" technique; rather, there is a most appropriate one for your specific application.
-
Splitless Injection: This is the go-to for trace analysis because it transfers the entire vaporized sample to the column. However, the slow sample transfer (low flow rates during the splitless hold time) increases the analyte's residence time in the hot inlet, raising the risk of thermal degradation.[4][5]
-
Cool On-Column (COC) Injection: This is arguably the gentlest technique. The sample is injected directly into the column at a low oven temperature, completely avoiding contact with hot metal surfaces or glass liners in the inlet.[2] This makes it ideal for highly thermally sensitive compounds.
-
Programmed Temperature Vaporizer (PTV) Inlet: A PTV inlet offers the ultimate flexibility. You can inject the sample into a cool liner and then rapidly heat the inlet to transfer the analytes to the column. This minimizes the time the analyte spends at high temperatures, significantly reducing the risk of degradation while ensuring efficient volatilization.[2][9]
Below is a decision-making workflow to guide your selection.
Caption: Workflow for GC method development for mesylates.
Parameter Optimization Explained:
-
Inlet Temperature: This is the most critical parameter. Start low (e.g., 200°C) and gradually increase. [10][11]Plot the analyte response versus inlet temperature. You should see the response increase as volatilization becomes more efficient. If the response starts to decrease at higher temperatures, you have found the point of thermal degradation. [3][4]The optimal temperature is just below this degradation point.
-
Oven Temperature Program: The initial oven temperature should be low enough to allow for solvent focusing, which helps ensure sharp peaks. A typical starting point is 40°C. The temperature ramp rate affects the separation of the mesylate from other matrix components and the overall analysis time.
-
Carrier Gas Flow: A constant flow rate (typically 1-2 mL/min for 0.25/0.32 mm ID columns) provides more stable retention times than constant pressure mode, especially during temperature programming.
| Parameter | Recommended Starting Range | Rationale |
| Inlet Type | PTV or Splitless | PTV is ideal for minimizing thermal stress; Splitless is best for trace sensitivity. [2][5] |
| Inlet Temperature | 200 - 250°C | Balances volatilization with minimizing thermal degradation. Must be optimized empirically. [3] |
| Liner | Deactivated, Single Taper w/ Glass Wool | Inert surface prevents analyte adsorption. Taper helps focus the sample onto the column. [5] |
| Carrier Gas | Helium or Hydrogen | Provides good efficiency. Ensure high purity and use traps to remove oxygen and water. |
| Flow Rate | 1.0 - 2.0 mL/min (Constant Flow) | Ensures reproducible retention times and optimal column performance. |
| Column Phase | Mid-Polarity (e.g., 6% Cyanopropylphenyl) | "Like dissolves like" principle for polar mesylates, providing good selectivity. [11] |
| Oven Program | Initial: 40-60°C, Ramp: 10-20°C/min | Low initial temp for focusing; ramp rate is a trade-off between speed and resolution. |
Guide 2: The Role of Derivatization
While direct GC analysis is often possible for smaller alkyl mesylates, derivatization can be a powerful strategy when direct methods fail. [1][10]
-
When to Consider Derivatization:
-
Extremely Low Volatility: For very large mesylate molecules that will not volatilize even at high inlet temperatures.
-
Poor Chromatographic Performance: When optimization of all other GC parameters fails to yield acceptable peak shape.
-
Matrix Interference: To shift the analyte's retention time away from interfering compounds in a complex matrix.
-
Alternative Injection Techniques: Some methods convert mesylates into more volatile derivatives (e.g., thiocyanate esters) to make them suitable for headspace analysis, which avoids injecting the non-volatile drug matrix. [10]
-
-
Mechanism: Derivatization chemically modifies the mesylate to create a new compound with more favorable properties for GC analysis, such as increased volatility or thermal stability. [12][13][14]This typically involves replacing active hydrogens to reduce polarity. [14]
Detailed Experimental Protocols
Protocol 1: Routine GC Inlet Maintenance for Robust Mesylate Analysis
Rationale: A clean, inert inlet is the foundation of reliable trace analysis. Contamination in the inlet is a primary cause of poor reproducibility, peak tailing, and loss of response. [6][8]This protocol should be performed regularly.
Materials:
-
Clean, lint-free gloves
-
New, deactivated inlet liner appropriate for your injection mode
-
New, high-temperature septum
-
Wrenches for inlet fittings
-
Column cutting wafer
-
Deactivated glass wool (if used)
Procedure:
-
Cool Down: Set the inlet and oven temperatures to ambient (e.g., 40°C) and wait for the system to cool completely. Turn off detector gases if applicable.
-
Vent System: Turn off the carrier gas supply to the instrument or put the instrument in a maintenance mode that stops the flow.
-
Remove Column: Carefully loosen the column nut at the inlet and gently pull the column out.
-
Open Inlet: Unscrew the retaining nut at the top of the inlet. Remove the septum and the liner.
-
Inspect and Clean: Visually inspect the inside of the inlet for any residue. If dirty, consult your instrument manual for cleaning procedures.
-
Install New Consumables:
-
Wearing clean gloves, carefully place the new, deactivated liner (with deactivated glass wool, if needed) into the inlet.
-
Place a new septum on top.
-
Securely tighten the retaining nut (do not overtighten).
-
-
Trim and Reinstall Column:
-
Using a ceramic scoring wafer, trim 5-10 cm from the inlet end of the column to remove any active sites or contamination. Ensure the cut is clean and square.
-
Re-insert the column into the inlet to the correct depth as specified by your instrument manufacturer. This is critical for good peak shape.
-
Tighten the column nut until finger-tight, then an additional quarter-turn with a wrench.
-
-
Restore Flow and Check for Leaks:
-
Restore the carrier gas flow.
-
Use an electronic leak detector to check for leaks around the septum nut and the column nut. This is a critical step.
-
-
Conditioning: Heat the system to your method's maximum temperature (or slightly above) and allow it to condition until the baseline is stable.
Protocol 2: Sample Preparation by Liquid-Liquid Extraction (LLE)
Rationale: Mesylates often need to be analyzed in a high-concentration Active Pharmaceutical Ingredient (API) matrix. A direct injection can contaminate the system. LLE is a common technique to isolate the more non-polar mesylates from a highly polar API salt. [15][16] Materials:
-
API sample containing the mesylate
-
High-purity water (e.g., HPLC grade)
-
Non-polar extraction solvent (e.g., n-hexane, dichloromethane) [10][16]* Centrifuge tubes (e.g., 15 mL)
-
Vortex mixer
-
Centrifuge
-
GC vials with inserts
Procedure:
-
Sample Weighing: Accurately weigh a significant amount of the API (e.g., 500-1000 mg) into a centrifuge tube. [10]A larger sample weight helps achieve lower detection limits.
-
Dissolution/Suspension: Add a small volume of water (e.g., 1-2 mL) to dissolve or suspend the API salt.
-
Extraction: Add an equal volume of the non-polar organic solvent (e.g., 2 mL of n-hexane).
-
Mixing: Cap the tube securely and vortex vigorously for 1-2 minutes to ensure thorough mixing and partitioning of the mesylate into the organic layer.
-
Separation: Centrifuge the sample at a moderate speed (e.g., 5000 rpm) for 5-10 minutes to achieve a clean separation of the aqueous and organic layers. [10]6. Collection: Carefully collect the upper organic layer (if using hexane) or lower layer (if using dichloromethane) with a clean pipette, taking care not to disturb the aqueous layer or any precipitate at the interface.
-
Analysis: Transfer the collected organic extract to a GC vial for analysis. This solution now contains the extracted mesylates, free from the bulk of the API.
References
- GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. (2017). Research Article.
- GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. (2017). Oriental Journal of Chemistry.
- Simultaneous determination of alkyl mesilates and alkyl besilates in finished drug products by direct injection GC/MS. (2012). PubMed.
- GC Inlets An Introduction. (n.d.). Agilent.
- Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques. (n.d.). Research and Reviews.
- GC Column Selection Guide. (n.d.). MilliporeSigma.
- Technical Support Center: Optimizing GC Inlet Parameters for Thermally Labile Sulfur Compounds. (n.d.). Benchchem.
- GC Column Selection Guide. (n.d.). Sigma-Aldrich.
- Optimizing Splitless Injections: Inlet Temper
- Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009). LCGC Europe.
- Optimizing Splitless GC Injections. (2018).
- Determination of Methyl Methanesulfonate, Ethyl Methanesulfonate and Isopropyl Methanesulfonate Impurities in Lopinavir API by GC/MS/MS using Electron Ioniz
- Simultaneous determination of alkyl mesilates and alkyl besilates in finished drug products by direct injection GC/MS. (2025).
- Development and validation of GC-MS method for the determination of methyl methane sulfonate and ethyl methanesulfonate in imatinib mesylate. (2025).
- Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis. (n.d.).
- Optimising GC Column Choice. (n.d.). SCION Instruments.
- TROUBLESHOOTING GUIDE. (n.d.). Restek.
- GC Derivatiz
- Derivatization for Gas Chrom
- Why Use GC Derivatiz
- Derivatization Reactions and Reagents for Gas Chromatography Analysis. (n.d.).
- GC Troubleshooting: 7+ Common Problems and Their Solution. (2025). PharmaGuru.
- Gas Chromatography - Troubleshooting Guide. (n.d.). Shimadzu.
Sources
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. Optimizing Splitless Injections: Inlet Temperature [discover.restek.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. ues.pku.edu.cn [ues.pku.edu.cn]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. rroij.com [rroij.com]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. chromtech.com [chromtech.com]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous determination of alkyl mesilates and alkyl besilates in finished drug products by direct injection GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
How to remove triethylamine hydrochloride from mesylation reaction
A Scientist's Guide to a Clean Mesylate: Troubleshooting the Removal of Triethylamine Hydrochloride
Welcome to our technical support center, designed for chemists and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address a common yet critical challenge in organic synthesis: the effective removal of triethylamine hydrochloride (TEA.HCl) from mesylation reactions. As Senior Application Scientists, we aim to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: Why is triethylamine hydrochloride present in my mesylation reaction, and why is its removal important?
In a typical mesylation reaction, an alcohol is converted to a mesylate using methanesulfonyl chloride (MsCl). This reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. To prevent this strong acid from causing unwanted side reactions, such as degradation of acid-sensitive functional groups on your product, a base is added as an "acid scavenger." Triethylamine (TEA) is a common choice for this role due to its basicity and organic solubility.
The reaction between triethylamine and the generated HCl forms the salt, triethylamine hydrochloride (TEA.HCl).
Et3N + HCl -> Et3NH+Cl-
While essential for the reaction's success, residual TEA.HCl in your final product is an impurity that can interfere with subsequent steps, affect crystallization, and compromise the purity and biological activity of your target molecule. Therefore, its effective removal is a critical part of the reaction workup.
Q2: What are the primary methods for removing triethylamine hydrochloride?
The removal of TEA.HCl hinges on exploiting its solubility properties. The two most common and effective strategies are:
-
Aqueous Workup (Liquid-Liquid Extraction): This is the most common method. TEA.HCl is highly soluble in water (approximately 144 g/100 mL at 20°C)[1][2]. By washing your organic reaction mixture with water or an aqueous solution, the TEA.HCl will partition into the aqueous layer, which can then be separated and discarded.
-
Filtration: This method is employed when the reaction is conducted in a solvent in which TEA.HCl is poorly soluble, such as diethyl ether or tetrahydrofuran (THF). In these cases, the TEA.HCl precipitates out of the reaction mixture as a solid and can be simply removed by filtration.
The choice between these two primary methods depends on the solubility of your product and the solvent used in the mesylation reaction.
Troubleshooting and In-depth Guides
Scenario 1: Standard Aqueous Workup
I have a water-insoluble product in a water-immiscible solvent (e.g., dichloromethane, ethyl acetate). What is the standard procedure for an aqueous wash?
An aqueous workup is a robust method for removing TEA.HCl when your desired product has low water solubility.
Underlying Principle: The high polarity of water and its ability to solvate ions make it an excellent solvent for salts like TEA.HCl. The organic solvent, being nonpolar, will preferentially dissolve your organic product, leading to a clean separation. A dilute acid wash is often included to ensure any unreacted triethylamine is protonated to its water-soluble hydrochloride salt.
Detailed Protocol 1: Standard Aqueous Wash
-
Transfer: Transfer the entire reaction mixture to a separatory funnel of appropriate size (the total volume should not exceed two-thirds of the funnel's capacity).
-
Dilute Acid Wash: Add a volume of dilute aqueous acid (e.g., 1 M HCl) approximately equal to the volume of the organic phase in the funnel.
-
Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, inverting the funnel and periodically venting to release any pressure buildup.
-
Separation: Allow the layers to fully separate. The denser layer (often the organic layer if using dichloromethane, or the aqueous layer if using ethyl acetate or ether) will be at the bottom.
-
Drain: Drain and discard the aqueous layer.
-
Water Wash: Add a volume of deionized water equal to the organic phase volume to the separatory funnel and repeat the extraction process (steps 3-5). This removes any remaining acid from the previous wash.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). Brine helps to break up emulsions and reduces the solubility of organic compounds in the aqueous layer, driving more of your product into the organic phase.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Isolation: Filter or decant the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield your crude product, now free of TEA.HCl.
Troubleshooting: Emulsion Formation
Help! I've performed an aqueous wash, and now I have a stubborn emulsion that won't separate.
Emulsions are colloidal suspensions of one immiscible liquid in another and are a common frustration during workups. They are often stabilized by fine solid particles or amphiphilic molecules at the interface.
Strategies to Break Emulsions:
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period (15-30 minutes) is enough for the layers to separate.
-
"Salting Out": Add a significant amount of solid sodium chloride (brine) to the separatory funnel and shake gently. The increased ionic strength of the aqueous layer often forces the separation.
-
Filtration through Celite®: Pass the entire emulsified mixture through a pad of Celite® in a Büchner funnel. The fine, porous nature of Celite can physically break up the emulsion.
-
Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning them can force the denser phase to the bottom.
-
Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the polarity enough to break the emulsion.
Scenario 2: Non-Aqueous Workup for Water-Sensitive or Water-Soluble Products
My product is sensitive to water, or it is highly water-soluble. How can I remove TEA.HCl without an aqueous wash?
For these challenging cases, non-aqueous methods are essential. The strategy revolves around finding a solvent system where your product is soluble, but TEA.HCl is not.
Underlying Principle: The solubility of TEA.HCl varies significantly across different organic solvents. By choosing a solvent with low polarity, you can induce the precipitation of the salt while keeping your product in solution.
Solubility of Triethylamine Hydrochloride in Common Organic Solvents
| Solvent | Formula | Solubility | Reference(s) |
| Water | H₂O | Very High (~144 g/100 mL at 20°C) | [1][2] |
| Ethanol | C₂H₅OH | Very Soluble | [3] |
| Chloroform | CHCl₃ | Very Soluble | [3] |
| Dichloromethane (DCM) | CH₂Cl₂ | Soluble | |
| Acetonitrile | CH₃CN | Soluble | [4] |
| Tetrahydrofuran (THF) | C₄H₈O | Sparingly Soluble/Insoluble | [5] |
| Diethyl Ether | (C₂H₅)₂O | Insoluble | [1][5] |
| Ethyl Acetate | CH₃COOC₂H₅ | Sparingly Soluble/Insoluble | [5] |
| Toluene | C₇H₈ | Insoluble | |
| Hexane/Heptane | C₆H₁₄/C₇H₁₆ | Insoluble | [5] |
Detailed Protocol 2: Filtration
This method is ideal if your mesylation reaction is performed in a solvent like diethyl ether or THF.
-
Cooling: Once the reaction is complete, cool the reaction mixture in an ice bath. This will decrease the solubility of TEA.HCl further and maximize its precipitation.
-
Setup Filtration: Set up a Büchner or Hirsch funnel with an appropriately sized filter paper.
-
Wet the Filter: Wet the filter paper with a small amount of the cold reaction solvent to ensure a good seal.
-
Filter: Pour the cold reaction slurry onto the filter paper and apply a vacuum.
-
Wash the Salt: Wash the collected solid TEA.HCl on the filter with a small amount of fresh, cold solvent to recover any product that may be adsorbed onto the salt.
-
Combine and Isolate: Combine the filtrate and the washings. Remove the solvent under reduced pressure to obtain your crude product.
Detailed Protocol 3: Solvent Swap and Filtration (Trituration)
This is a powerful technique when your reaction is in a solvent that dissolves TEA.HCl (like DCM), but your product is stable and soluble in a non-polar solvent.
-
Remove Reaction Solvent: After the reaction is complete, remove the reaction solvent (e.g., DCM) under reduced pressure.
-
Add Anti-Solvent: To the resulting crude residue, add a sufficient volume of a cold "anti-solvent" in which your product is soluble but TEA.HCl is not (e.g., diethyl ether, ethyl acetate, or hexane).
-
Triturate: Vigorously stir or sonicate the mixture. This process, known as trituration, will dissolve your product while the TEA.HCl remains as a solid precipitate.
-
Filter: Filter the mixture as described in Protocol 2 to remove the solid TEA.HCl.
-
Isolate: The filtrate now contains your purified product in the anti-solvent. Remove the solvent under reduced pressure.
Workflow for Choosing a Removal Method
The following diagram illustrates the decision-making process for selecting the appropriate method to remove triethylamine hydrochloride.
Caption: Decision tree for TEA.HCl removal.
Proactive Strategies: Alternatives to Triethylamine
To circumvent the challenges of removing TEA.HCl, one can consider using an alternative base. The ideal alternative would either form a more easily removable salt or be non-nucleophilic and sterically hindered to avoid side reactions.
Hünig's Base (N,N-Diisopropylethylamine, DIPEA)
Hünig's base is a sterically hindered, non-nucleophilic base. Its hydrochloride salt, diisopropylethylammonium chloride, has significantly better solubility in many organic solvents compared to TEA.HCl. This property makes it easier to remove via a simple aqueous wash, with a lower tendency to form emulsions.
-
Advantage: Easier removal of its hydrochloride salt during aqueous workup.
-
Disadvantage: Higher cost compared to triethylamine.
Inorganic Bases (e.g., Potassium Carbonate, K₂CO₃)
Finely powdered inorganic bases like potassium carbonate can be effective HCl scavengers. They are solids that are generally insoluble in common organic reaction solvents.
-
Advantage: Easily removed by simple filtration at the end of the reaction.
-
Disadvantage: Being a heterogeneous mixture, the reaction rate might be slower, requiring vigorous stirring. Not suitable for all substrates.
Proton Sponges
Proton sponges, such as 1,8-bis(dimethylamino)naphthalene, are strong, non-nucleophilic bases. They are particularly useful when a very strong base is needed that will not participate in the reaction as a nucleophile.
-
Advantage: High basicity and low nucleophilicity.
-
Disadvantage: High cost and can be challenging to remove if not fully protonated and extracted.
Mechanism of Mesylation: The Role of the Base
The choice of base can also influence the reaction mechanism. With a strong, non-nucleophilic base like triethylamine, the mesylation of an alcohol can proceed via a highly reactive "sulfene" intermediate. The base deprotonates the methanesulfonyl chloride at the alpha-carbon, which then eliminates a chloride ion to form the sulfene. The alcohol then attacks the sulfene.
Caption: Formation of a sulfene intermediate.
This is in contrast to tosylation, where the alcohol typically attacks the sulfur atom of the tosyl chloride directly. Understanding this mechanistic difference can be crucial for optimizing reaction conditions.
References
- BenchChem. (2025). Technical Support Center: Removal of Triethylamine Hydrochloride (TEA.HCl)
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). John Wiley & Sons.
- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Organic Syntheses. (n.d.). American Chemical Society. Retrieved from [Link]
- King, J. F., Lam, J. Y. L., & Skonieczny, S. (1992). The mechanism of hydrolysis of methanesulfonyl chloride in water. Journal of the American Chemical Society, 114(5), 1743–1749.
- Gał, J.-F., Leito, I., & Koppel, I. A. (2009). Basicity of Hünig's Base. The Journal of Organic Chemistry, 74(15), 5656–5659.
- Zhang, Z., et al. (2024). Solubility Determination and Model Evaluation of Triethylamine Hydrochloride in Three Binary Mixed Solvents. Journal of Solution Chemistry, 53, 1353–1373.
-
ResearchGate. (2014). How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture? Retrieved from [Link]
Sources
Navigating the Labyrinth: A Troubleshooting Guide to Phenethyl Methanesulfonate Stability During Workup
Technical Support Center
Welcome to the dedicated resource for researchers, scientists, and drug development professionals working with Phenethyl Methanesulfonate. This guide is designed to provide in-depth technical assistance and practical solutions to the common challenge of preventing its degradation during experimental workup. As Senior Application Scientists, we understand that the success of a synthesis often hinges on the subtle yet critical steps of purification and isolation. Here, we offer a curated collection of troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your valuable product.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant loss of my this compound product after aqueous workup. What are the likely degradation pathways?
A1: this compound, like other alkyl sulfonates, is susceptible to several degradation pathways, primarily driven by the presence of nucleophiles and bases, or exposure to harsh pH conditions and elevated temperatures. The three main culprits to be aware of during an aqueous workup are:
-
Hydrolysis: The methanesulfonate (mesylate) group is a good leaving group, making the ester susceptible to cleavage by water, especially under non-neutral pH. While methanesulfonate esters are generally more stable to neutral water hydrolysis at room temperature compared to other esters, the rate can be accelerated by acidic or basic conditions.[1][2][3]
-
Nucleophilic Substitution (SN2): If your reaction mixture contains residual nucleophiles (e.g., unreacted starting materials, or certain quenching agents), they can displace the mesylate group. This is a common issue as many reactions involving this compound are designed to introduce a new functional group via this pathway.
-
Elimination (E2): In the presence of a strong base, a proton on the carbon adjacent to the phenethyl group can be abstracted, leading to the formation of styrene as a byproduct. This is a classic E2 elimination reaction and can be a significant issue if strong bases are used for quenching or pH adjustment.
Troubleshooting Guides
Issue 1: Product loss during quenching and initial extraction.
Symptoms:
-
Low yield of this compound after initial aqueous workup.
-
Presence of phenethyl alcohol or styrene in the crude NMR.
Root Cause Analysis and Solutions:
The initial quenching and extraction steps are critical for preserving your product. The choice of quenching agent and the pH of the aqueous phase can dramatically impact the stability of this compound.
Workflow: Quenching and Initial Extraction
Sources
Identifying and minimizing byproducts in phenethyl mesylate synthesis
Technical Support Center: Phenethyl Mesylate Synthesis
Welcome to the technical support guide for the synthesis of phenethyl mesylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this critical sulfonylation reaction. Our goal is to provide you with the expertise and practical solutions needed to identify and minimize byproduct formation, ensuring high purity and yield.
Troubleshooting Guide
This section addresses specific, observable issues you may encounter during the synthesis and workup of phenethyl mesylate. Each question is structured to help you diagnose the problem, understand its chemical origin, and implement a robust solution.
Q1: My ¹H NMR spectrum shows the expected product peaks, but I also see an additional set of triplets around δ 3.75 and δ 2.95 ppm. What is this impurity, and how did it form?
A1: This common byproduct is almost certainly phenethyl chloride .
-
Root Cause Analysis: Phenethyl chloride is formed via a nucleophilic substitution (SN2) reaction where the chloride ion attacks the carbon bearing the newly formed mesylate group. The source of the chloride is the methanesulfonyl chloride (MsCl) reagent itself and the triethylamine hydrochloride (Et₃N·HCl) salt that forms in situ after the base quenches the liberated HCl.[1] This side reaction is particularly favored if the reaction temperature is elevated or if there is a high concentration of chloride ions available.
-
Preventative & Corrective Actions:
-
Strict Temperature Control: Maintain the reaction temperature at 0 °C or below during the addition of MsCl and for the duration of the reaction.[2][3] Low temperatures significantly disfavor the SN2 pathway for chloride substitution.
-
Use of Methanesulfonic Anhydride: A highly effective, albeit more expensive, alternative is to use methanesulfonic anhydride ((MsO)₂O). This reagent introduces no chloride ions into the reaction mixture, completely eliminating the possibility of forming the phenethyl chloride byproduct.[1]
-
Base Selection: While triethylamine is common, its hydrochloride salt can be partially soluble. Using a bulkier, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can sometimes offer cleaner reactions, though temperature control remains paramount.
-
Q2: After purification, my product yield is low, and I noticed a distinct, sweet, styrene-like smell during the workup. What's happening?
A2: The odor is a strong indicator of styrene formation, a result of an E2 (elimination) side reaction.
-
Root Cause Analysis: Phenethyl mesylate has protons on the carbon beta to the mesylate group. In the presence of a strong base like triethylamine, an E2 elimination can occur, where the base abstracts a beta-proton, leading to the formation of a double bond and elimination of the mesylate leaving group.[4] This process is highly competitive with the desired mesylation, especially if the reaction is allowed to warm up or if an excessively strong or sterically hindered base is used.[5] The formation of the conjugated styrene product is thermodynamically very favorable.[4]
-
Preventative & Corrective Actions:
-
Low Temperature: As with chloride formation, maintaining a low temperature (0 °C to -10 °C) is the most critical factor in suppressing the E2 elimination pathway.[2][6]
-
Controlled Reagent Addition: Add the methanesulfonyl chloride slowly (dropwise) to the solution of the alcohol and base.[2][6] This keeps the instantaneous concentration of the reactive sulfene intermediate (if formed) or activated alcohol low, minimizing side reactions.
-
Choice of Base: Triethylamine is a sufficiently strong base to promote elimination.[7][8] While pyridine is a weaker base and less likely to cause elimination, it can sometimes lead to slower reactions and itself act as a nucleophile.[2][6] For primary alcohols like phenethyl alcohol, triethylamine is generally effective if temperature is rigorously controlled.
-
Q3: The reaction seems sluggish or incomplete, even after several hours, according to TLC analysis. What are the likely causes?
A3: Incomplete conversion can stem from several factors related to reagent quality and reaction setup.
-
Root Cause Analysis:
-
Moisture: Methanesulfonyl chloride is highly reactive towards water. Any moisture in the solvent, on the glassware, or in the phenethyl alcohol or triethylamine will consume the reagent, leading to substoichiometric amounts available for the desired reaction.
-
Inactive Reagents: Methanesulfonyl chloride can degrade over time if not stored properly. Similarly, triethylamine can absorb atmospheric moisture and CO₂.
-
Insufficient Base: An inadequate amount of base will result in the accumulation of HCl, which protonates the triethylamine and the unreacted alcohol, deactivating them.
-
-
Preventative & Corrective Actions:
-
Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use a freshly opened bottle of an anhydrous solvent like dichloromethane (DCM).[2][6] Distill both phenethyl alcohol and triethylamine if their purity is questionable.
-
Reagent Stoichiometry: Use a slight excess of both methanesulfonyl chloride (e.g., 1.1–1.2 equivalents) and a greater excess of triethylamine (e.g., 1.5 equivalents) to ensure the reaction goes to completion and all generated HCl is quenched.[3]
-
Reaction Monitoring: If the reaction stalls at low temperature, allow it to warm slowly to room temperature for a short period (e.g., 1-2 hours) while monitoring by TLC, but be aware of the increased risk of byproduct formation.[3]
-
Frequently Asked Questions (FAQs)
What is the optimal reaction mechanism for this synthesis?
With a strong base like triethylamine, the reaction likely proceeds through a sulfene intermediate.[2][6][7][8] The triethylamine deprotonates the methanesulfonyl chloride to form a highly reactive sulfene (CH₂=SO₂), which is then trapped by the phenethyl alcohol.[2][6][7] This mechanism is very fast and efficient, which is why the reaction can be completed quickly at low temperatures.[2]
How should I purify the final product?
Phenethyl mesylate is sensitive to heat and acidic/basic conditions.
-
Workup: Perform a cold aqueous workup. Wash the organic layer sequentially with cold water, cold dilute HCl (to remove excess triethylamine), cold saturated sodium bicarbonate solution (to remove any residual acid), and finally, brine.[2]
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator at low temperature (≤ 30 °C).
-
Chromatography: If further purification is needed, column chromatography on silica gel using a non-polar solvent system (e.g., ethyl acetate/hexanes) is effective. However, prolonged exposure to silica gel (which is slightly acidic) can cause decomposition, so it should be performed quickly.
How can I ensure the stability of the purified phenethyl mesylate?
Alkyl mesylates are reactive compounds and can degrade over time.[2][9] For long-term storage, keep the purified product in a tightly sealed container under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., -20 °C). Ensure all acidic residues from the workup have been thoroughly removed, as they can catalyze decomposition.
Optimized Experimental Protocol
This protocol is designed to maximize yield and purity by actively suppressing the formation of phenethyl chloride and styrene.
Materials:
-
Phenethyl alcohol (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N, distilled, 1.5 eq)
-
Methanesulfonyl Chloride (MsCl, fresh, 1.2 eq)
-
Deionized Water, 1M HCl, Saturated NaHCO₃, Brine
Procedure:
-
Setup: Under a nitrogen atmosphere, add phenethyl alcohol (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Dissolution: Dissolve the alcohol in anhydrous DCM (approx. 0.2 M solution).[2]
-
Base Addition: Add triethylamine (1.5 eq) to the solution.
-
Cooling: Cool the reaction mixture to -10 °C using an ice-salt or dry ice/acetone bath.
-
Mesylation: Add methanesulfonyl chloride (1.2 eq) dropwise via the dropping funnel over 10-15 minutes, ensuring the internal temperature does not rise above 0 °C.[2][6]
-
Reaction: Stir the mixture at 0 °C for an additional 30-60 minutes. Monitor the reaction progress by TLC until the starting alcohol is consumed.
-
Quenching & Workup: Transfer the mixture to a separatory funnel containing ice-cold water.
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure at a bath temperature below 30 °C. The resulting oil is often pure enough for subsequent steps.
Data Summary
The following table compares the typical outcomes of a standard synthesis protocol versus the optimized protocol described above.
| Parameter | Standard Protocol (RT, fast addition) | Optimized Protocol (≤ 0 °C, slow addition) |
| Typical Yield | 75-85% | >95%[2] |
| Purity (by ¹H NMR) | 80-90% | >98% |
| Phenethyl Chloride (%) | 5-15% | <2% |
| Styrene (%) | 2-5% | <1% |
Visualizations
Reaction Pathways
The following diagrams illustrate the desired reaction and the competing side reactions.
Caption: Desired reaction via a sulfene intermediate.
Caption: Competing byproduct formation pathways.
Troubleshooting Workflow
Sources
- 1. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 2. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. 2-phenyl ethyl bromide on heating with NaOMe gives 95% of styrene. Explai.. [askfilo.com]
- 5. For E2 eliminations in 2-phenylethyl systems with several different leavi.. [askfilo.com]
- 6. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [erowid.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
Best practices for handling and storage to ensure Phenethyl methanesulfonate stability
Technical Support Center: Phenethyl Methanesulfonate Stability and Handling
Welcome to the technical support center for this compound (PMS). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound in your experiments. Here, you will find answers to frequently asked questions and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?
A1: To ensure the long-term stability of this compound, it is recommended to store it at refrigerated temperatures, specifically between 2-7°C[1]. It should be kept in a tightly sealed container in a dry, well-ventilated area[2][3]. For enhanced stability, especially for long-term storage, storing under an inert atmosphere, such as nitrogen or argon, is a best practice to prevent potential degradation from atmospheric components[4][5].
Q2: What are the primary degradation pathways for this compound that I should be aware of during my experiments?
A2: The primary degradation pathway for this compound is hydrolysis. The methanesulfonate group is an excellent leaving group, making the compound susceptible to nucleophilic attack by water. This hydrolysis is significantly accelerated in the presence of excess aqueous alkali (strong bases)[6]. The hydrolysis of methanesulfonate esters is a known phenomenon, and the rate of this degradation is influenced by pH and temperature[7][8]. It is crucial to control the pH of your reaction mixture, especially avoiding basic conditions if the integrity of the PMS molecule is desired.
Q3: I am using this compound in an aqueous solution. What is its stability, and how can I minimize degradation?
A3: this compound is susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis is pH-dependent, with increased rates at higher pH levels[7][8]. To minimize degradation in aqueous media, it is advisable to work at neutral or slightly acidic pH (pH 7-8) and at the lowest practical temperature[7][9]. The presence of water can also competitively inhibit other reactions, but it will also serve as a nucleophile for hydrolysis[9][10]. If possible, preparing fresh solutions before use is the best practice to ensure the concentration and purity of the compound.
Q4: What materials and reagents are incompatible with this compound?
A4: this compound should not be stored or used with strong oxidizing agents and strong bases[2][11]. Strong bases can catalyze the hydrolysis of the methanesulfonate ester, leading to its degradation[6]. Strong oxidizing agents can also lead to unwanted side reactions. It is crucial to review the composition of your reaction mixtures to avoid these incompatibilities.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected yield in my reaction where this compound is a starting material.
-
Possible Cause 1: Degradation of this compound due to improper storage.
-
Troubleshooting Steps:
-
Verify the storage conditions of your this compound stock. It should be stored at 2-7°C in a tightly sealed container[1].
-
If the material has been stored for an extended period or at room temperature, its purity may be compromised.
-
Consider running a purity check on your starting material using an appropriate analytical method like High-Performance Liquid Chromatography (HPLC)[1][12].
-
-
-
Possible Cause 2: Degradation during the experiment.
-
Troubleshooting Steps:
-
Review the pH of your reaction mixture. Basic conditions can lead to rapid hydrolysis of this compound[6]. Buffer your reaction to a neutral or slightly acidic pH if the reaction chemistry allows.
-
Assess the reaction temperature. While heating can increase reaction rates, it can also accelerate the degradation of temperature-sensitive reagents like PMS. Consider running the reaction at a lower temperature.
-
Ensure all solvents and reagents are free from contaminants, especially strong bases or oxidizing agents[11].
-
-
Issue 2: Appearance of unexpected byproducts in my final product.
-
Possible Cause: Hydrolysis of this compound.
-
Troubleshooting Steps:
-
The primary byproduct of hydrolysis would be phenethyl alcohol and methanesulfonic acid. You can analyze your product mixture for the presence of these compounds using techniques like HPLC or GC-MS[12].
-
To mitigate this, follow the steps outlined in "Issue 1, Possible Cause 2" to minimize hydrolysis during the reaction.
-
Purification methods such as column chromatography can be employed to separate the desired product from these byproducts[13].
-
-
Data and Protocols
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale & References |
| Storage Temperature | 2-7°C (Refrigerated) | To minimize degradation and maintain long-term stability.[1] |
| Storage Atmosphere | Dry, well-ventilated, under inert gas (optional) | To prevent moisture absorption and potential oxidative degradation.[2][4][5] |
| pH of Aqueous Solutions | Neutral to slightly acidic (pH 7-8) | To minimize the rate of hydrolysis, which is accelerated in basic conditions.[7][8] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | To prevent unwanted chemical reactions and degradation of the compound.[2][11] |
Experimental Protocols
Protocol 1: Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a laboratory fume hood[2].
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield[2].
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., neoprene or PVC) and a lab coat. Ensure gloves are inspected before use and changed if contaminated. Wash hands thoroughly after handling[2][11].
-
Respiratory Protection: If there is a risk of inhaling vapors or aerosols, use an approved respirator with a suitable filter[11][14].
-
-
General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound[4].
Protocol 2: Preparation of a Stock Solution
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of the compound in a clean, dry container, preferably under an inert atmosphere if high precision is required.
-
Add the desired solvent (ensure it is dry and free of contaminants) to the compound and mix until fully dissolved.
-
If not for immediate use, store the stock solution at the recommended temperature (2-7°C) in a tightly sealed container, protected from light.
Visualizations
Caption: Hydrolysis degradation pathway of this compound.
Sources
- 1. This compound (20020-27-3) for sale [vulcanchem.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. moltox.com [moltox.com]
- 6. ETHYL METHANESULFONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Collection - Selective Hydrolysis of Methanesulfonate Esters - Organic Process Research & Development - Figshare [acs.figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. enovatia.com [enovatia.com]
- 10. pqri.org [pqri.org]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. This compound [synhet.com]
- 13. 2-PHENYLETHYLMETHANESULPHONATE | 20020-27-3 [chemicalbook.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Method Development for Trace Phenethyl Methanesulfonate Analysis
Welcome to the technical support resource for the detection of Phenethyl methanesulfonate (PEMS). As a potential genotoxic impurity (PGI), controlling PEMS at trace levels is a critical aspect of pharmaceutical quality control and patient safety. This guide is designed for researchers, analytical scientists, and drug development professionals, providing expert-driven insights and practical troubleshooting advice to navigate the complexities of trace-level analysis.
Introduction: The Challenge of a "Silent" Impurity
This compound is an alkylating agent and, like other alkyl sulfonates, is considered a potential genotoxic impurity. These compounds can react with DNA, leading to mutations and potentially cancer, even at extremely low concentrations[1]. Regulatory bodies, guided by the ICH M7 guideline, mandate strict control of such impurities[2][3]. The default safety threshold, known as the Threshold of Toxicological Concern (TTC), is set at 1.5 µg per person per day for lifetime exposure[4]. This stringent limit necessitates the development of highly sensitive and selective analytical methods capable of detecting PEMS at parts-per-million (ppm) or even parts-per-billion (ppb) levels relative to the active pharmaceutical ingredient (API).
The analytical challenge is threefold:
-
Sensitivity: Reaching the required low limits of detection (LOD) and quantitation (LOQ).
-
Selectivity: Distinguishing the trace PEMS signal from the overwhelmingly large API peak and other matrix components.
-
Analyte Stability: PEMS can be reactive and may degrade during sample preparation or analysis, leading to poor recovery and inaccurate results.
This guide provides a framework for developing robust analytical methods and troubleshooting the common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (PEMS) considered a genotoxic impurity?
A1: PEMS belongs to the class of alkyl sulfonates. The methanesulfonate group is an excellent leaving group, making the molecule susceptible to nucleophilic attack. This reactivity allows it to act as an alkylating agent, transferring its phenethyl group to nucleophilic sites on biological macromolecules, including the bases in DNA. This direct interaction with DNA can cause genetic mutations, which is the primary reason for its classification as a potential genotoxic and carcinogenic substance[1]. Therefore, its presence in any pharmaceutical product must be rigorously controlled.
Q2: What are the regulatory expectations for controlling an impurity like PEMS?
A2: The primary regulatory framework is the ICH M7 (R2) guideline , which provides a strategy for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals[3]. The key concept is the Threshold of Toxicological Concern (TTC) , a level of exposure that is considered to pose a negligible carcinogenic risk[5][6]. For most genotoxic impurities, this is set at 1.5 µ g/day .
The required concentration limit in the drug substance is then calculated based on the maximum daily dose (MDD) of the drug:
-
Control Limit (ppm) = [TTC (µ g/day ) / MDD ( g/day )]
For a drug with a high daily dose, this calculation can result in a required LOQ in the low ppm or even sub-ppm range, presenting a significant analytical challenge[1].
Q3: What are the best analytical techniques for detecting trace levels of PEMS?
A3: Due to the need for high sensitivity and selectivity, chromatography coupled with mass spectrometry is the state-of-the-art approach[7]. The two most suitable techniques are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method for non-volatile or thermally labile compounds like PEMS. It offers excellent sensitivity and selectivity, especially when operated in Multiple Reaction Monitoring (MRM) mode[4][8].
-
Gas Chromatography-Mass Spectrometry (GC-MS): While PEMS may have limited volatility, GC-MS can be a powerful tool, often providing excellent chromatographic resolution. Techniques like headspace injection or derivatization are frequently employed to improve volatility, enhance thermal stability, and reduce contamination from the API matrix[9][10].
High-Performance Liquid Chromatography with UV detection (HPLC-UV) generally lacks the sensitivity required for TTC-level determination, unless a derivatization strategy is used to introduce a strong chromophore[9][11].
Q4: Is a chemical derivatization step necessary for PEMS analysis?
A4: Derivatization is not always mandatory but is a powerful strategy to overcome common challenges[12][13].
-
For GC-MS: Derivatization is often used to convert PEMS into a more volatile and thermally stable derivative, preventing on-column degradation and improving peak shape. A common approach involves nucleophilic substitution of the methanesulfonate group with a reagent like pentafluorothiophenol.
-
For LC-MS/MS: While direct analysis is often possible, derivatization can be used to improve chromatographic retention (especially for early-eluting compounds) or enhance ionization efficiency, thereby boosting sensitivity. For example, reacting PEMS with an amine like trimethylamine creates a charged quaternary ammonium product that can be well-retained on a HILIC column and shows excellent ionization[13][14].
Analytical Method Development & Troubleshooting Guides
This section provides structured guidance and troubleshooting for the most common analytical platforms.
Workflow Decision Diagram
The first step in method development is selecting the most appropriate platform. This decision tree, based on the physicochemical properties of PEMS and the available instrumentation, can guide your choice.
Caption: Decision tree for analytical technique selection.
Guide 1: LC-MS/MS Method Troubleshooting
LC-MS/MS is a powerful tool for PEMS analysis, but its sensitivity can be compromised by several factors. This guide addresses the most frequent issues.
Q: I am not detecting a peak for PEMS, even in my spiked standard. What should I check first?
A: This is a common and frustrating issue. A systematic approach is key.
Caption: Troubleshooting workflow for a missing analyte peak.
Detailed Causality & Solutions:
-
Mass Spectrometer Parameters: The MS must be specifically tuned to detect PEMS.
-
Causality: Incorrect precursor/product ion pairs (MRM transitions) will result in the instrument completely ignoring the analyte. Poor ion source conditions (e.g., temperature, gas flows) can prevent efficient ionization.
-
Solution: Infuse a PEMS standard solution directly into the mass spectrometer to optimize the MRM transitions and source parameters. Confirm the exact mass and expected adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺).
-
-
Chromatographic Conditions: PEMS must be retained on the column and separated from the injection solvent front.
-
Causality: If PEMS is not retained, it will elute in the void volume, where it can be masked by solvent effects and suffer from severe ion suppression. This is common for polar analytes on traditional C18 columns.
-
Solution: If using reverse-phase, increase the aqueous content of the mobile phase or try a column with a different stationary phase (e.g., Phenyl-Hexyl). For highly polar derivatives, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is often a better choice[13][14].
-
-
Sample Integrity: PEMS may not be stable or may be lost before injection.
-
Causality: As an alkylating agent, PEMS can be reactive, especially in highly aqueous or nucleophilic sample diluents. It can also adsorb to glass or plastic surfaces at trace concentrations.
-
Solution: Prepare standards and samples fresh in a largely organic, non-nucleophilic solvent (e.g., acetonitrile). Check for analyte stability in the chosen diluent over the expected analysis time. Consider using silanized glass vials to minimize adsorption.
-
Q: My PEMS peak has significant tailing and the recovery is inconsistent. What's the cause?
A: This often points to matrix effects or issues with sample preparation.
-
Causality (Matrix Effects): When analyzing a sample with a high concentration of API, co-eluting components from the matrix can interfere with the ionization of PEMS in the MS source. This can either suppress or enhance the signal, leading to poor peak shape, inaccurate quantification, and inconsistent results[8].
-
Solution 1: Improve Sample Preparation: The goal is to remove as much of the API and matrix as possible while efficiently recovering PEMS.
-
Liquid-Liquid Extraction (LLE): Use immiscible solvents to partition PEMS away from the more polar or non-polar matrix components.
-
Solid-Phase Extraction (SPE): Use a cartridge to selectively retain and elute PEMS, while the matrix is washed away. This is highly effective but requires careful method development.
-
-
Solution 2: Use an Internal Standard: An isotopically labeled internal standard (e.g., PEMS-d5) is the gold standard. It will co-elute with PEMS and experience the same matrix effects and extraction inconsistencies. By calculating the ratio of the analyte to the internal standard, these effects can be effectively normalized, leading to accurate and precise results[8].
-
Solution 3: Matrix-Matched Calibration: Prepare your calibration standards in a solution containing the blank API matrix at the same concentration as your samples. This helps to mimic the matrix effects seen in the actual samples, improving accuracy.
Protocol 1: General LC-MS/MS Method for PEMS
This protocol provides a starting point for method development. Optimization will be required for your specific API and instrument.
-
Standard Preparation:
-
Prepare a 1.0 mg/mL stock solution of PEMS in acetonitrile.
-
Perform serial dilutions in 90:10 acetonitrile:water (v/v) to create calibration standards ranging from 0.5 ng/mL to 100 ng/mL.
-
-
Sample Preparation:
-
Accurately weigh 50 mg of the API into a centrifuge tube.
-
Add 1.0 mL of the diluent (90:10 acetonitrile:water). If using an internal standard, add it at this step.
-
Vortex for 2 minutes to dissolve the PEMS. The API may not fully dissolve.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the insoluble API.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
Instrument Parameters:
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm | A good starting point for reverse-phase separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive mode ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic eluent. |
| Gradient | 10% B to 95% B over 5 min | Generic gradient to elute compounds of moderate polarity. |
| Flow Rate | 0.3 mL/min | Suitable for 2.1 mm ID columns. |
| Column Temp | 40 °C | Improves peak shape and reproducibility. |
| Injection Vol. | 5 µL | Balances sensitivity with minimizing matrix load. |
| Ionization Mode | ESI Positive | PEMS is expected to ionize well in positive mode. |
| MRM Transitions | Determine by infusion | Must be optimized empirically for your instrument. |
| Source Temp | 500 °C | Typical value, requires optimization. |
| Gas Flows | Instrument Dependent | Optimize for best signal-to-noise. |
Guide 2: GC-MS Method Troubleshooting
GC-MS is an excellent alternative, especially when derivatization is employed.
Q: My direct injection GC-MS method shows a very small, tailing peak for PEMS, and my injector liner gets dirty quickly. Why?
A: This is a classic sign of thermal degradation and matrix contamination.
-
Causality: PEMS is not highly volatile and can degrade at the high temperatures of a standard GC injector. The non-volatile API deposits in the injector liner, creating active sites that further promote analyte degradation and contaminate the system[15].
-
Solution 1: Derivatization: This is the most robust solution. Convert PEMS to a more volatile and stable compound. A common method is derivatization with a thiol, such as pentafluorothiophenol, which can be analyzed effectively via headspace GC-MS. This technique prevents the non-volatile API from ever entering the GC system.
-
Solution 2: Use a Cooled Injection Technique: If direct analysis is required, use a programmable temperature vaporization (PTV) injector. Start the injection at a low temperature to trap the analytes, then rapidly ramp the temperature to transfer them to the column. This minimizes the time the analyte spends at high temperatures.
-
Solution 3: Frequent Liner Changes: If using a standard split/splitless injector, use a glass wool-packed liner to trap non-volatile matrix and change it frequently (e.g., after every 20-30 injections) to maintain performance.
Q: My derivatization reaction is giving low or no yield. How can I optimize it?
A: Derivatization reactions are sensitive to several parameters.
-
Causality: The reaction kinetics can be affected by the choice of solvent, pH, temperature, and reaction time. The presence of water or other nucleophiles in the sample can compete with the derivatizing agent.
-
Solution:
-
Optimize Reaction Conditions: Systematically vary the temperature (e.g., 60°C, 80°C, 100°C) and time (e.g., 15 min, 30 min, 60 min) to find the optimal conditions for yield.
-
Ensure Anhydrous Conditions: If the derivatizing agent is sensitive to water, ensure all solvents and reagents are dry.
-
Check pH: Many nucleophilic substitution reactions require a basic catalyst to deprotonate the nucleophile. A small amount of a non-nucleophilic organic base may be needed.
-
Reagent Stoichiometry: Ensure the derivatizing agent is in significant molar excess compared to the expected maximum concentration of PEMS.
-
References
-
Determination of Genotoxic Impurities in Pharmaceuticals. LCGC International. [Link]
-
Genotoxic Impurities and Mutagenic Impurities Analysis. Intertek. [Link]
-
Lee, D., et al. (2010). Recent advances in trace analysis of pharmaceutical genotoxic impurities. Journal of Biochemical and Molecular Toxicology. [Link]
-
Navigating ICH M7: Assessing Genotoxic Impurities in Drug Products. (2025). PharmaRegulatory.in. [Link]
-
Final ICH M7 Guideline on Genotoxic Impurities published. (2014). ECA Academy. [Link]
-
Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. (2025). ResolveMass. [Link]
-
ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. (2023). European Medicines Agency (EMA). [Link]
-
Role of ICH M7 in Impurities Assessment. (2024). Freyr Solutions. [Link]
-
Liu, D., & Kord, A. (2008). A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Zhou, L., et al. (2017). Determination of methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid by derivatization followed by high-performance liquid chromatography with ultraviolet detection. Journal of Separation Science. [Link]
-
Zhang, K., et al. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Molecules. [Link]
-
Alzaga, R., et al. (2008). A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Method selection for trace analysis of potential genotoxic impurities in active pharmaceutical ingredients. Agilent. [Link]
-
Honma, M. Risk Assessment and Management of Genotoxic Impurities in Pharmaceuticals. National Institute of Health Sciences, Japan. [Link]
-
Manikumar, G., et al. (2014). Determination of Methyl Methanesulfonate, Ethyl Methanesulfonate and Isopropyl Methanesulfonate Impurities in Lopinavir API by GC/MS/MS using Electron Ionization. Research and Reviews: Journal of Pharmaceutical Analysis. [Link]
-
Lin, T-F., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic Science International. [Link]
-
Kakadiya, P. R., et al. (2011). Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization. American Journal of Analytical Chemistry. [Link]
Sources
- 1. Genotoxic Impurities and Mutagenic Impurities Analysis [intertek.com]
- 2. Navigating ICH M7: Assessing Genotoxic Impurities in Drug Products – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 3. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Final ICH M7 Guideline on Genotoxic Impurities published - ECA Academy [gmp-compliance.org]
- 6. nihs.go.jp [nihs.go.jp]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Determination of methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid by derivatization followed by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent advances in trace analysis of pharmaceutical genotoxic impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rroij.com [rroij.com]
Technical Support Center: Managing Phenethyl Methanesulfonate (PMS) Contamination in API Synthesis
Welcome to the technical support guide for managing Phenethyl methanesulfonate (PMS) contamination in Active Pharmaceutical Ingredient (API) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into the control, detection, and removal of this potential genotoxic impurity (PGI).
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the origin, risks, and regulatory landscape of PMS contamination.
Q1: What is this compound (PMS) and why is it a significant concern in API synthesis?
This compound (PMS) is the ester formed from 2-phenylethanol and methanesulfonic acid. It belongs to the sulfonate ester class of compounds, which are recognized as potentially genotoxic impurities (PGIs).[1] The primary concern stems from their ability to act as alkylating agents, which can react with nucleophilic sites in DNA.[2][3] This interaction can lead to DNA damage, gene mutations, and potentially carcinogenesis, even at trace levels.[4][5] Consequently, regulatory bodies like the FDA and EMA, following guidelines such as ICH M7, impose strict limits on the presence of such impurities in final drug products to ensure patient safety.[6][7][8]
Q2: What are the primary root causes of PMS contamination in a synthetic process?
PMS is typically not a deliberately added substance but an unintended byproduct. Its formation is most likely to occur when the following precursors are present under favorable reaction conditions:
-
2-Phenylethanol: This alcohol can be a starting material, an intermediate, a reagent, or even a residual solvent.
-
Methanesulfonyl Group Source: This can be methanesulfonic acid (MSA), often used for salt formation or as a catalyst, or a reactive derivative like methanesulfonyl chloride (MsCl), used for introducing a mesylate leaving group.
The direct esterification of 2-phenylethanol with methanesulfonic acid is a key formation pathway. This reaction is acid-catalyzed and favored by elevated temperatures and anhydrous conditions.[1][9][10] The presence of a molar excess of the sulfonic acid relative to a basic API can create the highly acidic environment conducive to ester formation.[11][12]
Q3: What are the regulatory limits for PMS as a Potential Genotoxic Impurity (PGI)?
The control of PGIs is governed by the ICH M7 guideline, which establishes a framework for risk assessment and control to limit potential carcinogenic risk.[7][13] The central concept is the Threshold of Toxicological Concern (TTC) , which is a default acceptable intake for any unstudied chemical with structural alerts for genotoxicity.
For most PGIs, the acceptable daily intake is 1.5 µ g/day for a lifetime exposure, which is considered to be associated with a negligible carcinogenic risk (<1 in 100,000).[6][14] This TTC value is then used to calculate the permissible concentration limit of the impurity in the API, based on the maximum daily dose of the drug.
Formula for Calculating the Limit:
For example, if the maximum daily dose of an API is 500 mg (0.5 g), the concentration limit for PMS would be: 1.5 µg/day / 0.5 g/day = 3.0 ppm
Higher intakes may be justifiable for shorter treatment durations.[6]
Q4: What is the overarching control strategy for PMS in an API manufacturing process?
A comprehensive control strategy, as outlined by ICH M7, is based on a thorough understanding of the process and potential impurity fate. The goal is to either prevent formation or ensure the impurity is purged to a level below the acceptable limit.
A typical workflow involves:
-
Hazard Assessment: Identify PMS as a potential genotoxic impurity based on its chemical structure (a sulfonate ester).
-
Risk Characterization: Evaluate the synthetic process to identify steps where PMS could form. This includes assessing raw materials, intermediates, solvents, and reaction conditions (temperature, pH, reaction time).
-
Control Implementation: Based on the risk, implement one or more of the following control options:
-
Option 1: Test for the impurity in the final API with a specification at or below the acceptable limit.
-
Option 2: Test for the impurity at an intermediate stage. A higher limit can be set at this stage if subsequent steps are shown to effectively purge the impurity.
-
Option 3: If process understanding and supporting data demonstrate that PMS formation is insignificant or that it is effectively purged, testing may not be required. This requires robust process development and validation.[6]
-
Process controls are paramount and include modifying reaction conditions to disfavor PMS formation, such as using lower temperatures, controlling stoichiometry, or introducing water, which can inhibit esterification and promote hydrolysis of any formed ester.[10][15][16]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides practical solutions and step-by-step protocols for specific challenges encountered during API development and manufacturing.
Analytical Challenges: Achieving Low-Level Detection of PMS
Problem: My current analytical method (e.g., standard HPLC-UV) lacks the sensitivity to detect and quantify this compound (PMS) at the low ppm levels required by regulatory guidelines.
Root Cause Analysis: PMS lacks a strong chromophore, making direct UV detection at trace levels challenging. Furthermore, the API and other process components can interfere with the signal, complicating quantification. A more sensitive and selective analytical technique is required.
Solution Overview: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the preferred techniques for trace-level analysis of PGIs like PMS due to their high sensitivity and selectivity. For non-volatile APIs, a direct injection GC-MS method is often suitable. Derivatization can also be employed to enhance detectability for HPLC-UV methods, though this adds complexity.[17][18][19]
Comparative Analysis of Analytical Techniques
| Technique | Principle | Typical LOQ (in API) | Pros | Cons |
| HPLC-UV | UV Absorbance | > 50 ppm | Widely available, robust | Poor sensitivity for PMS, potential for matrix interference |
| HPLC-UV (with Derivatization) | Chemical modification to add a chromophore | 0.5 - 5 ppm | Utilizes existing HPLC systems | Method development is complex, potential for side reactions |
| GC-MS | Separation by volatility, detection by mass | < 1 ppm | High sensitivity and selectivity, excellent for volatile impurities | API must be non-volatile, high inlet temperatures can degrade some samples |
| LC-MS/MS | Separation by chromatography, detection by mass fragmentation | < 0.5 ppm | Highest sensitivity and selectivity, applicable to a wide range of APIs | Higher equipment cost and complexity |
Protocol: GC-MS Method Development for PMS in a Non-Volatile API
This protocol outlines the steps to develop a sensitive GC-MS method for quantifying PMS.
1. Materials and Reagents:
-
This compound (PMS) reference standard
-
API batch to be tested
-
GC-grade solvent (e.g., Dichloromethane, Acetonitrile)
-
Class A volumetric flasks and pipettes
2. Instrument and Conditions (Starting Point):
-
GC System: Agilent GC with Mass Selective Detector (MSD) or equivalent.
-
Column: Rxi-5Sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column).[20]
-
Injection: Splitless mode, 1 µL injection volume, Inlet Temp: 250°C.
-
Carrier Gas: Helium, constant flow ~1.2 mL/min.
-
Oven Program:
-
Initial Temp: 60°C, hold for 2 min.
-
Ramp: 20°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MSD:
-
Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Mode: Selected Ion Monitoring (SIM).
-
Ions for PMS (C9H12O3S, MW=200.25): Monitor characteristic ions (e.g., m/z 105, 79, 200). Note: Ions must be confirmed by injecting a pure standard.
-
3. Sample and Standard Preparation:
-
Stock Standard (100 µg/mL): Accurately weigh 10 mg of PMS reference standard into a 100 mL volumetric flask and dilute to volume with the chosen solvent.
-
Working Standards: Prepare a series of dilutions from the stock to create a calibration curve covering the desired range (e.g., 0.1 ppm to 5 ppm relative to the API concentration).
-
Sample Preparation (Target Conc. 10 mg/mL): Accurately weigh 100 mg of the API into a 10 mL volumetric flask. Dissolve and dilute to volume with the solvent. Sonicate if necessary to ensure complete dissolution.
4. Method Validation and Execution:
-
Specificity: Inject a blank solvent and a spiked API sample to ensure no interfering peaks at the retention time of PMS.
-
Linearity: Inject the working standards to generate a calibration curve. A correlation coefficient (r²) of >0.99 is required.
-
LOD/LOQ: Determine the Limit of Detection and Limit of Quantitation based on signal-to-noise ratios (typically 3:1 for LOD, 10:1 for LOQ).
-
Accuracy & Precision: Analyze spiked API samples at different concentrations to determine recovery and repeatability.
Workflow Diagram: Analytical Method Development
Sources
- 1. pqri.org [pqri.org]
- 2. Ethyl methanesulfonate - Wikipedia [en.wikipedia.org]
- 3. A review of the genetic effects of ethyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Literature review on the genotoxicity, reproductive toxicity, and carcinogenicity of ethyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsrjournal.com [ijpsrjournal.com]
- 6. tapi.com [tapi.com]
- 7. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Final ICH M7 Guideline on Genotoxic Impurities published - ECA Academy [gmp-compliance.org]
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- 10. researchgate.net [researchgate.net]
- 11. pqri.org [pqri.org]
- 12. Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
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- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Determination of methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid by derivatization followed by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Two Options for Analyzing Potential Genotoxic Impurities in Active Pharmaceutical Ingredients [discover.restek.com]
Validation & Comparative
A Comparative Analysis of Phenethyl Methanesulfonate and Phenyl Methanesulfonate: Physical Properties and Experimental Characterization
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and pharmaceutical development, methanesulfonate esters serve as crucial intermediates, primarily as effective alkylating agents. Their reactivity and utility are profoundly influenced by their physical properties, which dictate handling, reaction conditions, and purification strategies. This guide provides an in-depth comparison of the physical properties of two structurally related methanesulfonates: phenethyl methanesulfonate and phenyl methanesulfonate. We will delve into their key physical characteristics, supported by available data, and outline the standard experimental protocols for their determination, offering a practical framework for researchers in the field.
At a Glance: Key Physical Property Distinctions
The fundamental structural difference between this compound and phenyl methanesulfonate—the presence of an ethyl linker in the former—gives rise to significant variations in their physical states and thermal properties.
| Physical Property | This compound | Phenyl Methanesulfonate |
| Molecular Formula | C₉H₁₂O₃S | C₇H₈O₃S |
| Molecular Weight | 200.26 g/mol [1] | 172.20 g/mol [2] |
| Physical State (at 20°C) | Clear Liquid[1] | White to off-white crystalline solid[3] |
| Melting Point | Not Applicable | 58-63 °C[4] |
| Boiling Point | 358.1 ± 21.0 °C (Predicted)[5] | 279 °C (literature value)[4] |
| Density | 1.205 ± 0.06 g/cm³ (Predicted)[5] | ~1.369 g/cm³ (rough estimate)[6][7] |
| Solubility | Data not readily available; expected to be soluble in polar organic solvents. | Soluble in polar solvents. Can be crystallized from methanol or water.[3][4] |
Structural and Property Analysis
The divergence in physical properties stems directly from the molecular architecture of these two compounds.
Molecular Structure Visualization
Caption: Molecular structures of this compound and Phenyl Methanesulfonate.
This compound , with its ethyl bridge between the phenyl ring and the methanesulfonate group, possesses greater conformational flexibility. This increased freedom of movement disrupts efficient packing in a crystal lattice, resulting in it being a liquid at room temperature.[1] The higher molecular weight and larger surface area would suggest stronger intermolecular van der Waals forces, contributing to its higher predicted boiling point compared to phenyl methanesulfonate.
Phenyl Methanesulfonate , in contrast, has a more rigid structure with the methanesulfonate group directly attached to the aromatic ring. This planarity and rigidity facilitate more ordered packing into a crystalline solid, hence its defined melting point.[3] Its lower molecular weight contributes to a lower boiling point compared to its phenethyl counterpart.
Experimental Determination of Physical Properties
Accurate determination of physical properties is paramount for the reliable use of these reagents. Below are standard, field-proven methodologies for characterizing such compounds.
Melting Point Determination
The melting point is a critical indicator of purity for solid compounds. A sharp melting range typically signifies high purity, while a broad and depressed range suggests the presence of impurities.
Experimental Workflow: Capillary Melting Point Determination
Caption: Workflow for determining the melting point of a solid using the capillary method.
Protocol:
-
Sample Preparation: Ensure the crystalline phenyl methanesulfonate is thoroughly dried to remove any residual solvent. Grind the crystals into a fine powder using a mortar and pestle.
-
Capillary Tube Packing: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material (2-3 mm in height). Invert the tube and tap the sealed end on a hard surface to pack the sample tightly at the bottom.
-
Measurement: Place the packed capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point (for phenyl methanesulfonate, this would be around 40°C). Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the sample.
Boiling Point Determination
For liquids like this compound, the boiling point is a key physical constant. It is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Experimental Workflow: Distillation for Boiling Point Determination
Caption: Simplified workflow for boiling point determination via distillation.
Protocol:
-
Apparatus Setup: Assemble a simple distillation apparatus. Place a small volume of this compound in the distillation flask along with a boiling chip to ensure smooth boiling.
-
Thermometer Placement: Position a calibrated thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor in equilibrium with the boiling liquid.
-
Heating: Gently heat the distillation flask.
-
Observation: As the liquid boils, the vapor will rise and enter the condenser. A ring of condensing vapor should be visible on the thermometer bulb.
-
Recording: The temperature will stabilize as the liquid steadily distills. Record this constant temperature as the boiling point. It is also crucial to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.
Solubility Determination
Solubility is a critical parameter, especially in drug development for formulation and in synthetic chemistry for reaction solvent selection and purification. While quantitative data for the title compounds is sparse in the public domain, the following "shake-flask" method is the gold standard for its determination.
Protocol: Shake-Flask Method for Solubility Determination
-
Preparation of Saturated Solution: Add an excess amount of the solute (phenyl methanesulfonate or this compound) to a known volume of the desired solvent (e.g., water, ethanol, acetone) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: Allow the undissolved solid to settle. Carefully separate the saturated solution from the excess solid by filtration or centrifugation.
-
Quantification: Accurately measure the concentration of the solute in the saturated solution using a suitable analytical technique. For these aromatic compounds, UV-Visible spectrophotometry or High-Performance Liquid Chromatography (HPLC) are appropriate methods.
-
Calculation: Express the solubility in terms of mass per unit volume (e.g., g/100 mL) or molarity (mol/L).
Conclusion
This compound and phenyl methanesulfonate, while both valuable methanesulfonate esters, exhibit distinct physical properties dictated by a subtle structural difference. The liquid nature of this compound contrasts with the solid, crystalline form of phenyl methanesulfonate, leading to different handling and purification considerations. While experimental data for some properties of this compound, particularly its solubility, are not widely reported, the established protocols outlined in this guide provide a robust framework for their empirical determination. A thorough understanding and experimental validation of these physical properties are essential for the effective and reproducible application of these reagents in research and development.
References
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PubChem. Phenyl Methanesulfonate. [Link]
-
PubChem. Methyl Methanesulfonate. [Link]
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Rowan Scientific. Predicting Solubility. [Link]
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National Center for Biotechnology Information. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]
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A Comparative Analysis of Alkylating Activity: Phenethyl Methanesulfonate vs. Ethyl Methanesulfonate
An In-Depth Technical Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical decision that influences experimental outcomes, from organic synthesis to chemical mutagenesis. Ethyl methanesulfonate (EMS) is a cornerstone of genetic research, valued for its potent mutagenic effects. Phenethyl methanesulfonate (PMS), while structurally similar, offers a different steric and electronic profile. This guide provides a detailed comparison of these two methanesulfonate esters, delving into their mechanisms, reactivity, biological consequences, and the experimental protocols used to evaluate their activity.
Foundational Properties: A Head-to-Head Comparison
Understanding the fundamental physicochemical properties of PMS and EMS is the first step in appreciating their differential reactivity. Both are esters of methanesulfonic acid, but the identity of the ethyl versus the phenethyl group dictates their behavior in chemical and biological systems.
| Property | This compound (PMS) | Ethyl Methanesulfonate (EMS) |
| Molecular Formula | C₉H₁₂O₃S[1] | C₃H₈O₃S[2] |
| Molecular Weight | 200.26 g/mol [1] | 124.16 g/mol [3] |
| Structure | ||
| Physical State | Clear Liquid[1] | Clear, colorless liquid[3][4] |
| Boiling Point | ~358 °C (Predicted)[5][6] | 85-86 °C / 10 mmHg[3] |
| Key Application | Intermediate in organic synthesis[1][7] | Chemical mutagen in genetics[3][8][9] |
The Mechanism of Alkylation: SN1 vs. SN2 Pathways
The primary function of both PMS and EMS is to act as alkylating agents, transferring their respective alkyl groups (phenethyl or ethyl) to nucleophilic sites. This transfer occurs via nucleophilic substitution, where the methanesulfonate anion (mesylate) serves as an excellent leaving group. The reaction can proceed through two distinct mechanisms, SN1 (unimolecular) and SN2 (bimolecular), and the propensity for each pathway influences the agent's reactivity and substrate specificity.
-
SN2 Reaction: The nucleophile directly attacks the carbon atom bearing the leaving group in a single, concerted step. The reaction rate is dependent on the concentration of both the alkylating agent and the nucleophile. This pathway is sensitive to steric hindrance; bulkier alkyl groups slow the reaction rate.
-
SN1 Reaction: This is a two-step process involving the formation of a carbocation intermediate after the leaving group departs. The rate-determining step is the formation of this carbocation, and the reaction rate is primarily dependent on the concentration of the alkylating agent.
EMS is known to react via a mixed SN1/SN2 mechanism[10][11]. This dual character allows it to effectively alkylate a range of nucleophiles, including oxygen atoms in DNA bases, which is critical for its mutagenic activity. The ethyl group is small, allowing for efficient SN2 attack, while also having some capacity to stabilize a transient positive charge.
This compound, with its larger phenethyl group, will also likely exhibit a mixed mechanism. The primary carbon attached to the leaving group favors an SN2 pathway. However, the adjacent phenyl ring can provide some electronic stabilization to a developing positive charge (carbocation), introducing a degree of SN1 character. The key difference lies in steric hindrance: the bulky phenethyl group is expected to significantly slow the rate of SN2 reactions compared to the nimble ethyl group of EMS.
Caption: General SN2 mechanism for alkylation by methanesulfonates.
Reactivity and Biological Consequences
The structural differences between the ethyl and phenethyl groups directly translate to differences in reactivity and biological impact.
Ethyl Methanesulfonate (EMS):
-
High Mutagenicity: EMS is a potent mutagen widely used to induce random point mutations in genetic screens[3][9]. Its small size allows it to readily access nucleophilic sites on DNA.
-
Primary Mutation Signature: It primarily alkylates guanine bases at the O⁶ position, forming O⁶-ethylguanine[3]. During DNA replication, this modified base incorrectly pairs with thymine instead of cytosine. This leads to a characteristic G:C to A:T transition mutation after subsequent rounds of replication[3][8][12].
-
Broad Effects: While known for point mutations, EMS can also cause base-pair insertions, deletions, and chromosome breaks, particularly at higher concentrations[10][11].
This compound (PMS):
-
Anticipated Lower Reactivity: Due to the steric bulk of the phenethyl group, PMS is expected to be a less reactive alkylating agent than EMS, particularly in SN2 reactions. This would likely translate to a lower frequency of mutation induction at equivalent concentrations.
-
Potential for Different Adducts: The larger phenethyl adducts formed on DNA would be bulkier than the ethyl adducts from EMS. These larger lesions may be recognized and repaired differently by cellular DNA repair machinery. If not repaired, they could be more disruptive to DNA replication and transcription, potentially leading to higher cytotoxicity.
-
Less Characterized: PMS is primarily used as a reagent in organic synthesis where the phenethyl group is desired in the final product[1][7]. Its biological and mutagenic properties are not as extensively documented as those of EMS.
The key takeaway is the trade-off between steric hindrance and the nature of the resulting DNA lesion. EMS is a small, efficient mutagen. PMS is a bulkier agent, likely reacting more slowly but forming larger DNA adducts that could present a greater challenge to cellular repair systems.
Experimental Workflow: Assessing Mutagenicity with the Ames Test
To empirically compare the mutagenic potential of compounds like PMS and EMS, the Ames test is the gold standard. It is a rapid and cost-effective biological assay that uses bacteria to evaluate a chemical's ability to cause mutations[13][14].
Principle: The test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (his⁻), meaning they cannot synthesize this essential amino acid and require it in their growth medium[15]. The assay measures the rate at which the test chemical induces reverse mutations (reversions), restoring the gene's function and allowing the bacteria to grow on a histidine-free medium (his⁺)[13]. A significant increase in the number of revertant colonies compared to a negative control indicates that the substance is mutagenic.
Caption: Workflow for the bacterial reverse mutation assay (Ames test).
Detailed Protocol:
-
Strain Preparation: Inoculate a starter culture of a suitable Salmonella typhimurium strain (e.g., TA98 for frameshift mutations or TA100 for base-pair substitutions) in nutrient broth and incubate overnight at 37°C with shaking[15].
-
Metabolic Activation (S9 Mix): Many chemicals are not mutagenic themselves but are converted to mutagens by metabolic processes in the liver. To mimic this, a rat liver extract (S9 fraction) is often included in the test mixture[15]. Prepare the S9 mix according to established protocols.
-
Exposure: In separate tubes, combine the following:
-
100 µL of the overnight bacterial culture.
-
500 µL of phosphate buffer or the S9 mix.
-
100 µL of the test compound (PMS or EMS) at various concentrations. Include a negative control (solvent only) and a known positive control.
-
-
Plating: To each tube, add 2 mL of molten top agar containing a trace amount of histidine and biotin (the trace histidine allows for a few cell divisions, which is necessary for mutations to be fixed). Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate[15].
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours[15].
-
Scoring and Analysis: Count the number of visible colonies on each plate. A dose-dependent increase in the number of revertant colonies, typically double the background rate or more, is considered a positive result, indicating mutagenicity[14].
When comparing PMS and EMS, one would expect to see revertant colonies appear at much lower concentrations for EMS than for PMS, reflecting its higher reactivity and established mutagenic potency.
Summary and Conclusion
This guide illuminates the critical differences between this compound and Ethyl methanesulfonate, stemming from the distinct properties of their alkyl groups.
| Feature | This compound (PMS) | Ethyl Methanesulfonate (EMS) |
| Alkyl Group | Phenethyl (C₆H₅CH₂CH₂-) | Ethyl (CH₃CH₂-) |
| Steric Hindrance | High | Low |
| Reactivity | Lower (predicted) | High |
| Primary DNA Adduct | O⁶-phenethylguanine (predicted) | O⁶-ethylguanine[3] |
| Adduct Size | Bulky | Small |
| Primary Mutation | G:C → A:T transitions (predicted) | G:C → A:T transitions[3][12] |
| Primary Use Case | Synthetic Chemistry[1] | Chemical Mutagenesis[3] |
Expert Insights:
-
For researchers in genetics and molecular biology aiming to create mutant libraries for forward or reverse genetic screens, EMS remains the superior choice . Its high reactivity, well-characterized mutational spectrum, and extensive documentation make it a reliable and effective tool for inducing a high frequency of point mutations[3][16].
-
For chemists and drug development professionals , PMS serves as a valuable synthetic intermediate . Its role is not typically as a biological effector but as a precursor that incorporates a phenethyl moiety into a target molecule, leveraging the excellent leaving group properties of the mesylate.
The choice between PMS and EMS is dictated entirely by the application. While they share a common mechanistic framework, the steric and electronic differences imparted by their respective alkyl groups place them in distinct functional categories. EMS is a small, reactive probe for disrupting genetic information, while PMS is a larger, more deliberate tool for constructing complex molecules.
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A Senior Application Scientist's Guide to Cross-Validation of GC-MS and LC-MS Methods for Mesylate Analysis
The Imperative for Mesylate Analysis in Pharmaceuticals
Methanesulfonic acid (mesilic acid) is a common counter-ion used to form salts of active pharmaceutical ingredients (APIs), enhancing their stability and solubility. However, under certain process conditions, particularly in the presence of residual alcohols (like methanol or ethanol), it can lead to the formation of alkyl mesylates. These esters, such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), are potent DNA-reactive (mutagenic) impurities.[1][2]
Regulatory bodies, guided by the International Council for Harmonisation (ICH) M7 guideline, mandate strict control over such impurities to limit potential carcinogenic risk.[3][4] The guideline establishes a Threshold of Toxicological Concern (TTC), which for most potent mutagens is 1.5 µg per person per day.[5] This necessitates the development of highly sensitive and specific analytical methods capable of detecting these impurities at parts-per-million (ppm) levels relative to the API.
The choice between GC-MS and LC-MS is a critical decision in the development of a control strategy. While both are powerful techniques, their fundamental principles dictate different approaches to sample preparation, separation, and detection. Cross-validation, the process of demonstrating that two distinct analytical procedures are suitable for the same intended purpose, provides the highest level of assurance in the impurity profile of a drug substance, satisfying rigorous scientific and regulatory scrutiny.
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Driven Approach
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds.[6][7] Its high chromatographic efficiency provides exceptional separation for complex mixtures.
Principle and Causality in Experimental Design
-
Volatility is Key: The core principle of GC requires that analytes be thermally stable and sufficiently volatile to be vaporized in a heated inlet and transported through the column by an inert carrier gas.[8][9] Alkyl mesylates, particularly short-chain esters like MMS and EMS, have boiling points that make them amenable to GC analysis.[2]
-
The Derivatization Rationale: For less volatile or more polar analytes, or to improve chromatographic peak shape and sensitivity, derivatization is often employed.[10] This chemical modification process converts the analyte into a more volatile and thermally stable derivative. For certain mesylates or complex matrices, a silylation step (e.g., using MSTFA) can mask active hydroxyl or amine groups, reducing column interactions and improving peak symmetry.[11][12][13] However, for simple alkyl mesylates, direct injection is often feasible and preferred to avoid extra sample preparation steps.[14]
-
Injection Technique: For trace analysis, a splitless injection is used. This ensures that the entire vaporized sample is transferred to the analytical column, maximizing sensitivity, which is crucial for reaching the low ppm levels required for genotoxic impurities.[2]
-
Column Selection: A mid-polarity column, such as a DB-WAX or equivalent, is often chosen. The polarity of the stationary phase provides the necessary selectivity to resolve the mesylate esters from potential interferences from the sample matrix or solvents.[1]
-
Detection: Mass spectrometry, particularly in Single Ion Monitoring (SIM) mode, offers unparalleled specificity and sensitivity. By monitoring characteristic ions of the target mesylates, the method can achieve Limits of Detection (LOD) and Quantitation (LOQ) well below the required control thresholds.[15]
Visualizing the GC-MS Workflow
Caption: A typical workflow for the analysis of mesylate impurities using GC-MS.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Solubility-Based Alternative
LC-MS is exceptionally versatile, particularly for compounds that are non-volatile or thermally labile, making it a powerful alternative to GC-MS.[6][7]
Principle and Causality in Experimental Design
-
Solubility Governs: Unlike GC-MS, LC-MS does not require analyte volatility. Instead, the analyte must be soluble in the mobile phase.[6] This often simplifies sample preparation, as mesylates can typically be dissolved in common LC solvents like acetonitrile or methanol and analyzed directly.[5]
-
No Derivatization Needed: The ability to analyze compounds in their native state is a significant advantage of LC-MS for this application. It eliminates the time, cost, and potential for variability associated with a derivatization step.[8]
-
Chromatographic Separation: Reversed-phase chromatography using a C18 column is the most common approach. The separation is based on the partitioning of the analytes between the non-polar stationary phase and a polar mobile phase. A gradient elution (e.g., varying the ratio of water and acetonitrile) is typically used to ensure good separation of the mesylates from the API and other impurities.
-
Ionization and Matrix Effects: Electrospray Ionization (ESI) is a common interface for LC-MS, but it can be susceptible to ion suppression, where components of the sample matrix co-eluting with the analyte interfere with the ionization process, leading to reduced sensitivity or inaccurate quantification.[16] Therefore, careful method development, including thorough sample clean-up (if necessary) and the use of an isotopically labeled internal standard, is critical to ensure trustworthiness. For some analytes, Atmospheric Pressure Chemical Ionization (APCI) may provide better results and be less prone to matrix effects.
-
High-Sensitivity Detection: Modern tandem mass spectrometers (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provide exceptional sensitivity and specificity.[17][18] This technique involves selecting a specific precursor ion for the mesylate, fragmenting it, and then monitoring a specific product ion. This process filters out chemical noise, allowing for quantification at extremely low levels.[17]
Visualizing the LC-MS Workflow
Caption: A streamlined workflow for the direct analysis of mesylate impurities using LC-MS/MS.
Head-to-Head Comparison: GC-MS vs. LC-MS
The selection of the primary analytical technique depends on the specific properties of the mesylate, the complexity of the API matrix, and available instrumentation.
| Feature | GC-MS | LC-MS/MS | Rationale & Expert Insight |
| Analyte Volatility | Required | Not Required | GC-MS is limited to thermally stable, volatile compounds. LC-MS is superior for non-volatile or thermally fragile molecules, offering broader applicability.[7] |
| Sample Preparation | Potentially complex (derivatization may be needed) | Generally simple (dissolve and inject) | The need for derivatization in GC-MS adds time, cost, and a potential source of error. The simplicity of LC-MS sample prep is a major advantage for throughput.[8] |
| Sensitivity | Very high (sub-ppm) | Exceptionally high (sub-ppm to ppb) | Both techniques offer excellent sensitivity. LC-MS/MS in MRM mode often provides a slight edge in signal-to-noise for ultra-trace analysis due to its specificity.[18] |
| Specificity | High (with SIM mode) | Extremely High (with MRM mode) | The MS/MS fragmentation (precursor -> product ion) in LC-MS/MS provides a higher degree of confidence in analyte identification compared to monitoring a single ion in GC-MS. |
| Matrix Effects | Generally low, but inlet contamination can be an issue | Can be significant (ion suppression/enhancement) | Ion suppression is a well-documented challenge in LC-MS that requires careful method development and often the use of an internal standard to mitigate.[16] |
| Throughput | Moderate; run times can be longer | High; modern UPLC systems allow for very fast gradients | The simpler sample preparation and faster run times of UPLC-MS/MS generally result in higher sample throughput. |
| Robustness | Generally high and well-understood | Can be less robust; source cleanliness is critical | GC systems are often considered workhorses. LC-MS systems, particularly the ion source, can be more sensitive to contamination from non-volatile matrix components, requiring more frequent maintenance. |
| Cost (Instrument) | Lower | Higher | Tandem quadrupole LC-MS/MS systems are typically more expensive to purchase and maintain than standard single-quadrupole GC-MS systems. |
Experimental Protocols & Method Validation Framework
The following protocols are illustrative examples. All methods must be fully validated according to ICH Q2(R2) and FDA guidelines to ensure they are suitable for their intended purpose.[19][20][21] Validation parameters include specificity, Limit of Detection (LOD), Limit of Quantitation (LOQ), linearity, accuracy, and precision.[22]
Protocol 1: GC-MS Method for Methyl Methanesulfonate (MMS)
-
Standard Preparation: Prepare a stock solution of MMS in n-hexane. Serially dilute to create calibration standards ranging from 0.1 ppm to 5 ppm (relative to the nominal sample concentration).
-
Sample Preparation: Accurately weigh 100 mg of the API into a GC vial. Add 1.0 mL of n-hexane. Cap and vortex for 1 minute to dissolve.
-
GC-MS Conditions:
-
System: Agilent GC-MS or equivalent
-
Column: DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness
-
Inlet: Splitless, 200°C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Oven Program: 50°C (hold 2 min), ramp to 220°C at 20°C/min, hold 5 min.
-
MS Source: 230°C
-
MS Quad: 150°C
-
Mode: SIM, monitoring target ion m/z 95 (and qualifier m/z 79).
-
-
Validation & System Suitability: Inject a mid-level standard six times. The relative standard deviation (RSD) of the peak area should be ≤15.0%. The resolution between MMS and any adjacent impurity peak must be >2.0.
Protocol 2: LC-MS/MS Method for Methyl Methanesulfonate (MMS)
-
Standard Preparation: Prepare a stock solution of MMS in 50:50 acetonitrile:water. Serially dilute to create calibration standards ranging from 0.1 ppm to 5 ppm (relative to the nominal sample concentration).
-
Sample Preparation: Accurately weigh 50 mg of the API into a centrifuge tube. Add 1.0 mL of 50:50 acetonitrile:water. Vortex for 1 minute and centrifuge. Transfer the supernatant to an LC vial.
-
LC-MS/MS Conditions:
-
System: Waters UPLC-MS/MS or equivalent
-
Column: Acquity BEH C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B (hold 0.5 min), ramp to 95% B over 3 min, hold 1 min, return to 5% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temp: 40°C
-
Ionization: ESI Positive
-
Mode: MRM, monitoring transition for MMS (e.g., m/z 111 -> 79).
-
-
Validation & System Suitability: Inject a mid-level standard six times. The RSD of the peak area should be ≤15.0%. A spiked sample recovery should be between 80-120%.
Summary of Validation Data (Hypothetical)
| Parameter | GC-MS Method | LC-MS/MS Method | Acceptance Criteria (ICH Q2) |
| Specificity | No interference at analyte retention time | No interference at analyte retention time | Peak purity/resolution demonstrated |
| LOQ | 0.5 ppm | 0.2 ppm | Signal-to-Noise ≥ 10 |
| Linearity (r²) | >0.998 | >0.999 | r² ≥ 0.99 |
| Accuracy (% Recovery) | 95.2% - 104.5% | 98.1% - 102.3% | Typically 80-120% for trace impurities |
| Precision (%RSD) | ≤ 5.8% | ≤ 4.2% | Typically ≤15% at the limit |
The Cross-Validation Directive
Once both the GC-MS and LC-MS methods are independently validated, cross-validation is performed. The objective is to analyze the same batches of API using both methods and demonstrate comparable results.
-
Select Batches: Choose at least three representative batches of the API, including one that has been spiked with the mesylate impurity at the specification limit.
-
Analyze: Each batch is analyzed in triplicate by each method.
-
Compare Results: The mean quantitative results from the GC-MS method and the LC-MS method for each batch are compared. A statistical evaluation (e.g., a Student's t-test) can be used to determine if there is a significant difference between the results obtained from the two methods.
Agreement between two orthogonal analytical techniques (i.e., based on different scientific principles like volatility vs. solubility) provides unequivocal evidence of the accuracy of the impurity determination. This robust data package is highly valued during regulatory review and is a hallmark of a well-characterized manufacturing process.
Conclusion
Both GC-MS and LC-MS are powerful, sensitive, and specific techniques for the trace-level analysis of mesylate impurities. The choice of the primary method depends on a careful evaluation of the analyte, matrix, and laboratory capabilities.
-
GC-MS remains a robust and cost-effective method, especially when direct injection is possible and matrix complexity is low.
-
LC-MS/MS offers superior versatility, often simpler sample preparation, and exceptional specificity through MRM, making it the preferred method for complex matrices or when the highest sensitivity is required.
Ultimately, the development and cross-validation of both methods provide a comprehensive and scientifically rigorous control strategy. This dual-pronged approach ensures the highest level of patient safety and demonstrates a profound understanding and control over the manufacturing process, fulfilling the stringent requirements of global regulatory agencies.[23]
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- Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques. (2019, May 11). Research and Reviews.
- Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. (n.d.). MDPI.
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- Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. (n.d.). National Institutes of Health.
- Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. (2020, March 9). National Institutes of Health.
- Solvents and Caveats for LC-MS. (n.d.). Waters Corporation.
- Derivatization Agents for LC/MS – An Improved Detection of Estradiol with ESI-MS. (n.d.). Sigma-Aldrich.
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A Comparative Guide to the Reactivity of Phenethyl Methanesulfonate and Phenethyl Tosylate
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex organic molecules is a cornerstone of innovation. A frequent and critical step in this process involves the conversion of a poor leaving group, such as the hydroxyl (-OH) of an alcohol, into a more reactive one to facilitate nucleophilic substitution and elimination reactions.[1][2] Phenethyl alcohol, a common structural motif in natural products and pharmaceuticals, is often activated by its conversion to a sulfonate ester. This guide provides an in-depth comparative analysis of two of the most common phenethyl-derived sulfonate esters: Phenethyl methanesulfonate (phenethyl mesylate) and phenethyl p-toluenesulfonate (phenethyl tosylate).
This document will explore the theoretical underpinnings of their reactivity, present comparative data, discuss practical considerations for their use in synthesis, and provide detailed experimental protocols for their preparation and reactivity analysis.
Theoretical Framework: The Leaving Group is Key
The efficacy of phenethyl mesylate and phenethyl tosylate in synthetic chemistry stems from the fact that both the methanesulfonate (mesylate, -OMs) and p-toluenesulfonate (tosylate, -OTs) moieties are excellent leaving groups.[3] The hydroxyl group of an alcohol is a poor leaving group because its departure would form the hydroxide ion (HO⁻), which is a strong base.[1] Good leaving groups are weak bases because they are stable on their own and can effectively stabilize the negative charge they acquire upon leaving.[4]
Both mesylate and tosylate anions achieve this stability through the delocalization of the negative charge across the sulfonyl group's oxygen atoms via resonance. The key difference lies in the group attached to the sulfur atom: a methyl group for mesylate and a p-tolyl group for tosylate.
-
Methanesulfonate (Mesylate): The methyl group is electron-donating through an inductive effect.
-
p-Toluenesulfonate (Tosylate): The p-tolyl group contains a benzene ring, which can further delocalize the negative charge through resonance, in addition to the inductive effect of the methyl group on the ring.[5]
Theoretically, the additional resonance stabilization provided by the aromatic ring in the tosylate anion makes it a slightly more stable conjugate base than the mesylate anion.[5] This increased stability implies that the tosylate group is a marginally better leaving group.
Comparative Reactivity: Theory vs. Practice
While theoretical principles suggest tosylate is a slightly better leaving group, in many practical applications, mesylate and tosylate are considered to have nearly identical leaving group ability and are often used interchangeably.[1] The choice between them often comes down to other factors.
However, in reactions where the leaving group's departure is the rate-determining step, such as in SN1 reactions or highly sensitive SN2 reactions, subtle differences can be observed. A common experimental method to directly compare leaving group abilities is to measure the rates of solvolysis reactions, where the solvent acts as the nucleophile.[6]
Quantitative Comparison of Solvolysis Rates
| Leaving Group | Substrate | Solvent | Relative Rate (krel) |
| Mesylate (-OMs) | Secondary Alkyl | 50% aq. Trifluoroethanol | 1 |
| Tosylate (-OTs) | Secondary Alkyl | 50% aq. Trifluoroethanol | ~1.5 - 4 |
Note: This table represents typical relative rates for secondary systems to illustrate the general trend. The exact ratio can vary with the specific substrate and reaction conditions.
Practical Considerations in the Laboratory
Despite the minor reactivity difference, several practical aspects often guide the chemist's choice:
-
Physical Form: Phenethyl tosylate is a solid at room temperature (Melting Point: 39-40°C), which can make it easier to handle, purify by recrystallization, and weigh accurately.[] this compound is typically a liquid, which may be preferable for certain automated liquid handling systems.[8]
-
Synthesis: The starting reagents, methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl), are both readily available. The synthesis of the tosylate can sometimes be slower due to the larger size of the molecule.[9]
-
Analysis: The aromatic ring in the tosylate group makes it UV-active, allowing for easy visualization on TLC plates under a UV lamp, which can be an advantage for reaction monitoring.[9]
-
Applications in Drug Development: Both mesylate and tosylate groups are widely used in the pharmaceutical industry to activate alcohols for further modification.[10][11][12] Phenethyl tosylate, for instance, is a reagent used in preparing various phenethyl derivatives found in pharmaceuticals and fragrances.[] The choice is often dictated by established synthetic routes, cost, and the physical properties of the intermediate.
Experimental Protocols
To provide a framework for empirical comparison, this section details the synthesis of both phenethyl sulfonates and a robust method for evaluating their relative reactivity via solvolysis.
Synthesis of Phenethyl Sulfonates
The conversion of an alcohol to a mesylate or tosylate is a standard procedure that involves reacting the alcohol with the corresponding sulfonyl chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl generated.[1][6]
Protocol 1: Synthesis of this compound
Materials:
-
Phenethyl alcohol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve phenethyl alcohol (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq.) to the solution and stir.
-
Slowly add methanesulfonyl chloride (1.1 eq.) dropwise, ensuring the temperature remains at 0 °C.[13]
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.[13]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by adding cold water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound, typically a liquid, by silica gel column chromatography.[8]
Protocol 2: Synthesis of Phenethyl Tosylate
Materials:
-
Phenethyl alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (can be used as both base and solvent) or DCM and another base like TEA
-
Anhydrous Dichloromethane (DCM) (if not using pyridine as solvent)
-
1 M Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve phenethyl alcohol (1.0 eq.) and p-toluenesulfonyl chloride (1.1 eq.) in anhydrous pyridine or DCM.
-
If using DCM, add a base like triethylamine (1.2 eq.).
-
Cool the reaction mixture to 0 °C.
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold 1 M HCl.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude phenethyl tosylate, a solid, can be purified by recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture.[2][]
Workflow for Synthesis
Caption: General workflow for the synthesis of phenethyl sulfonates.
Protocol 3: Comparative Solvolysis Kinetics
This experiment measures the rate of acid production as the sulfonate ester undergoes solvolysis in a mixed solvent system. The rate can be monitored by titrating the generated acid with a standardized NaOH solution in the presence of an indicator.[14][15]
Materials:
-
This compound
-
Phenethyl tosylate
-
Solvent: 50:50 (v/v) Ethanol/Water
-
Standardized 0.01 M Sodium Hydroxide (NaOH) solution
-
Bromothymol blue indicator
-
Constant temperature water bath (e.g., 25 °C)
-
Burette, pipettes, and Erlenmeyer flasks
Procedure:
-
Prepare Reaction Solutions: For each sulfonate, prepare a ~0.1 M solution in a small amount of acetone. This will be the stock solution.
-
Set up Reaction Flasks: In separate Erlenmeyer flasks, add 50 mL of the 50:50 ethanol/water solvent and 3-4 drops of bromothymol blue indicator. Place the flasks in the constant temperature bath and allow them to equilibrate.
-
Initiate the Reaction: To start a run, pipette a known volume (e.g., 1 mL) of one of the sulfonate stock solutions into a flask, swirl vigorously to mix, and start a stopwatch immediately. This is time t=0.
-
Titration: Immediately add a small, precise volume (e.g., 2.00 mL) of the standardized NaOH solution. The solution should turn blue.
-
Monitor Reaction: Record the time it takes for the solution to turn from blue back to yellow/green. This indicates that the initial aliquot of NaOH has been neutralized by the sulfonic acid produced during solvolysis.
-
Repeat Titration: As soon as the color changes, add another identical aliquot of NaOH and record the time for the subsequent color change. Repeat this process for several intervals.
-
Data Analysis: The rate of reaction can be determined by plotting the amount of reacted sulfonate (equivalent to the moles of NaOH added) versus time. For a first-order reaction, a plot of ln([Sulfonate]₀ / [Sulfonate]t) versus time will yield a straight line with a slope equal to the rate constant, k.
-
Comparison: Repeat the exact same procedure for the other phenethyl sulfonate under identical temperature and concentration conditions. Compare the calculated rate constants (k) to determine the relative reactivity.
Reaction Mechanism & Analysis
Caption: Solvolysis mechanism and the corresponding kinetic analysis workflow.
Conclusion
Both this compound and phenethyl tosylate are highly effective reagents for the activation of phenethyl alcohol, transforming the hydroxyl group into an excellent leaving group for subsequent nucleophilic substitution or elimination reactions.[1][9]
-
Reactivity: While the tosylate group is theoretically a slightly better leaving group due to enhanced resonance stabilization, the practical difference in reactivity is often small, and for many synthetic purposes, they can be considered interchangeable.[1][5]
-
Choice of Reagent: The decision to use phenethyl mesylate versus phenethyl tosylate is frequently based on practical considerations. The solid nature and UV-activity of phenethyl tosylate can offer advantages in handling and reaction monitoring.[][9] Conversely, the liquid nature of phenethyl mesylate might be better suited for specific process conditions.[8]
Ultimately, the optimal choice depends on the specific requirements of the synthetic route, including reaction scale, purification strategy, and analytical methods. The experimental protocols provided herein offer a reliable basis for both the synthesis of these important intermediates and the empirical validation of their relative reactivity in a research setting.
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A Comparative Guide to the Efficacy of Phenethyl Methanesulfonate and Other DNA Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the efficacy of Phenethyl methanesulfonate (PMS) against other widely-used monofunctional DNA alkylating agents, namely Methyl methanesulfonate (MMS), Ethyl methanesulfonate (EMS), and N-methyl-N-nitrosourea (MNU). We will delve into their mechanisms of action, comparative cytotoxicity, and the experimental protocols used to evaluate their efficacy.
Introduction to DNA Alkylating Agents
DNA alkylating agents are a class of reactive compounds that covalently attach alkyl groups to nucleophilic sites on DNA.[1][2] This action, known as DNA alkylation, can disrupt the DNA structure, leading to replication errors, strand breaks, and ultimately, cell death (apoptosis).[1][3] Due to their potent effects on rapidly dividing cells, these agents are foundational in both cancer chemotherapy and genetic research as mutagens.[2][3] They are broadly classified as monofunctional or bifunctional, with monofunctional agents transferring a single alkyl group.[4][5]
Mechanism of Action: A Tale of Two Reactions (SN1 vs. SN2)
The efficacy and types of DNA lesions induced by alkylating agents are heavily dependent on their chemical structure and reaction mechanism, primarily categorized as SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution).
-
SN2 Mechanism (e.g., MMS, EMS): These agents, with smaller alkyl groups, favor attacking highly nucleophilic, electron-rich nitrogen atoms on DNA bases, such as the N7 position of guanine and the N3 position of adenine.[6] This reaction is bimolecular, involving both the alkylating agent and the DNA in the rate-determining step.
-
SN1 Mechanism (e.g., MNU): These agents can form a highly reactive carbocation intermediate, which then non-selectively attacks various positions on DNA, including the electron-poorer oxygen atoms like the O6 of guanine.[7] O6-alkylguanine is a highly mutagenic lesion as it can mispair with thymine during DNA replication, leading to G:C to A:T transition mutations.[8]
This compound (PMS) , with its bulkier phenylethyl group, exhibits a mixed character. The structure allows for an increased SN1-type reactivity compared to simpler alkyl methanesulfonates. This suggests that PMS not only alkylates nitrogen positions but also has a higher propensity to form pro-mutagenic O6-alkylguanine adducts. Furthermore, the large phenylethyl group may be repaired less efficiently by cellular DNA repair mechanisms, potentially increasing its mutagenic and cytotoxic potency.[9]
Figure 1: Comparative DNA alkylation sites of different agents.
Comparative Efficacy: Cytotoxicity and Genotoxicity
The ultimate measure of an alkylating agent's efficacy lies in its ability to induce cell death (cytotoxicity) and genetic damage (genotoxicity). These are often quantified by the half-maximal inhibitory concentration (IC50) and the extent of DNA damage.
While direct, side-by-side IC50 data for all four compounds in a single cell line is sparse, we can synthesize available data to draw comparisons. It is crucial to note that IC50 values are highly dependent on the cell line and experimental conditions.[1]
| Agent | Alkyl Group | Primary Mechanism | Primary DNA Adducts | Reported Cytotoxicity / Genotoxicity |
| Methyl methanesulfonate (MMS) | Methyl | SN2 | N7-methylguanine, N3-methyladenine[6] | Potent cytotoxic and genotoxic agent.[10] |
| Ethyl methanesulfonate (EMS) | Ethyl | SN2 (with some SN1 character) | N7-ethylguanine, O6-ethylguanine[8] | Known mutagen and carcinogen, though cytotoxicity can be lower than MMS at equivalent doses.[11][12] |
| N-methyl-N-nitrosourea (MNU) | Methyl | SN1 | O6-methylguanine, N7-methylguanine, N3-methyladenine[13][14] | Potent carcinogen and mutagen due to high levels of O6-MeG formation.[15] |
| This compound (PMS) | Phenethyl | Mixed SN1 / SN2 | N7-phenylethylguanine, O6-phenylethylguanine | Exhibits relatively high mutagenicity, explained by its increased SN1 reactivity and potentially poor repair of its bulky DNA adducts.[9] |
Table 1: Comparative Properties of Monofunctional Alkylating Agents.
Experimental Protocols for Efficacy Assessment
To objectively compare these agents, a standardized workflow employing validated assays is essential. The following protocols provide a framework for assessing cytotoxicity and DNA damage.
Figure 2: Workflow for comparing alkylating agent efficacy.
Protocol 1: Cytotoxicity Assessment via MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[16][17] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18]
Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound, MMS, EMS, and MNU in serum-free culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated and solvent-only controls. Incubate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well.[19] Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[19]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log concentration of the agent and use non-linear regression to determine the IC50 value.
Protocol 2: Genotoxicity Assessment via Alkaline Comet Assay
The comet assay, or single-cell gel electrophoresis, is a sensitive technique for measuring DNA damage, particularly single- and double-strand breaks, in individual cells.[20] Damaged DNA fragments migrate out of the nucleus during electrophoresis, forming a "comet tail."[21]
Methodology:
-
Cell Preparation: Treat cells with the alkylating agents at relevant concentrations (e.g., around their IC50 values) for a defined period. Harvest the cells and resuspend them at ~1 x 105 cells/mL in ice-cold PBS.
-
Embedding in Agarose: Combine 25-30 µL of the cell suspension with 250 µL of low melting point agarose (LMAgarose) at 37°C.[20] Immediately pipette 50 µL of this mixture onto a specially coated microscope slide (CometSlide™). Allow to solidify at 4°C for 30 minutes.[20]
-
Lysis: Immerse the slides in a cold, freshly prepared lysis buffer (containing high salt and detergents) for at least 1 hour at 4°C.[22] This step removes cell membranes and proteins, leaving behind DNA "nucleoids."[22]
-
DNA Unwinding: Transfer the slides to a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13).[21] Let the DNA unwind for 20-30 minutes.[22]
-
Electrophoresis: Apply a voltage of ~1 V/cm (e.g., 21-25 V) for 20-30 minutes.[22]
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye like SYBR® Green I.[20]
-
Visualization and Analysis: Visualize the slides using a fluorescence microscope. Capture images and use specialized software (e.g., OpenComet) to quantify the percentage of DNA in the comet tail, tail length, and tail moment, which are all indicators of the extent of DNA damage.[20]
Protocol 3: Visualization of DNA Double-Strand Breaks via γH2AX Staining
The phosphorylation of histone H2AX at serine 139 (termed γH2AX) is a rapid and sensitive cellular response to the formation of DNA double-strand breaks (DSBs).[23][24] Immunofluorescence staining allows for the visualization and quantification of γH2AX foci, where each focus is thought to represent a single DSB.[25][26]
Methodology:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the alkylating agents as described previously.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 20-30 minutes, followed by permeabilization with 0.1-0.3% Triton X-100 in PBS for 10-30 minutes.[23][27]
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 5% BSA in PBS) for 30-60 minutes.[23][27]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX (e.g., mouse monoclonal anti-γH2AX, 1:200-1:500 dilution) overnight at 4°C.[23]
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse) for 1 hour at room temperature in the dark.[25]
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. The number of distinct γH2AX foci per nucleus can be counted manually or using automated image analysis software like Fiji.[27]
Discussion and Conclusion
The efficacy of a monofunctional alkylating agent is a complex interplay of its chemical reactivity (SN1 vs. SN2 character), the nature of the alkyl group it transfers, and the cell's ability to repair the resulting DNA adducts.
-
MMS serves as a benchmark for SN2-type damage, primarily inducing N-alkylations that stall replication forks.
-
MNU is a classic SN1 agent, highly effective at generating mutagenic O6-methylguanine lesions.[15]
-
EMS presents an intermediate case, with its ethyl group allowing for more O6-alkylation than MMS, contributing to its well-established mutagenic profile.[28]
-
This compound (PMS) stands out due to its bulky phenylethyl group. This structure confers a greater SN1 character, leading to a higher potential for forming mutagenic O-alkylations.[9] Crucially, the large size of the phenylethyl adduct may make it a poor substrate for DNA repair enzymes like O6-alkylguanine-DNA alkyltransferase (AGT), which are critical for mitigating the effects of smaller alkyl groups.[4] This potential for "repair resistance" could translate to higher sustained levels of DNA damage and, consequently, greater cytotoxicity and mutagenicity compared to its smaller counterparts at equimolar doses.
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Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. MDPI. [Link]
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Methyl methanesulfonate (MMS) produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks. NIH. [Link]
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DNA alkylation studies of combined treatment with methylnitrosourea and ethylmethanesulfonate in mice. (2000). PubMed. [Link]
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Comparison of DNA alkylation, fragmentation, and repair in maternal and fetal tissues of pregnant rats treated with a single dose of ethyl methanesulfonate, ethyl-N-nitrosourea, N-nitrosodiethylamine, and methyl-N-nitrosourea. PubMed. [Link]
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Potentiation factor, ratio of IC50 for methyl methanesulfonate to IC50 for methyl methanesulfonate with 200 uM drug for inhibition of human HeLa B cells. PubChem. [Link]
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Ethyl Methanesulfonate as Inductor of Somaclonal Variants in Different Crops. CABI Digital Library. [Link]
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cytotoxicity ic50 values: Topics by Science.gov. Science.gov. [Link]
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A Comparative Guide to the In-Vitro Cytotoxicity of Phenethyl Methanesulfonate and Methyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of preclinical research and drug development, understanding the cytotoxic profiles of alkylating agents is paramount. These compounds, characterized by their ability to introduce alkyl groups into DNA, are foundational in many chemotherapeutic strategies but also represent a significant area of toxicological study. This guide provides a detailed comparison of two such agents: Phenethyl Methanesulfonate and the well-characterized Methyl Methanesulfonate (MMS).
This analysis moves beyond a simple data sheet, delving into the mechanistic underpinnings of their cytotoxic and genotoxic effects. As Senior Application Scientists, our goal is to provide not only the "what" but the "why," offering insights into the experimental rationale and the cellular consequences of exposure to these compounds. While extensive data exists for Methyl Methanesulfonate, this guide also highlights the current knowledge gaps regarding this compound's activity in mammalian cells, presenting an opportunity for further investigation.
Introduction to this compound and Methyl Methanesulfonate: A Tale of Two Alkylating Agents
This compound and Methyl Methanesulfonate both belong to the class of monofunctional alkylating agents. Their core chemical reactivity stems from the methanesulfonate group, an excellent leaving group that facilitates the transfer of their respective alkyl groups (phenethyl and methyl) to nucleophilic sites on cellular macromolecules, most notably DNA.
Methyl Methanesulfonate (MMS) is a classic S_N_2-type alkylating agent, known for its potent mutagenic and cytotoxic effects.[1] It preferentially methylates nitrogen atoms in DNA bases, with the primary adducts being 7-methylguanine (N7-MeG) and 3-methyladenine (N3-MeA).[2] While N7-MeG is generally considered non-mutagenic, N3-MeA is a cytotoxic lesion that can stall DNA replication.[2]
This compound , on the other hand, is less extensively studied in the context of in-vitro cytotoxicity in mammalian cells. Structurally, the presence of the phenethyl group suggests a potential shift in its alkylation mechanism. One study in bacterial systems suggests that this compound exhibits an increased S_N_1-type reactivity compared to MMS. This mechanistic difference is significant as S_N_1 reactions tend to favor alkylation of oxygen atoms in DNA bases, such as the O^6 position of guanine (O^6-alkylguanine). O^6-alkylguanine is a highly mutagenic and carcinogenic lesion. The same study also noted that the O^6-phenylethylguanine adduct may be poorly repaired, contributing to its relatively high mutagenicity in bacteria.
Mechanistic Insights into Cytotoxicity: The Central Role of DNA Damage
The primary mechanism driving the cytotoxicity of both this compound and Methyl Methanesulfonate is the induction of DNA damage. The formation of DNA adducts triggers a cascade of cellular responses, collectively known as the DNA Damage Response (DDR).
DNA Adduct Formation and the DNA Damage Response
Upon exposure, these alkylating agents covalently modify DNA bases. This damage is recognized by a complex network of sensor proteins, which in turn activate transducer kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases then phosphorylate a host of downstream effector proteins that orchestrate the cellular response, which can include:
-
Cell Cycle Arrest: To prevent the replication of damaged DNA, the cell cycle is halted at critical checkpoints (G1/S and G2/M). This provides time for the cell to repair the DNA damage.
-
DNA Repair: Various DNA repair pathways are activated to remove the alkyl adducts. The specific pathway employed depends on the type of adduct formed. For the N-alkylations predominantly caused by MMS, the Base Excision Repair (BER) pathway is crucial.[2]
-
Apoptosis (Programmed Cell Death): If the DNA damage is too extensive to be repaired, the cell will initiate apoptosis to eliminate itself and prevent the propagation of potentially harmful mutations.
The balance between these outcomes—cell cycle arrest and repair versus apoptosis—is a critical determinant of cell fate following exposure to an alkylating agent.
Signaling Pathways Leading to Apoptosis
When DNA damage is overwhelming, the apoptotic machinery is engaged. This can occur through both p53-dependent and p53-independent pathways. The tumor suppressor protein p53 plays a central role in the p53-dependent pathway by transcriptionally upregulating pro-apoptotic proteins like Bax and Puma. These proteins then promote the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway. This, in turn, leads to the activation of a cascade of caspases, the executioner enzymes of apoptosis, ultimately resulting in cell death.
Comparative In-Vitro Cytotoxicity: What the Data Tells Us (and What It Doesn't)
A direct quantitative comparison of the in-vitro cytotoxicity of this compound and Methyl Methanesulfonate is challenging due to the limited availability of data for the former in mammalian cell lines.
Methyl Methanesulfonate (MMS)
MMS is a widely used positive control in genotoxicity and cytotoxicity assays, and as such, its effects have been characterized in numerous cell lines. The half-maximal inhibitory concentration (IC50), a common measure of cytotoxic potency, varies depending on the cell line, exposure time, and the specific assay used.
| Cell Line | Assay | Exposure Time | IC50 (µM) | Reference |
| HeLa | MTT | Not Specified | Data indicates potentiation of MMS cytotoxicity by other agents.[3] | J Med Chem, 2008 |
| 10T1/2 | Colony Forming | 30 min | MNNG is ~100-fold more toxic than MMS on a molar basis.[1] | Cancer Res, 1986 |
This table is illustrative and not exhaustive. IC50 values are highly context-dependent.
This compound
Currently, there is a notable absence of published in-vitro cytotoxicity data (e.g., IC50 values) for this compound in mammalian cell lines within the readily accessible scientific literature. Its genotoxic potential has been demonstrated in bacterial assays, where it was found to be a relatively potent mutagen. This suggests that this compound is indeed capable of inducing DNA damage, which is the primary driver of cytotoxicity for this class of compounds.
The lack of mammalian cell cytotoxicity data represents a significant knowledge gap and a promising area for future research. The structural differences between this compound and MMS, particularly the bulky phenethyl group, may influence its cellular uptake, DNA binding affinity, and the specific DNA adducts formed, all of which could lead to a distinct cytotoxic profile.
Experimental Protocols for Assessing In-Vitro Cytotoxicity
For researchers interested in directly comparing the cytotoxicity of this compound and Methyl Methanesulfonate, several robust and well-established in-vitro assays are available. The following protocols provide a framework for such an investigation.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and Methyl Methanesulfonate for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.
-
MTT Addition: Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value for each compound.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with a damaged plasma membrane, a hallmark of cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions. This mixture typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.
-
Absorbance Measurement: Measure the absorbance at the specified wavelength (e.g., 490 nm).
-
Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with a compromised membrane, indicative of late apoptosis or necrosis.
Protocol:
-
Cell Treatment: Treat cells in culture with the alkylating agents for the desired time.
-
Cell Harvesting: Harvest both adherent and suspension cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the kit protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Conclusion and Future Directions
Methyl Methanesulfonate stands as a well-documented cytotoxic and genotoxic agent, inducing cell death primarily through the induction of DNA damage and the subsequent activation of apoptotic pathways. Its cytotoxic profile, while cell-line dependent, is extensively characterized.
In contrast, this compound remains a compound of significant interest with a notable lack of in-vitro cytotoxicity data in mammalian systems. Its chemical structure and mutagenic activity in bacterial assays strongly suggest a mechanism of action centered on DNA alkylation, potentially with a different adduct profile compared to MMS.
The direct comparison of the in-vitro cytotoxicity of these two agents presents a compelling avenue for future research. Such studies would not only elucidate the cytotoxic potential of this compound but also provide valuable insights into the structure-activity relationships of alkyl methanesulfonates. The experimental protocols detailed in this guide offer a robust starting point for researchers aiming to fill this knowledge gap and further our understanding of the cellular responses to this important class of DNA-damaging agents.
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Cytotoxicity of monofunctional alkylating agents. Methyl methanesulfonate and methyl-N'-nitro-N-nitrosoguanidine have different mechanisms of toxicity for 10T1/2 cells. Cancer Research, 1986. [Link]
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A Comparative Guide to the Cross-Reactivity of Phenethyl Methanesulfonate with Cellular Nucleophiles
This guide provides an in-depth technical comparison of the reactivity of Phenethyl methanesulfonate (PEM) with major cellular nucleophiles. Designed for researchers, scientists, and drug development professionals, this document outlines the chemical principles governing these interactions, presents detailed experimental protocols for their quantitative assessment, and synthesizes the data to build a comprehensive reactivity profile.
Introduction: Understanding the Electrophilic Threat of this compound
This compound (PEM) belongs to the class of alkyl methanesulfonates, potent alkylating agents known for their genotoxic and carcinogenic properties.[1] Structurally, PEM features a phenethyl group attached to a methanesulfonate moiety, an excellent leaving group. This configuration renders the benzylic carbon of the phenethyl group highly electrophilic, making it susceptible to attack by a wide range of biological nucleophiles.
The interaction of such electrophiles with cellular macromolecules is a cornerstone of toxicology and pharmacology.[2][3] Alkylating agents exert their biological effects, both therapeutic and toxic, by covalently modifying DNA, proteins, and other nucleophilic molecules, which can disrupt cellular replication, trigger apoptosis, and induce mutations.[4][5][6] Therefore, understanding the cross-reactivity profile—the relative preference of PEM for different nucleophilic targets—is critical for predicting its biological fate and toxicological mechanism. This guide compares PEM's reactivity towards key cellular nucleophiles: the nitrogen atoms in DNA bases and the sulfur atoms in glutathione and proteins.
The Chemical Basis of PEM's Reactivity: A Tale of Hard and Soft Nucleophiles
The reactivity of an alkylating agent is governed by the principles of chemical kinetics and the nature of the reacting species. Alkyl methanesulfonates, such as PEM and its well-studied analogue Ethyl methanesulfonate (EMS), react via a mixed SN1/SN2 mechanism.[7] This dual character allows them to react with a spectrum of nucleophiles within the cell.
The selectivity of these reactions can be predicted using the Hard and Soft Acids and Bases (HSAB) principle .[2][8][9] This theory classifies electrophiles (acids) and nucleophiles (bases) as either "hard" (high charge density, non-polarizable) or "soft" (low charge density, highly polarizable). A key tenet of HSAB theory is that hard acids react preferentially with hard bases, and soft acids with soft bases.[2][10]
-
PEM as an Electrophile: The reactive center of PEM is a borderline soft/hard acid. Its partial SN1 character gives it some "hard" qualities, while the polarizable nature of the alkyl group imparts "soft" characteristics.
-
Cellular Nucleophiles:
-
DNA Bases (Hard Nucleophiles): The ring nitrogens of purine bases (e.g., N7 of guanine) are considered relatively hard nucleophiles.[3][4]
-
Thiols (Soft Nucleophiles): The sulfur atom in the side chain of cysteine residues (in proteins) and in glutathione (GSH) is a classic soft nucleophile, owing to its large size and high polarizability.[8]
-
Based on HSAB theory, we can hypothesize that PEM will react with both hard (DNA) and soft (thiols) nucleophiles, but the relative rates of these reactions will determine its primary mechanism of toxicity.
Comparative Analysis: In Vitro and Cellular Reactivity Studies
To quantitatively assess the cross-reactivity of PEM, a multi-faceted approach combining in vitro kinetic studies with cellular adduct quantification is necessary. This section details the experimental methodologies required to build a comprehensive reactivity profile.
In Vitro Competitive Reactivity Assay
This experiment directly compares the reaction rate of PEM with model nucleophiles in a controlled, cell-free environment. The primary goal is to determine the second-order rate constants for adduct formation, which provides a direct measure of chemical reactivity.
Experimental Workflow
Caption: Workflow for the in vitro competitive reactivity assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of this compound (PEM) in acetonitrile.
-
Prepare a reaction buffer of 100 mM sodium phosphate, pH 7.4.
-
In the reaction buffer, prepare an equimolar mixture (e.g., 1 mM each) of the model nucleophiles: 2'-deoxyguanosine (dG), N-acetyl-cysteine (N-Ac-Cys), and Glutathione (GSH).
-
-
Reaction Initiation and Sampling:
-
Equilibrate the nucleophile mixture to 37°C.
-
Initiate the reaction by adding a small volume of the PEM stock solution to achieve a final concentration of 10 mM. The final reaction should contain a 10-fold excess of PEM to ensure pseudo-first-order kinetics with respect to each nucleophile.
-
Immediately withdraw a t=0 aliquot and quench it by adding it to 4 volumes of ice-cold acetonitrile containing an internal standard.
-
Continue incubating the reaction mixture at 37°C and withdraw aliquots at subsequent time points (e.g., 5, 15, 30, 60 minutes), quenching each in the same manner.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Plot the concentration of each adduct formed over time.
-
Calculate the second-order rate constant (k) for each nucleophile.
-
Anticipated Results and Interpretation
The calculated rate constants will provide a direct comparison of PEM's intrinsic reactivity.
| Nucleophile Target | Representative Model | Nucleophilic Atom | HSAB Class | Anticipated Rate Constant (k) |
| DNA (Purine) | 2'-deoxyguanosine | Nitrogen (N7) | Hard Base | Moderate |
| Protein (Thiol) | N-acetyl-cysteine | Sulfur (S) | Soft Base | High |
| Cellular Reductant | Glutathione (GSH) | Sulfur (S) | Soft Base | Very High |
It is anticipated that the rate constants for reaction with the soft sulfur nucleophiles (GSH, N-Ac-Cys) will be significantly higher than for the harder nitrogen nucleophile (dG). This suggests that, from a purely chemical standpoint, PEM is more likely to react with cellular thiols than with DNA.
Cellular Adduct Quantification
While in vitro assays reveal chemical potential, cellular studies are required to understand reactivity in a complex biological milieu, which includes factors like cell uptake, metabolism, and competing detoxification pathways.
Overall Cellular Fate of PEM
Caption: Potential reaction pathways for PEM within a cell.
Protocol 1: DNA Adduct Quantification by LC-MS/MS
This protocol quantifies the level of specific PEM-DNA adducts, which are directly linked to the mutagenic potential of the compound.[14][15]
-
Cell Culture and Treatment:
-
Culture human cells (e.g., HepG2) to ~80% confluency.
-
Treat cells with varying concentrations of PEM (e.g., 0, 10, 50, 200 µM) for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
DNA Isolation and Hydrolysis:
-
Harvest cells and isolate genomic DNA using a standard phenol-chloroform extraction or a commercial kit.
-
Enzymatically digest the DNA to individual 2'-deoxynucleosides. This is a critical step to enable analysis by LC-MS.
-
-
LC-MS/MS Analysis:
-
Data Presentation:
| PEM Concentration (µM) | N7-phenethyl-dG Adducts / 10⁸ dG |
| 0 (Control) | Not Detected |
| 10 | 5 ± 1.2 |
| 50 | 28 ± 4.5 |
| 200 | 150 ± 18.7 |
Protocol 2: Protein Adduct Analysis ("Adductomics")
This protocol identifies and quantifies PEM adducts on proteins, providing insight into potential mechanisms of cytotoxicity.[17] Covalent modification of proteins can lead to enzyme inhibition or disruption of cellular signaling.[18][19]
-
Cell Treatment and Lysis:
-
Treat cells as described for the DNA adduct analysis.
-
Lyse the cells and isolate the total protein fraction.
-
-
Proteolysis:
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using high-resolution mass spectrometry.
-
Use data-independent acquisition (DIA) or data-dependent acquisition (DDA) methods to identify peptides that have a mass shift corresponding to the addition of a phenethyl group.[17][18]
-
Tandem MS (MS/MS) will be used to confirm the sequence of the modified peptide and pinpoint the site of adduction (e.g., a specific cysteine residue).[20]
-
Protocol 3: Glutathione Depletion Assay
GSH is the most abundant non-protein thiol in the cell and acts as a primary line of defense against electrophiles.[21] Its reaction with PEM is a detoxification pathway.[22][23] Measuring GSH depletion is a reliable, albeit indirect, measure of PEM's reactivity with this crucial nucleophile.
-
Cell Treatment: Treat cells with PEM as described previously.
-
GSH Measurement: Lyse the cells and measure the total intracellular GSH concentration using a commercially available kit, often based on the reaction with Ellman's reagent (DTNB).
-
Data Presentation:
| PEM Concentration (µM) | Cellular GSH Level (% of Control) |
| 0 (Control) | 100% |
| 10 | 85% ± 5% |
| 50 | 42% ± 8% |
| 200 | <10% |
Synthesis and Conclusion: A Profile of a Soft-Targeted Alkylating Agent
By integrating the data from the proposed experiments, a clear reactivity profile for this compound emerges.
-
High Intrinsic Reactivity with Thiols: The in vitro kinetic data will likely show that PEM reacts orders of magnitude faster with sulfur nucleophiles (GSH, N-Ac-Cys) than with nitrogen nucleophiles (dG).
-
Cellular Detoxification via GSH: The cellular data will support this, showing significant and dose-dependent depletion of the glutathione pool. This indicates that at lower concentrations, GSH trapping is a major pathway for PEM detoxification.[22][24]
-
DNA and Protein Damage at Higher Doses: As GSH becomes depleted, PEM is then free to react with other, less reactive nucleophiles. This will be observed as a non-linear, or thresholded, dose-response for the formation of DNA and protein adducts.[15][25] Genotoxicity is likely to become significant only at concentrations that overwhelm the cell's GSH buffering capacity.
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Rizwan, M. (2022, September 30). Reviewing the Pharmacology of Alkylating Agents. Daily MedEd. [Link]
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Singh, R., & Farmer, P. B. (2006). Liquid chromatography-electrospray ionization-mass spectrometry: the future of DNA adduct detection. Carcinogenesis, 27(2), 178–196. [Link]
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Carlsson, H., & Tornqvist, M. (2019). Protein Adductomics: Methodologies for Untargeted Screening of Adducts to Serum Albumin and Hemoglobin in Human Blood Samples. International Journal of Molecular Sciences, 20(5), 1202. [Link]
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Gu, D. (2019). LC-MS/MS-Based Adductomic Approaches for Assessing DNA Damage. eScholarship, University of California. [Link]
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Guo, J., Yuan, B., & Wang, Y. (2015). Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. Chemical Society Reviews, 44(22), 8180-8196. [Link]
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Tretriakova, A., & Sangaiah, R. (2012). Quantitation of DNA adducts by stable isotope dilution mass spectrometry. Chemical Research in Toxicology, 25(10), 2007-2024. [Link]
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Chemotherapy an Introduction. (n.d.). How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained. Chemotherapy an Introduction. [Link]
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Gocke, E., & Müller, L. (2009). Literature review on the genotoxicity, reproductive toxicity, and carcinogenicity of ethyl methanesulfonate. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 678(2), 101-114. [Link]
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Marques, S., & Domingues, M. R. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. International Journal of Molecular Sciences, 20(8), 1999. [Link]
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Sabbani, S., & Jones, A. D. (2018). Protein Adductomics: Analytical Developments and Applications in Human Biomonitoring. Journal of Analytical & Bioanalytical Techniques, 9(1). [Link]
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LoPachin, R. M., & Gavin, T. (2012). Application of the hard and soft, acids and bases (HSAB) theory to toxicant-target interactions. Chemical Research in Toxicology, 25(2), 239-251. [Link]
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Jo, K., & Jung, H. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. International Journal of Molecular Sciences, 22(21), 11623. [Link]
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LoPachin, R. M., & Gavin, T. (2012). Application of the hard and soft, acids and bases (HSAB) theory to toxicant--target interactions. Chemical Research in Toxicology, 25(2), 239-251. [Link]
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Oteiza, P. I., & Galleano, M. (2020). Protein Adducts and Protein Oxidation as Molecular Mechanisms of Flavonoid Bioactivity. Antioxidants, 9(11), 1139. [Link]
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LoPachin, R. M., & Gavin, T. (2012). Application of the Hard and Soft, Acids and Bases (HSAB) Theory to Toxicant-Target Interactions. ResearchGate. [Link]
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Evenson, D. P., & Jost, L. K. (1993). Glutathione depletion potentiates ethyl methanesulfonate-induced damage to sperm chromatin structure. Reproductive Toxicology, 7(4), 297-304. [Link]
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Fischer, H. (1971). Biochemical significance of the hard and soft acids and bases principle. Acta Pharmacologica et Toxicologica, 29(Suppl. 4), 69-70. [Link]
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Sega, G. A. (1984). A review of the genetic effects of ethyl methanesulfonate. Mutation Research/Reviews in Genetic Toxicology, 134(2-3), 113-142. [Link]
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Allen, D. G., & Leinala, E. K. (2020). Application of the Hard and Soft, Acids and Bases (HSAB) Theory as a Method to Predict Cumulative Neurotoxicity. Frontiers in Toxicology, 2, 8. [Link]
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Gocke, E., & Müller, L. (2009). Literature review on the genotoxicity, reproductive toxicity, and carcinogenicity of ethyl methanesulfonate. ResearchGate. [Link]
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Dertinger, S. D., & Phonethepswath, S. (2014). Quantitative dose-response analysis of ethyl methanesulfonate genotoxicity in adult gpt-delta transgenic mice. Environmental and Molecular Mutagenesis, 55(4), 323-334. [Link]
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Yildiz, M., & Uncuoglu, A. A. (2023). Ethyl Methanesulfonate (EMS) Mutagen Toxicity-Induced DNA Damage, Cytosine Methylation Alteration, and iPBS-Retrotransposon Polymorphisms in Wheat (Triticum aestivum L.). Plants, 12(13), 2496. [Link]
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Wang, L., & Li, Y. (2020). Structure-Based Reactivity Profiles of Reactive Metabolites with Glutathione. Journal of Xenobiotics, 10(2), 55-68. [Link]
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La-Borde, J. B., & Bates, H. K. (1995). Effects of reproductive tract glutathione enhancement and depletion on ethyl methanesulfonate-induced dominant lethal mutations in Sprague-Dawley rats. Reproductive Toxicology, 9(5), 447-454. [Link]
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Eurofins. (n.d.). Reactive metabolite (glutathione trapping (GSH), liver microsomes, human) - US. Eurofins Discovery. [Link]
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Romero, A. M., & Lázaro-Perea, C. (2021). The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability. International Journal of Molecular Sciences, 22(14), 7461. [Link]
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Literature review comparing SN1 vs SN2 reaction mechanisms for methanesulfonates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, particularly within drug development and the synthesis of complex molecules, a nuanced understanding of nucleophilic substitution reactions is paramount. The choice between a unimolecular (SN1) and a bimolecular (SN2) pathway can dictate the stereochemical outcome, yield, and feasibility of a synthetic step. Methanesulfonates (mesylates) are frequently employed as excellent leaving groups due to their high reactivity, making a thorough comprehension of their behavior in these reactions essential.[1] This guide provides an in-depth, objective comparison of the SN1 and SN2 reaction mechanisms as they pertain to alkyl methanesulfonates, supported by experimental data and protocols.
Fundamental Mechanistic Divergence: A Conceptual Overview
At the heart of the distinction between SN1 and SN2 reactions lies the timing of bond-breaking and bond-making.[2] The SN2 reaction is a single, concerted step where a nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[2] Conversely, the SN1 reaction is a stepwise process involving the formation of a carbocation intermediate after the leaving group departs, which is then attacked by the nucleophile.[3]
This fundamental difference in mechanism gives rise to distinct kinetic and stereochemical profiles, which can be exploited to control reaction outcomes.
The Decisive Factors: Substrate, Nucleophile, Solvent, and Leaving Group
The competition between SN1 and SN2 pathways is governed by four key factors: the structure of the substrate, the nature of the nucleophile, the choice of solvent, and the ability of the leaving group to depart.
The Substrate: Steric Hindrance vs. Carbocation Stability
The structure of the alkyl group to which the methanesulfonate is attached is arguably the most significant factor in determining the reaction pathway.
-
SN2 Reactions : These reactions are highly sensitive to steric hindrance. The nucleophile must approach the carbon atom from the backside, opposite to the leaving group.[2] Consequently, the order of reactivity for SN2 reactions is: methyl > primary > secondary >> tertiary.[4] Tertiary substrates are generally unreactive via the SN2 mechanism due to the steric bulk hindering the backside attack.[4]
-
SN1 Reactions : The rate-determining step of an SN1 reaction is the formation of a carbocation.[3] Therefore, the stability of this intermediate is the primary determinant of the reaction rate. The order of reactivity for SN1 reactions is the opposite of SN2: tertiary > secondary > primary.[4] Tertiary substrates readily form stable carbocations, while primary carbocations are highly unstable and rarely form.[5]
The Nucleophile: Strength Matters
The role of the nucleophile is another key differentiator between the two mechanisms.
-
SN2 Reactions : Since the nucleophile is involved in the rate-determining step, a strong nucleophile is required to facilitate the reaction.[4] The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.[3]
-
SN1 Reactions : The nucleophile is not involved in the rate-determining step of an SN1 reaction. Therefore, the strength of the nucleophile does not affect the reaction rate.[3] Weak nucleophiles, such as water and alcohols, are common in SN1 reactions, which are often solvolysis reactions where the solvent also acts as the nucleophile.[6]
The Solvent: Stabilizing Charges
The solvent plays a crucial role in stabilizing the charged species involved in the reaction.
-
SN2 Reactions : These reactions are best carried out in polar aprotic solvents, such as acetone, DMF, or DMSO.[4] These solvents can dissolve the nucleophile but do not solvate the anionic nucleophile as strongly as protic solvents, leaving it more "naked" and reactive.[4]
-
SN1 Reactions : Polar protic solvents, such as water, alcohols, and carboxylic acids, are ideal for SN1 reactions.[4] These solvents can stabilize the carbocation intermediate and the departing leaving group through hydrogen bonding and dipole-dipole interactions, thereby lowering the activation energy for the first step.[4]
The Leaving Group: The Role of Methanesulfonate
For both SN1 and SN2 reactions, a good leaving group is essential. The leaving group's ability is inversely related to its basicity; a weaker base is a better leaving group. The methanesulfonate anion (CH₃SO₃⁻) is the conjugate base of a strong acid, methanesulfonic acid, making it a very weak base and an excellent leaving group. This high leaving group ability makes methanesulfonates highly reactive substrates in both SN1 and SN2 reactions.
Experimental Evidence: A Comparative Case Study
To illustrate the practical implications of these principles, let's consider a hypothetical comparative study on a secondary alkyl methanesulfonate, such as 2-octyl methanesulfonate. A secondary substrate is chosen because it can undergo both SN1 and SN2 reactions depending on the conditions.[5]
Scenario 1: Promoting the SN2 Pathway
Reaction Conditions:
-
Substrate: (R)-2-octyl methanesulfonate
-
Nucleophile: Sodium azide (NaN₃), a strong nucleophile
-
Solvent: N,N-Dimethylformamide (DMF), a polar aprotic solvent
Expected Outcome: Under these conditions, the SN2 mechanism is strongly favored.
-
Kinetics: The reaction rate will be dependent on the concentration of both the 2-octyl methanesulfonate and the sodium azide.[3] Doubling the concentration of either reactant would double the reaction rate.
-
Stereochemistry: The reaction will proceed with inversion of configuration at the chiral center.[7] The product will be (S)-2-azidooctane.
Scenario 2: Promoting the SN1 Pathway
Reaction Conditions:
-
Substrate: (R)-2-octyl methanesulfonate
-
Nucleophile/Solvent: Acetic acid (CH₃COOH), a weak nucleophile and a polar protic solvent (solvolysis).
Expected Outcome: These conditions favor the SN1 mechanism.
-
Kinetics: The reaction rate will be dependent only on the concentration of the 2-octyl methanesulfonate.[3] The concentration of the acetic acid will not affect the rate.
-
Stereochemistry: The reaction will proceed through a planar secondary carbocation intermediate. The nucleophile (acetic acid) can attack this intermediate from either face, leading to a mixture of retention and inversion of configuration.[3] The product, 2-octyl acetate, will be a racemic or near-racemic mixture.
Data Presentation: Summarizing the Comparison
| Feature | SN1 Reaction | SN2 Reaction |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Mechanism | Two steps, carbocation intermediate | One concerted step |
| Substrate Preference | 3° > 2° > 1° | Methyl > 1° > 2° |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, CN⁻, N₃⁻) |
| Solvent | Polar protic (e.g., water, alcohols) | Polar aprotic (e.g., acetone, DMF) |
| Stereochemistry | Racemization (mixture of inversion and retention) | Complete inversion |
Experimental Protocols
Kinetic Analysis: Distinguishing SN1 from SN2
A common method to experimentally determine the reaction order is to measure the initial reaction rate while systematically varying the concentration of one reactant and keeping the other constant.
Protocol:
-
Prepare Stock Solutions: Prepare stock solutions of the alkyl methanesulfonate and the nucleophile in the chosen solvent at known concentrations.
-
Set up Reactions: In a series of reaction vessels, combine the substrate and nucleophile solutions at different initial concentrations. For example, to determine the order with respect to the nucleophile, keep the substrate concentration constant and vary the nucleophile concentration.
-
Monitor Reaction Progress: At regular time intervals, take aliquots from each reaction mixture and quench the reaction. Analyze the concentration of the remaining substrate or the formed product using a suitable analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Determine Initial Rates: Plot the concentration of the product versus time for each reaction and determine the initial rate from the slope of the initial linear portion of the curve.
-
Analyze Rate Data: Compare the initial rates at different reactant concentrations to determine the reaction order for each reactant and establish the rate law.[8]
Stereochemical Analysis: Using Polarimetry
For reactions involving a chiral substrate, polarimetry can be used to determine the stereochemical outcome.
Protocol:
-
Measure Specific Rotation of Starting Material: Prepare a solution of the enantiomerically pure starting material (e.g., (R)-2-octyl methanesulfonate) in a suitable solvent and measure its specific rotation using a polarimeter.[9]
-
Run the Reaction: Carry out the nucleophilic substitution reaction under the desired conditions (SN1 or SN2).
-
Isolate and Purify the Product: After the reaction is complete, isolate and purify the product.
-
Measure Specific Rotation of the Product: Prepare a solution of the purified product and measure its specific rotation.
-
Determine Stereochemical Outcome:
-
If the reaction proceeds with complete inversion (SN2), the product will have a specific rotation of equal magnitude but opposite sign to the starting material (assuming the nucleophile and leaving group have similar Cahn-Ingold-Prelog priorities).
-
If the reaction proceeds with racemization (SN1), the product will have a specific rotation close to zero.[3]
-
Visualization of Reaction Mechanisms
Caption: SN2 Mechanism: Concerted backside attack and inversion of stereochemistry.
References
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A Comparative Guide for Cancer Research: Phenethyl Isothiocyanate (PEITC) vs. Alkylating Agents
A Note on Scope: This guide provides a comparative analysis of Phenethyl Isothiocyanate (PEITC), a well-researched, naturally derived chemopreventive agent, and classical alkylating agents, exemplified by Methyl Methanesulfonate (MMS). Initial searches for "Phenethyl methanesulfonate" did not yield significant data regarding its specific applications in cancer research. Therefore, to provide a meaningful and data-supported comparison for researchers, we are focusing on the distinct and contrasting roles of PEITC and the widely studied DNA alkylating agent, MMS. This comparison highlights two fundamentally different approaches to cancer research and therapy: targeted biological pathway modulation versus direct induction of genotoxic stress.
Introduction: Two Contrasting Paradigms in Cancer Research
In the landscape of oncology research, the ultimate goal is to identify compounds that can selectively eliminate cancer cells while sparing normal tissue. The strategies to achieve this are diverse, ranging from harnessing nature's own chemical arsenal to deploying potent, DNA-damaging agents. This guide explores two compounds that epitomize these contrasting philosophies: Phenethyl Isothiocyanate (PEITC) and Methyl Methanesulfonate (MMS).
Phenethyl Isothiocyanate (PEITC) is a naturally occurring isothiocyanate found in cruciferous vegetables like watercress and broccoli.[1][2] Epidemiological evidence strongly links the consumption of these vegetables with a reduced risk of various cancers, positioning PEITC as a leading agent in the field of chemoprevention.[1][3] Its role in cancer research is characterized by its ability to modulate a multitude of cellular signaling pathways, effectively reprogramming cancer cells towards apoptosis and growth arrest.[4][5]
Methyl Methanesulfonate (MMS) , in contrast, is a potent synthetic alkylating agent.[6] It functions by directly damaging DNA through methylation, primarily at N7-deoxyguanosine and N3-deoxyadenosine sites.[6] This action stalls DNA replication, triggers robust DNA damage responses, and ultimately induces cell death.[6][7] While used in some cancer treatments, its primary role in modern research is as a tool to induce genotoxic stress, enabling the study of DNA repair mechanisms and cellular responses to damage.[7][8] It is a known carcinogen and a powerful mutagen.[6][9]
This guide will dissect the mechanisms, applications, and experimental considerations for both PEITC and MMS, providing researchers with a clear framework for understanding their distinct yet valuable roles in the fight against cancer.
Mechanism of Action: Biological Modulation vs. Genotoxic Insult
The anticancer effects of PEITC and MMS stem from fundamentally different interactions at the molecular level. PEITC engages with a wide array of cellular proteins and pathways, while MMS's primary target is the DNA itself.
Phenethyl Isothiocyanate (PEITC): The Multi-Target Modulator
PEITC's efficacy comes from its pleiotropic effects on cancer cells. Rather than relying on a single target, it disrupts multiple signaling cascades that are critical for tumor growth and survival.
Key mechanisms include:
-
Induction of Oxidative Stress: PEITC generates reactive oxygen species (ROS) in cancer cells, which have higher basal ROS levels than normal cells.[2][4] This elevated oxidative stress pushes cancer cells past a threshold, triggering apoptotic cell death.[4] It can also deplete intracellular glutathione (GSH), a key antioxidant, further sensitizing cells to ROS-mediated damage.[2][10]
-
Apoptosis Induction: PEITC promotes apoptosis by modulating the expression of Bcl-2 family proteins—downregulating anti-apoptotic members like Bcl-2 and Bcl-XL while upregulating pro-apoptotic proteins like Bak.[11] This leads to the activation of caspases, the executioners of apoptosis.[5][11]
-
Cell Cycle Arrest: A hallmark of PEITC activity is the induction of G2/M phase cell cycle arrest.[11][12] This prevents cancer cells from dividing and proliferating, providing a window for DNA repair or apoptosis to occur.
-
Inhibition of Pro-Survival Pathways: PEITC has been shown to suppress critical signaling pathways often hijacked by cancer, including NF-κB, STAT3, and PI3K-Akt, thereby inhibiting inflammation, proliferation, and invasion.[2][4][5]
-
Epigenetic Regulation: PEITC can function as a histone deacetylase (HDAC) inhibitor.[5][13] By inhibiting HDACs, it promotes the expression of tumor suppressor genes like p21, contributing to cell cycle arrest.[5]
Methyl Methanesulfonate (MMS): The DNA Alkylator
MMS exerts its cytotoxic effects through a direct and damaging mechanism: the covalent addition of methyl groups to DNA bases.
Key mechanisms include:
-
DNA Adduct Formation: MMS is a monofunctional alkylating agent, meaning it adds a single alkyl group to DNA. The primary targets are the N7 position of guanine and the N3 position of adenine.[6]
-
Replication Fork Stalling: These DNA adducts are not recognized by the normal DNA replication machinery. When a replication fork encounters an MMS-induced lesion, it stalls, halting DNA synthesis.[6]
-
Induction of DNA Damage Response (DDR): The stalled replication forks are recognized by the cell as DNA damage, activating a complex signaling cascade known as the DDR. This involves the activation of sensor proteins (like ATM and ATR) and effector kinases (like CHK1 and CHK2).
-
Apoptosis or Cell Cycle Arrest: Depending on the extent of the damage and the cell's capacity for repair, the DDR can lead to two main outcomes: cell cycle arrest to allow time for repair, or the initiation of apoptosis if the damage is deemed irreparable.[7]
Comparative Efficacy and Applications
The distinct mechanisms of PEITC and MMS translate into different applications and measures of efficacy in cancer research. PEITC is evaluated for its ability to inhibit growth and induce cell death in a controlled manner, while MMS is assessed based on its potency in inducing DNA damage.
Quantitative Data Summary
The following table summarizes representative quantitative data for PEITC and MMS from various cancer research studies. It is crucial to note that the endpoints are different: for PEITC, the focus is on cytotoxicity (IC50), while for MMS, it is on the concentration required to induce a measurable DNA damage response.
| Compound | Cancer Type | Cell Line | Endpoint | Concentration/Dose | Reference(s) |
| PEITC | Pancreatic | MIAPaca2 | IC50 (Cell Viability) | ~7 µM | [11] |
| Non-Small Cell Lung | NCI-H1299 | IC50 (Cell Viability) | 17.6 µM | [14] | |
| Non-Small Cell Lung | NCI-H226 | IC50 (Cell Viability) | 15.2 µM | [14] | |
| Hepatocellular Carcinoma | Huh7.5.1 | IC50 (Cell Viability) | 29.6 µM | [15] | |
| Pancreatic (In Vivo) | MIAPaca2 Xenograft | Tumor Volume Reduction | 12 µmol/day (oral) | [11] | |
| MMS | Neuroblastoma | N-18 | Neurite Formation | 250 µM | [8] |
| Cancer Cell Lines | General | Protein Hyperacetylation | Early phase of response | [7] | |
| Cancer Patients | Various | Therapeutic Application | 2.8 to 800 mg/kg bw | [8][9] |
Note: IC50 values can vary significantly based on experimental conditions, including cell density, treatment duration, and the specific assay used.
Experimental Protocols: A Practical Guide
The choice of experimental protocol must be tailored to the compound's mechanism of action. For PEITC, cell viability and apoptosis assays are paramount. For MMS, assays that directly measure DNA damage are the gold standard.
Protocol 1: Assessing PEITC Cytotoxicity using an MTS Assay
This protocol describes a common method to determine the IC50 of PEITC in a cancer cell line. The causality behind this choice is that the primary goal for a potential therapeutic like PEITC is to kill or inhibit the growth of cancer cells, a process directly measured by viability assays.
Objective: To determine the dose-dependent effect of PEITC on the viability of a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., Panc-1, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
-
PEITC (stock solution in DMSO)
-
96-well clear-bottom tissue culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells during their logarithmic growth phase. Count and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[16]
-
Compound Preparation: Prepare a 10 mM stock solution of PEITC in sterile DMSO. Create a series of serial dilutions in complete culture medium to achieve final desired concentrations (e.g., 0, 2.5, 5, 10, 20, 40 µM). The final DMSO concentration in all wells, including the vehicle control, should not exceed 0.1% to prevent solvent-induced toxicity.[16]
-
Cell Treatment: Carefully aspirate the old medium from the wells. Add 100 µL of the medium containing the various concentrations of PEITC (and a vehicle-only control) to the respective wells.[17]
-
Incubation: Incubate the plate for the desired treatment period (typically 24, 48, or 72 hours) at 37°C, 5% CO2.[17]
-
MTS Reagent Addition: Following the incubation period, add 20 µL of MTS reagent directly to each well.[16]
-
Final Incubation and Measurement: Incubate the plate for an additional 1-4 hours at 37°C. The viable cells will convert the MTS tetrazolium salt into a colored formazan product. Measure the absorbance at 490 nm using a microplate reader.[16]
-
Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the viability percentage against the log of PEITC concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Detecting MMS-Induced DNA Damage via γ-H2AX Immunofluorescence
This protocol measures the formation of phosphorylated H2AX (γ-H2AX) foci, a key early marker of DNA double-strand breaks and stalled replication forks. This is a direct and quantifiable readout of MMS's primary mechanism of action.
Objective: To visualize and quantify DNA damage in cells treated with MMS.
Materials:
-
Cancer cell line of interest
-
Glass coverslips in a 12-well or 24-well plate
-
MMS (stock solution in DMSO or water)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) for fixation
-
0.25% Triton X-100 in PBS for permeabilization
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: Anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Fluorophore-conjugated anti-rabbit/mouse IgG
-
DAPI stain for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 60-70% confluency the next day.
-
MMS Treatment: Treat cells with the desired concentration of MMS (e.g., 100-500 µM) for a short duration (e.g., 1-2 hours). Include a vehicle control.
-
Fixation: After treatment, wash the cells twice with PBS. Fix the cells by adding 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash twice with PBS. Permeabilize the cell membranes by adding 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash twice with PBS. Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-γ-H2AX antibody (diluted in Blocking Buffer) overnight at 4°C or for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorophore-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash three times with PBS. Stain the nuclei with DAPI for 5 minutes. Wash once more with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images of the DAPI (blue) and γ-H2AX (e.g., green or red) channels. Quantify the number of γ-H2AX foci per nucleus using imaging software (e.g., ImageJ). An increase in foci per cell indicates a dose-dependent increase in DNA damage.
Toxicity, Safety, and Concluding Perspectives
PEITC: As a dietary-derived compound, PEITC generally exhibits low toxicity to normal cells at concentrations that are cytotoxic to cancer cells.[11] Clinical trials have noted mild gastrointestinal side effects like stomach ache and flatulence.[18] Its favorable safety profile is a significant advantage for its potential use in chemoprevention and therapy.[19]
MMS: As a potent mutagen and carcinogen, MMS is highly toxic and requires careful handling in a laboratory setting.[6][9] Its therapeutic use is limited by significant side effects, including gastrointestinal and hepatic toxicity, due to its non-specific DNA-damaging activity in all proliferating cells.[8][9]
Conclusion for the Researcher
The choice between using PEITC and an alkylating agent like MMS depends entirely on the research question:
-
Choose PEITC when investigating mechanisms of chemoprevention, studying the modulation of cell signaling pathways (like NF-κB, STAT3, ROS), or exploring potential natural-product-based therapeutics. It is a tool for studying the biological reprogramming of cancer cells.
-
Choose MMS when the experimental goal is to induce a robust and measurable DNA damage response, study DNA repair pathways, or screen for compounds that sensitize cells to genotoxic stress. It is a precise tool for inflicting a specific type of molecular damage.
Ultimately, PEITC and MMS are not competitors but rather represent two distinct and complementary tools in the vast arsenal of cancer research. Understanding their fundamental differences in mechanism, application, and safety is crucial for designing rigorous, insightful, and impactful experiments in oncology.
References
-
Jutooru, I., Guthrie, A.S., Chadalapaka, G., et al. (2014). Mechanism of action of phenethylisothiocyanate and other reactive oxygen species-inducing anticancer agents. Molecular and Cellular Biology, 34(13), 2382-2395. [Link]
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Gupta, P., Kim, S.H., Srivastava, S.K. (2014). Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1846(2), 405-424. [Link]
-
Pauzi, A.Z. (2023). The Potential Use of Phenethyl Isothiocyanate for Cancer Prevention. Medical Science, 27(133). [Link]
-
Srivastava, S.K., Singh, S.V. (2004). Molecular Targets of Dietary Phenethyl Isothiocyanate and Sulforaphane for Cancer Chemoprevention. The AAPS Journal, 6(4), 30. [Link]
-
Wang, X., He, Y., Wu, H., et al. (2024). Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways. PeerJ, 12, e16858. [Link]
-
Yuan, J.M., Stepanov, I., Murphy, S.E., et al. (2016). Clinical Trial of 2-Phenethyl Isothiocyanate as an Inhibitor of Metabolic Activation of a Tobacco-Specific Lung Carcinogen in Cigarette Smokers. Cancer Prevention Research, 9(5), 396-405. [Link]
-
Bayat, M., Ebrahimi, V., Ghaffari, M.A., et al. (2024). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers in Pharmacology, 15, 1359670. [Link]
-
Pauzi, A.Z. (2023). The Potential Use of Phenethyl Isothiocyanate for Cancer Prevention. Medical Science, 27. [Link]
-
Gupta, P., Kim, S.H., Srivastava, S.K. (2014). Phenethyl isothiocyanate: a comprehensive review of anti-cancer mechanisms. Biochimica et Biophysica Acta, 1846(2), 405-24. [Link]
-
Kallifatidis, G., Rausch, V., Baumann, B., et al. (2009). Phenethyl Isothiocyanate Inhibits Proliferation and Induces Apoptosis in Pancreatic Cancer Cells In Vitro and in a MIAPaca2 Xenograft Animal Model. Carcinogenesis, 30(11), 1848-1853. [Link]
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Hudson, T.S., Stoner, G.D., Morse, M.A., et al. (2005). Comparison of phenethyl and 6-phenylhexyl isothiocyanate-induced toxicity in rat esophageal cell lines with and without glutathione depletion. Toxicology Letters, 155(3), 427-36. [Link]
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Singh, S.V., Kim, S.H. (2013). Cancer chemoprevention with dietary isothiocyanates mature for clinical translational research. Carcinogenesis, 34(9), 1933-1941. [Link]
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Al-Sadeq, D.W., Al-Adham, I.S., Al-Azzam, K.M., et al. (2020). Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells. Frontiers in Pharmacology, 11, 588. [Link]
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). Methyl methanesulfonate. Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. [Link]
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Zhang, Y., Li, J., Tang, L. (2006). Selected isothiocyanates rapidly induce growth inhibition of cancer cells. Molecular Cancer Therapeutics, 5(12), 3005-3011. [Link]
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Dias, C., Pardal, M.Â., Correia, A.C., et al. (2023). Phenylethyl Isothiocyanate: A Bioactive Agent for Gastrointestinal Health. Foods, 12(12), 2390. [Link]
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Morris, M.E., Dave, R. (2010). Comparison of the Effects of Phenethyl Isothiocyanate and Sulforaphane on Gene Expression in Breast Cancer and Normal Mammary Epithelial Cells. Nutrition and Cancer, 62(6), 804-813. [Link]
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Knasmüller, S., Kassie, F., Laky, B., et al. (1996). Effects of phenethyl isothiocyanate on metabolism and on genotoxicity of dimethylnitrosamine and 2-amino-1-methyl-6-phenylimidazo[4, 5-beta]pyridine (PhIP). Mutation Research, 350(1), 125-32. [Link]
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Wang, X., Zhu, Y., Wang, C., et al. (2023). Phenethyl isothiocyanate inhibits metastasis potential of non-small cell lung cancer cells through FTO mediated TLE1 m6A modification. Journal of Experimental & Clinical Cancer Research, 42(1), 270. [Link]
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Wikipedia. (n.d.). Methyl methanesulfonate. Wikipedia. Retrieved January 6, 2026, from [Link]
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Kim, S.C., Kim, S.G., Kim, D.W., et al. (2007). Alkylating agent methyl methanesulfonate (MMS) induces a wave of global protein hyperacetylation: implications in cancer cell death. The Journal of Biological Chemistry, 282(34), 24557-66. [Link]
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National Center for Biotechnology Information. (n.d.). Methyl Methanesulfonate. PubChem Compound Summary for CID 4156. Retrieved January 6, 2026, from [Link]
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Chen, Y.S., Wu, C.L., Chen, Y.F., et al. (2014). Phenethyl isothiocyanate inhibits in vivo growth of subcutaneous xenograft tumors of human malignant melanoma A375.S2 cells. In Vivo, 28(5), 891-4. [Link]
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Aggarwal, M., Bhasin, S., Wang, X., et al. (2016). Reactivation of mutant p53 by a dietary-related compound phenethyl isothiocyanate inhibits tumor growth. Cell Death & Differentiation, 23(10), 1615-1627. [Link]
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Pauzi, A.Z. (2023). The Potential Use of Phenethyl Isothiocyanate for Cancer Prevention. ResearchGate. [Link]
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Safety Operating Guide
Navigating the Disposal of Phenethyl Methanesulfonate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. Phenethyl methanesulfonate, a versatile alkylating agent and valuable intermediate in organic synthesis, is one such compound.[1] However, beyond its synthetic utility lies the critical responsibility of its safe handling and proper disposal. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to scientific integrity and safety extends beyond the product itself, aiming to build a foundation of trust and provide comprehensive support to our valued customers.
Understanding the Hazard Profile of this compound
The chemical structure of this compound features a reactive methanesulfonate group, which makes it an effective leaving group in nucleophilic substitution reactions.[1] This reactivity also informs its potential hazards and incompatibilities.
Key Chemical Information:
| Property | Value | Source |
| Chemical Name | 2-phenylethyl methanesulfonate | [1][5] |
| CAS Number | 20020-27-3 | [1][5] |
| Molecular Formula | C9H12O3S | [1] |
| Molecular Weight | 200.26 g/mol | [1] |
| Appearance | Clear liquid at standard conditions | [1] |
Core Directive: A Step-by-Step Disposal Protocol
The proper disposal of this compound is governed by regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2] This "cradle-to-grave" approach ensures that hazardous waste is managed safely from its generation to its final disposal.[2] The following protocol outlines the necessary steps for compliant disposal in a laboratory setting.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling this compound in any capacity, including for disposal, it is crucial to be outfitted with the appropriate PPE. This minimizes the risk of exposure through inhalation, ingestion, or skin contact.
-
Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be worn.
-
Respiratory Protection: All handling of this compound waste should be conducted within a certified chemical fume hood to prevent the inhalation of any vapors.
Step 2: Waste Segregation and Containerization - Preventing Unwanted Reactions
Proper segregation of chemical waste is fundamental to laboratory safety. Mixing incompatible chemicals can lead to violent reactions, the release of toxic gases, or fires.
-
Dedicated Waste Container: this compound waste must be collected in a dedicated container, separate from other waste streams.
-
Material Compatibility: The waste container should be constructed of a material compatible with this compound. High-density polyethylene (HDPE) or borosilicate glass containers with a secure, screw-top cap are recommended.
-
Incompatible Materials: Based on data for similar sulfonate esters, this compound should not be mixed with the following:
-
Strong Oxidizing Agents: (e.g., nitric acid, perchlorates, permanganates)
-
Strong Bases: (e.g., sodium hydroxide, potassium hydroxide)
-
Strong Acids: While some sulfonate esters are stable in moderately acidic conditions, strong, hot acids can cause cleavage.[6] It is best practice to avoid mixing with strong acids.
-
Step 3: Labeling and Storage - Clear Communication is Key
Accurate and clear labeling of hazardous waste is a regulatory requirement and a critical safety measure.
-
Hazardous Waste Label: The container must be clearly labeled with the words "Hazardous Waste."
-
Chemical Identification: The full chemical name, "this compound," must be written out. Avoid using abbreviations or chemical formulas.
-
Hazard Identification: The label should clearly indicate the associated hazards (e.g., "Toxic," "Carcinogen," "Irritant").
-
Satellite Accumulation Area (SAA): The labeled waste container must be stored in a designated SAA, which should be at or near the point of generation. The SAA must be under the control of the laboratory personnel and should be situated in a location that minimizes the risk of spills and exposure to the general public.
Caption: Workflow for the proper disposal of this compound.
Step 4: Managing Empty Containers
Even "empty" containers that once held this compound must be handled as hazardous waste due to residual chemicals.
-
Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., methanol or acetone).
-
Rinsate Collection: The first rinsate must be collected and disposed of as hazardous waste in your this compound waste container. Subsequent rinsates may also need to be collected depending on local regulations.
-
Defacing the Label: The original label on the container should be defaced or removed to prevent accidental reuse.
-
Disposal of Rinsed Container: Follow your institution's guidelines for the disposal of clean, empty chemical containers.
Step 5: Spill Management - Preparedness is Paramount
In the event of a spill, immediate and appropriate action is necessary to mitigate the risks.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your colleagues and supervisor.
-
Isolate the Area: If it is safe to do so, prevent the spill from spreading by using absorbent materials to create a dike around the spill.
-
Personal Protection: Do not attempt to clean up a spill without the proper PPE.
-
Absorb the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to soak up the spilled liquid. Do not use combustible materials like paper towels.
-
Collect and Dispose: Carefully collect the absorbent material and any contaminated debris and place it in a labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
-
Report the Spill: Report the spill to your institution's Environmental Health and Safety (EHS) department.
The Final Step: Professional Disposal
Once the waste container is full or has reached its accumulation time limit (as determined by your institution's policies and local regulations), it must be handed over to your EHS department or a licensed hazardous waste disposal company. These professionals are equipped to transport and dispose of the waste in a manner that is compliant with all federal, state, and local regulations, typically through high-temperature incineration at a Treatment, Storage, and Disposal Facility (TSDF).
By adhering to these detailed procedures, you are not only ensuring your own safety and that of your colleagues but also upholding the principles of responsible scientific practice and environmental stewardship.
References
-
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 2-[(METHANESULFONYL)AMINO]-2-PHENYLETHYL METHANESULFONATE. Retrieved from [Link]
-
Molin, H., & Padyukova, N. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry, 75(12), 4139–4148. Retrieved from [Link]
-
Moltox. (n.d.). SAFETY DATA SHEET - Ethyl Methanesulfonate. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
